Product packaging for 6-Chloropyrazine-2-carboxamide(Cat. No.:CAS No. 36070-79-8)

6-Chloropyrazine-2-carboxamide

Cat. No.: B1586017
CAS No.: 36070-79-8
M. Wt: 157.56 g/mol
InChI Key: JEERXOCCQAMKAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Chloropyrazine-2-carboxamide (CAS 36070-79-8) is a valuable chemical intermediate in medicinal chemistry and antibacterial research. This compound serves as a core building block for synthesizing novel N-benzylpyrazine-2-carboxamide derivatives, which are investigated as pyrazinamide analogues for their antimycobacterial properties . Research indicates such analogues show promising activity against Mycobacterium tuberculosis , the primary pathogen responsible for tuberculosis, and other mycobacterial strains . Some derivatives have also demonstrated significant antifungal activity and the ability to inhibit photosynthetic electron transport (PET) in plant chloroplasts, making them subjects of interest for both pharmaceutical and agrochemical research . With a molecular formula of C 5 H 4 ClN 3 O and a molecular weight of 157.56 g/mol, it is characterized by a melting point of 180-182°C . This solid compound should be stored under an inert gas (nitrogen or argon) at 2-8°C to maintain stability . According to GHS guidelines, this product carries the signal word "Warning" and hazard statements H302, H315, H319, and H335, indicating it may be harmful if swallowed, cause skin and eye irritation, or cause respiratory irritation . This product is intended for research and further manufacturing applications only. It is not intended for direct human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4ClN3O B1586017 6-Chloropyrazine-2-carboxamide CAS No. 36070-79-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloropyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN3O/c6-4-2-8-1-3(9-4)5(7)10/h1-2H,(H2,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEERXOCCQAMKAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C=N1)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00361623
Record name 6-chloropyrazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00361623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36070-79-8
Record name 6-chloropyrazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00361623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloropyrazine-2-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 6-Chloropyrazine-2-carboxamide: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Building Block

6-Chloropyrazine-2-carboxamide is a halogenated heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. Its structural resemblance to pyrazinamide, a first-line antituberculosis drug, positions it as a crucial starting material and intermediate for the synthesis of a wide array of novel therapeutic agents. The presence of a reactive chlorine atom on the pyrazine ring, coupled with the carboxamide functional group, provides two key points for molecular modification, allowing for the exploration of diverse chemical space in drug discovery programs. This guide offers a comprehensive overview of the fundamental properties, synthesis, reactivity, and applications of this compound, providing researchers with the essential knowledge to effectively utilize this versatile molecule.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in synthetic chemistry and drug design. These properties influence its solubility, reactivity, and pharmacokinetic profile in derivative compounds.

PropertyValueSource(s)
Molecular Formula C₅H₄ClN₃O[1]
Molecular Weight 157.56 g/mol [1]
Appearance Solid (form may vary)General knowledge
Melting Point 125.56 °C[2]
Density 1.39 g/cm³[2]
Water Solubility 6759.55 mg/L[2]
SMILES C1=C(N=C(C=N1)Cl)C(=O)N[1]
InChI Key JEERXOCCQAMKAF-UHFFFAOYSA-N[1]

Synthesis and Reactivity

The synthesis of this compound is most commonly achieved from its corresponding carboxylic acid, 6-chloropyrazine-2-carboxylic acid. The reactivity of this molecule is dominated by the chemistry of the pyrazine ring, the chloro substituent, and the carboxamide group.

Synthetic Pathway: From Carboxylic Acid to Amide

The conversion of 6-chloropyrazine-2-carboxylic acid to this compound is a standard amidation reaction. This transformation typically involves the activation of the carboxylic acid, followed by reaction with an ammonia source.

Synthesis cluster_synthesis Synthesis of this compound start 6-Chloropyrazine-2-carboxylic Acid intermediate Activated Intermediate (e.g., Acyl Chloride) start->intermediate Activating Agent (e.g., SOCl₂, TCBC) end This compound intermediate->end Ammonia Source (e.g., NH₃, NH₄OH)

Caption: General synthetic scheme for this compound.

A common method involves the use of a chlorinating agent, such as thionyl chloride (SOCl₂), to convert the carboxylic acid to the more reactive acyl chloride. However, due to restrictions on thionyl chloride, alternative activating agents like 2,4,6-trichlorobenzoyl chloride (TCBC) are also employed.[3] The subsequent reaction with ammonia or a protected form of ammonia yields the desired carboxamide.

Experimental Protocol: Synthesis from 6-Chloropyrazine-2-carboxylic Acid [3]

  • Activation: In a round-bottom flask, suspend 6-chloropyrazine-2-carboxylic acid (1 equivalent) in a suitable anhydrous solvent (e.g., tetrahydrofuran, THF).

  • Add an activating agent such as 2,4,6-trichlorobenzoyl chloride (TCBC) (1 equivalent) and a tertiary amine base like triethylamine (TEA) (1 equivalent). Stir the mixture at room temperature for 20-30 minutes to form the mixed anhydride intermediate.

  • Amidation: To the activated intermediate, add a catalytic amount of 4-dimethylaminopyridine (DMAP) (e.g., 0.1 equivalents).

  • Slowly add an ammonia source, such as a solution of ammonia in an organic solvent or aqueous ammonium hydroxide.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Key Reactivity Profile

The chemical behavior of this compound is characterized by two primary reactive sites: the chloro-substituted carbon on the pyrazine ring and the carboxamide functional group.

  • Nucleophilic Aromatic Substitution (SNAr) at the Chloro Position: The pyrazine ring is electron-deficient due to the presence of two nitrogen atoms, which facilitates nucleophilic aromatic substitution at the carbon atom bearing the chlorine.[4] The chlorine atom can be displaced by a variety of nucleophiles, including amines, thiols, and alkoxides. This reactivity is fundamental to its use as a building block for creating a library of derivatives with diverse functionalities.

Reactivity cluster_reactivity Key Reactions of this compound start This compound product_snar Substituted Pyrazine Derivative start->product_snar Nucleophile (Nu⁻) (e.g., R-NH₂, R-SH) product_hydrolysis 6-Chloropyrazine-2-carboxylic Acid start->product_hydrolysis Acid or Base Catalyzed Hydrolysis

Caption: Primary reaction pathways for this compound.

  • Reactions of the Carboxamide Group: The carboxamide functional group is relatively stable but can undergo hydrolysis to the corresponding carboxylic acid under acidic or basic conditions.[5] It can also be reduced to an amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). While less common for this specific molecule, the amide nitrogen can also participate in N-alkylation or N-acylation reactions under appropriate conditions.[6]

Applications in Drug Discovery and Development

The primary application of this compound lies in its role as a key intermediate for the synthesis of biologically active molecules, most notably as analogs of pyrazinamide for the treatment of tuberculosis.

Antitubercular Agents

Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase. POA is believed to disrupt the membrane potential and inhibit fatty acid synthase I in Mycobacterium tuberculosis.[7] The structural similarity of this compound to pyrazinamide makes it an attractive scaffold for developing new antitubercular agents.

By performing nucleophilic aromatic substitution at the C6 position, researchers can introduce a variety of substituents to modulate the compound's activity, selectivity, and pharmacokinetic properties. Studies have shown that substitution at this position can lead to potent inhibitors of mycobacterial growth.[7]

Mechanism cluster_moa Mechanism of Action of Pyrazinamide Analogs Prodrug Pyrazinamide Analog (Prodrug) Active_Drug Pyrazinoic Acid Analog (Active Form) Prodrug->Active_Drug Mycobacterial Pyrazinamidase Target1 Disruption of Membrane Potential Active_Drug->Target1 Target2 Inhibition of Fatty Acid Synthase I Active_Drug->Target2 Effect Mycobacterial Cell Death Target1->Effect Target2->Effect

Caption: Proposed mechanism of action for pyrazinamide and its analogs.

Other Potential Therapeutic Areas

The pyrazine carboxamide scaffold is a versatile pharmacophore found in a variety of therapeutic agents. While the primary focus for this compound has been in antitubercular research, its derivatives have the potential for applications in other areas, such as antiviral and anticancer therapies, by targeting various enzymes and cellular pathways.

Analytical Characterization

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyrazine ring. The chemical shifts will be influenced by the electron-withdrawing effects of the nitrogen atoms, the chlorine atom, and the carboxamide group. The amide protons may appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display five signals corresponding to the five carbon atoms in the molecule. The carbonyl carbon of the carboxamide group will appear at a characteristic downfield chemical shift. The chemical shifts of the pyrazine ring carbons will be influenced by the substituents.

4.2. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected absorptions include:

  • N-H stretching vibrations of the primary amide in the region of 3400-3200 cm⁻¹.

  • C=O stretching vibration of the amide (Amide I band) around 1680-1650 cm⁻¹.

  • N-H bending vibration of the amide (Amide II band) around 1650-1600 cm⁻¹.

  • C-Cl stretching vibration in the fingerprint region.

  • Aromatic C-H and C=N stretching vibrations.[9]

4.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound. The isotopic pattern of the molecular ion peak will be characteristic of a compound containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M⁺ peak). Fragmentation may involve the loss of the carboxamide group or the chlorine atom.

Safety, Handling, and Disposal

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

5.1. Hazard Identification

Based on available safety data for related compounds, this compound should be handled as a potentially hazardous substance. It may cause skin and eye irritation, and may be harmful if swallowed or inhaled.[10][11]

5.2. Recommended Handling Procedures

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.

  • General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[12]

5.3. Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[10]

5.4. Disposal

Dispose of waste material in accordance with local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service. Do not allow the chemical to enter drains or waterways.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry, offering a convenient starting point for the synthesis of a wide range of heterocyclic compounds. Its importance is particularly pronounced in the development of novel antitubercular agents, owing to its structural relationship with pyrazinamide. A thorough understanding of its physicochemical properties, synthetic routes, and reactivity is essential for its effective utilization in drug discovery and development programs. By leveraging the reactivity of both the chloro-substituent and the carboxamide group, researchers can continue to explore the vast chemical space around this pyrazine scaffold to develop new and improved therapeutic agents.

References

An In-depth Technical Guide to the Synthesis and Characterization of 6-Chloropyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis, purification, and characterization of 6-Chloropyrazine-2-carboxamide, a key intermediate in the development of novel therapeutic agents. The methodologies detailed herein are grounded in established chemical principles and supported by peer-reviewed literature, offering researchers and drug development professionals a reliable resource for producing and verifying this important compound.

Introduction: The Significance of this compound

This compound and its derivatives are of significant interest in medicinal chemistry, primarily due to their potential as anti-tubercular agents.[1][2] The pyrazine-2-carboxamide scaffold is a core component of Pyrazinamide, a first-line drug for treating tuberculosis.[3] The introduction of a chlorine atom at the 6-position of the pyrazine ring can modulate the compound's biological activity and pharmacokinetic properties.[2] A thorough understanding of its synthesis and characterization is therefore crucial for the exploration of new and more effective anti-tuberculosis drugs.[1][2]

Synthesis of this compound: A Mechanistic Approach

The most prevalent and reliable method for synthesizing this compound begins with 6-chloropyrazine-2-carboxylic acid. The general strategy involves the activation of the carboxylic acid to form a more reactive intermediate, which is then subjected to amidation.

Key Synthesis Routes

Two primary routes for the activation of 6-chloropyrazine-2-carboxylic acid are commonly employed:

  • Formation of an Acyl Chloride: This is a classic and widely used method. The carboxylic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the highly reactive 6-chloropyrazine-2-carbonyl chloride. This intermediate readily reacts with an ammonia source to yield the desired amide.[1][3]

  • In-situ Activation using Coupling Agents: Modern amide bond formation often utilizes coupling agents that generate a reactive intermediate in the reaction mixture. For instance, the use of 2,4,6-trichlorobenzoyl chloride (TCBC) in the presence of a base like triethylamine (TEA) and a catalyst such as 4-dimethylaminopyridine (DMAP) generates a mixed anhydride.[1][2][4] This mixed anhydride is then susceptible to nucleophilic attack by an amine. This method is often preferred as it avoids the handling of highly corrosive and moisture-sensitive acyl chlorides.[1]

The choice between these routes often depends on factors such as scale, available reagents, and desired purity profile. The use of TCBC is highlighted as an alternative to thionyl chloride, which is listed under the Chemical Weapons Convention.[1][2]

Detailed Experimental Protocol: The Mixed Anhydride Route

This section provides a step-by-step protocol for the synthesis of this compound derivatives via the mixed anhydride route, a method noted for its efficiency and milder reaction conditions.[1][2][4]

Materials:

  • 6-Chloropyrazine-2-carboxylic acid

  • 2,4,6-Trichlorobenzoyl chloride (TCBC)

  • Triethylamine (TEA)

  • 4-Dimethylaminopyridine (DMAP)

  • An appropriate amine (e.g., a solution of ammonia in an organic solvent or an alkyl/aryl amine)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • 5% Hydrochloric acid solution

  • 5% Sodium hydroxide solution

  • 5% Sodium carbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-chloropyrazine-2-carboxylic acid (1 equivalent) in anhydrous THF.

  • Formation of the Mixed Anhydride: To the stirred solution, add triethylamine (1 equivalent) followed by the dropwise addition of 2,4,6-trichlorobenzoyl chloride (1 equivalent) at room temperature. The formation of a precipitate (triethylamine hydrochloride) may be observed. Allow the mixture to stir for 20-30 minutes.[2]

  • Amidation: To the resulting mixed anhydride solution, add 4-dimethylaminopyridine (catalytic amount) and the desired amine (1-1.2 equivalents). The reaction mixture is then stirred at a slightly elevated temperature (e.g., 50-55 °C) for 1-2 hours or until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[2]

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter off any solids. The filtrate is then concentrated under reduced pressure. The residue is redissolved in dichloromethane and washed successively with 5% hydrochloric acid, 5% sodium hydroxide, 5% sodium carbonate, and brine.[1][2]

  • Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed in vacuo. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound derivative.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_activation Step 1: Carboxylic Acid Activation cluster_amidation Step 2: Amidation cluster_purification Step 3: Purification Start 6-Chloropyrazine-2-carboxylic Acid Reagents TEA, TCBC in THF Start->Reagents Intermediate Mixed Anhydride Intermediate Reagents->Intermediate Amine Amine, DMAP Intermediate->Amine Reaction Nucleophilic Acyl Substitution Amine->Reaction Workup Aqueous Work-up Reaction->Workup Purification Recrystallization / Chromatography Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Characterization and Quality Control

Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The ¹H NMR spectrum will show characteristic signals for the aromatic protons on the pyrazine ring and the amide protons. The ¹³C NMR spectrum will confirm the presence of the carbonyl carbon and the carbons of the pyrazine ring.[1][2]

  • Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the key functional groups. Characteristic absorption bands for the N-H stretching of the amide and the C=O stretching of the carbonyl group are expected.[1][2]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule and confirm its elemental composition. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) will be observable in the mass spectrum.[1]

Chromatographic Analysis
  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final compound. A suitable method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier such as formic acid or trifluoroacetic acid.[5]

Quantitative Data Summary

The following table summarizes typical characterization data for this compound derivatives found in the literature.

Analytical Technique Expected Observations Reference
¹H NMR Aromatic protons (pyrazine ring): δ 8.7-9.3 ppm; Amide NH proton: broad singlet δ 7.5-8.5 ppm[1][2]
¹³C NMR Carbonyl carbon: δ 159-162 ppm; Pyrazine ring carbons: δ 140-150 ppm[1][2]
FTIR (cm⁻¹) N-H stretch: 3200-3400; C=O stretch: 1650-1700[1][2]
HRMS ([M+H]⁺) Isotopic pattern for ³⁵Cl and ³⁷Cl with a mass difference of approximately 2 Da.[1]

Characterization Workflow Diagram

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis Synthesized_Product Crude this compound Purification Purification (Recrystallization/Chromatography) Synthesized_Product->Purification Pure_Product Pure Compound Purification->Pure_Product NMR ¹H and ¹³C NMR Pure_Product->NMR IR FTIR Spectroscopy Pure_Product->IR MS Mass Spectrometry Pure_Product->MS HPLC HPLC Purity Assessment Pure_Product->HPLC

Caption: Workflow for the characterization of this compound.

Conclusion

The synthesis and characterization of this compound are well-established processes that are fundamental to the ongoing research and development of new anti-tubercular drugs. The methodologies outlined in this guide, particularly the mixed anhydride route for synthesis, offer a robust and efficient approach for obtaining this valuable compound. Adherence to the detailed characterization workflow will ensure the production of high-purity material suitable for further biological evaluation.

References

Unraveling the Enigma: A Technical Guide to the Putative Mechanism of Action of 6-Chloropyrazine-2-carboxamide in Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Tuberculosis, driven by Mycobacterium tuberculosis (Mtb), remains a formidable global health challenge, exacerbated by the rise of drug-resistant strains.[1] Pyrazinamide (PZA) is a cornerstone of first-line therapy, unique in its ability to eradicate persistent, non-replicating bacilli.[2] This has spurred investigation into its derivatives, including 6-Chloropyrazine-2-carboxamide (6-CPC), a compound that has demonstrated notable in vitro antimycobacterial activity.[3] This guide synthesizes the current understanding of pyrazinamide's action to construct a putative, multi-faceted mechanism of action for 6-CPC. We postulate that 6-CPC functions as a prodrug, requiring intracellular activation to exert its effects through the potential disruption of mycolic acid synthesis and other vital cellular processes. This document provides a foundational framework, complete with experimental protocols, to direct future research aimed at validating this proposed mechanism and accelerating the development of novel pyrazine-based antitubercular agents.

The Pyrazinamide Paradigm: A Foundation for Understanding Pyrazine Carboxamides

To comprehend the likely mechanism of 6-CPC, one must first grasp the well-documented action of its parent analog, pyrazinamide. PZA's efficacy is not direct but relies on a series of specific biochemical transformations within the mycobacterium, a process that is critically dependent on the physiological state of the bacillus.

1.1. The Prodrug Principle

PZA is a prodrug, meaning it is administered in an inactive form and requires enzymatic conversion within the target pathogen to become pharmacologically active.[2][4] The key enzyme in this activation is the mycobacterial pyrazinamidase (PZase), encoded by the pncA gene.[2][4] This enzyme deamidates PZA into its active form, pyrazinoic acid (POA).[4][5]

1.2. The Role of the Acidic Microenvironment

A peculiar characteristic of PZA is its potent activity at a slightly acidic pH (around 5.5), which mimics the environment within macrophage phagosomes where Mtb can reside.[6] In this acidic milieu, a portion of the generated POA becomes protonated (HPOA). While the anionic POA is readily expelled from the bacterial cell by a weak efflux pump, the protonated, more lipophilic HPOA can diffuse back into the neutral cytoplasm.[4] Inside the cell, HPOA dissociates, releasing the proton and re-forming the POA anion, effectively trapping the active molecule and leading to its accumulation. This cycle is believed to cause intracellular acidification and disrupt membrane potential and energy production.[6]

1.3. Molecular Targets of Pyrazinoic Acid

While membrane disruption is a key effect, specific molecular targets for POA have been identified:

  • Ribosomal Protein S1 (RpsA): POA has been shown to inhibit trans-translation, a rescue system for stalled ribosomes. It achieves this by binding to RpsA, preventing it from releasing ribosomes from truncated mRNAs.[2]

  • Aspartate Decarboxylase (PanD): POA is also thought to disrupt the biosynthesis of coenzyme A (CoA) by targeting PanD, an essential enzyme in the pantothenate/CoA pathway.[2][7] The depletion of CoA, a critical hub in cellular metabolism, would have catastrophic effects on the bacterium, particularly on fatty acid and mycolic acid synthesis.[6][8][9]

Mutations in pncA are the primary cause of clinical resistance to PZA, as they prevent the drug's activation.[2][4] Mutations in rpsA and panD have also been identified in some PZA-resistant strains, further validating their roles as targets.[2][7]

A Putative Mechanism of Action for this compound (6-CPC)

Drawing from the PZA paradigm and emerging research on its derivatives, we propose a multi-step mechanism for 6-CPC. This model is based on the logical progression from prodrug activation to target engagement and subsequent physiological disruption.

G cluster_extracellular Extracellular Space (Acidic pH) cluster_cell M. tuberculosis Cytoplasm 6-CPC_ext 6-Chloropyrazine- 2-carboxamide (6-CPC) 6-CPC_int 6-CPC 6-CPC_ext->6-CPC_int Passive Diffusion Amidase Pyrazinamidase (PncA) or other amidase 6-CPC_int->Amidase Substrate 6-CPA 6-Chloropyrazinoic Acid (6-CPA) (Active Form) Amidase->6-CPA Deamidation InhA Target: InhA (Enoyl-ACP Reductase) 6-CPA->InhA Inhibition FAS Other Potential Targets: - Fatty Acid Synthase (FAS-I) - Membrane Energetics 6-CPA->FAS Inhibition/ Disruption Disruption Disruption of Mycolic Acid Synthesis InhA->Disruption FAS->Disruption Death Bacterial Cell Death Disruption->Death

Caption: Proposed mechanism of 6-CPC activation and action in M. tuberculosis.

2.1. Hypothesis: Prodrug Activation to 6-Chloropyrazinoic Acid

Consistent with its structure, 6-CPC is almost certainly a prodrug. We hypothesize that it diffuses into the Mtb cytoplasm where it is hydrolyzed by a native amidase, likely the PncA enzyme, to form its active metabolite, 6-chloropyrazinoic acid (6-CPA). The addition of the electron-withdrawing chlorine atom at the 6-position may alter the substrate specificity or the rate of conversion compared to PZA, potentially influencing its potency and spectrum of activity.

2.2. Hypothesis: Target Engagement - The Role of InhA

While 6-CPA may share targets with POA, such as disrupting membrane energetics, molecular docking studies on related pyrazine derivatives have pointed towards a different, highly validated Mtb drug target: InhA .[10][11] InhA is an enoyl-acyl carrier protein (ACP) reductase, a critical enzyme in the type II fatty acid synthase (FAS-II) pathway, which is responsible for the elongation of fatty acids that are precursors to mycolic acids.[10] Mycolic acids are the defining lipid component of the mycobacterial cell wall, essential for its structural integrity, low permeability, and virulence.

We propose that the active 6-CPA metabolite acts as an inhibitor of InhA. This inhibition would block the synthesis of mycolic acids, leading to a compromised cell envelope, increased permeability to other agents, and eventual cell lysis. This hypothesis provides a clear, testable molecular target and aligns 6-CPC with other known FAS-II inhibitors.

Experimental Workflows for Mechanism Validation

The following protocols provide a strategic framework for researchers to systematically validate the proposed mechanism of action for 6-CPC.

G cluster_prodrug Workflow 1: Prodrug Activation cluster_target Workflow 2: Target Identification cluster_cellular Workflow 3: Cellular Effects start Start: 6-CPC Activity Confirmed mic_wt Determine MIC in WT M. tuberculosis start->mic_wt mic_pncA Determine MIC in ΔpncA M. tuberculosis mic_wt->mic_pncA compare_mic Compare MICs mic_pncA->compare_mic lcms LC-MS analysis of culture to detect 6-CPA compare_mic->lcms MIC ΔpncA >> MIC WT (Suggests PncA activation) resist_mut Generate 6-CPC Resistant Mutants lcms->resist_mut wgs Whole Genome Sequencing of Mutants resist_mut->wgs identify_genes Identify mutations (e.g., in inhA, pncA) wgs->identify_genes biophys Biophysical Assay: Recombinant InhA + 6-CPA identify_genes->biophys radiolabel [14C]Acetate labeling to assess mycolic acid synthesis biophys->radiolabel Binding Confirmed membrane Membrane potential assay (e.g., DiOC2(3) dye) radiolabel->membrane conclusion Conclusion: Mechanism Elucidated membrane->conclusion

References

Novel Biological Activities of 6-Chloropyrazine-2-carboxamide Derivatives: A New Frontier in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrazine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of several clinically significant drugs. Within this class, 6-Chloropyrazine-2-carboxamide derivatives are emerging as a particularly promising group of compounds with a wide spectrum of novel biological activities. This guide provides a comprehensive overview of the latest research, focusing on their synthesis, multifaceted therapeutic potential, and the underlying structure-activity relationships. We delve into their potent antimycobacterial, anticancer, and antiviral properties, offering detailed experimental protocols and mechanistic insights to empower researchers and drug development professionals in their quest for next-generation therapeutics.

The Pyrazine Scaffold: A Privileged Structure in Drug Discovery

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a "privileged scaffold" in drug discovery. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it an ideal building block for bioactive molecules. The most notable example is Pyrazinamide (PZA), a first-line antitubercular drug. However, the versatility of the pyrazine core extends far beyond tuberculosis treatment, with derivatives showing anticancer, diuretic, antidiabetic, and antidepressant activities.[1]

The focus of this guide, the this compound core, represents a strategic modification of the basic pyrazine structure. The introduction of a chlorine atom at the C6 position has been shown to significantly enhance biological activity, particularly against Mycobacterium tuberculosis.[2] This modification, combined with substitutions at the amide nitrogen, allows for the fine-tuning of the molecule's pharmacological profile.

Emerging Biological Activities: A Multi-Target Approach

Recent investigations have revealed that this compound derivatives possess a diverse range of biological activities, positioning them as valuable leads for multiple therapeutic areas.

Potent Antimycobacterial Activity

The global health threat of tuberculosis, exacerbated by the rise of multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains, necessitates the development of novel antitubercular agents.[2][3] this compound derivatives have demonstrated significant promise in this arena.

Mechanism of Action: While pyrazinamide's exact mechanism is complex, its derivatives are thought to interfere with vital cellular processes in mycobacteria. Molecular docking studies suggest that these compounds may target the mycobacterial enoyl-ACP reductase (InhA), a key enzyme in the fatty acid synthesis pathway.[3][4] This inhibition disrupts the synthesis of mycolic acids, essential components of the mycobacterial cell wall.

Structure-Activity Relationship (SAR):

  • C6-Chloro Substitution: The presence of a chloro group at the C6 position of the pyrazine ring is a consistent feature in derivatives with high antituberculosis activity.[2]

  • Amide Substituents: The nature of the substituent on the amide nitrogen plays a crucial role. Substitution with alkyl and phenyl groups has been shown to increase antitubercular activity against Mycobacterium tuberculosis H37Rv.[2] For instance, derivatives with a 4-methylbenzylamino group have shown excellent minimum inhibitory concentrations (MIC) with low cytotoxicity.[3][5]

A logical diagram illustrating these SAR findings is presented below.

SAR_Logic cluster_core Core Scaffold cluster_mods Structural Modifications cluster_activity Resulting Biological Activity Core Pyrazine-2-carboxamide Mod1 Add Chloro group at C6 Core->Mod1 Mod2 Substitute Amide Nitrogen (N-R group) Core->Mod2 Activity1 Enhanced Antimycobacterial Potency (vs. M. tuberculosis) Mod1->Activity1 Increases efficacy Mod2->Activity1 Fine-tunes potency (e.g., benzyl, alkyl groups) Activity2 Modulated Cytotoxicity & Pharmacokinetics Mod2->Activity2 Influences safety profile

Caption: Structure-Activity Relationship (SAR) for antimycobacterial activity.

Quantitative Data Summary:

Compound DerivativeTarget OrganismMIC (µM)Cytotoxicity (IC50, µM)Reference
6-chloro-N-octylpyrazine-2-carboxamideM. tuberculosis H37RvPredicted High ActivityNot Reported[2]
3-[(4-methylbenzyl)amino]pyrazine-2-carboxamideM. tuberculosis H37Rv6≥ 250 (HepG2 cells)[3][4]
3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamideM. tuberculosis H37Rv46 (12.5 µg/mL)Not Reported[6]
Novel Anticancer Activity

The pyrazine scaffold is increasingly recognized for its potential in oncology.[7] Recent studies have identified 3-amino-pyrazine-2-carboxamide derivatives as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are crucial oncogenic drivers in various cancers.[8][9]

Mechanism of Action: Genetic abnormalities in FGFRs can lead to uncontrolled cell growth, proliferation, and migration.[8] Certain pyrazine derivatives act as pan-FGFR inhibitors, blocking the receptor's activation and downstream signaling pathways, such as MAPK and AKT. This action effectively halts tumor cell proliferation. The compound 18i from a recent study was identified as a potent pan-FGFR inhibitor with favorable activity against FGFR1–4.[8]

The diagram below illustrates the FGFR signaling pathway and the inhibitory action of these derivatives.

FGFR_Pathway cluster_downstream Downstream Signaling cluster_cellular Cellular Response FGF FGF Ligand FGFR FGFR Receptor FGF->FGFR Binds & Activates RAS_RAF RAS-RAF-MEK-ERK (MAPK Pathway) FGFR->RAS_RAF PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT Derivative Pyrazine Derivative (e.g., 18i) Derivative->FGFR Inhibits Activation Proliferation Cell Proliferation, Survival, Migration RAS_RAF->Proliferation PI3K_AKT->Proliferation Apoptosis Apoptosis (Inhibition)

Caption: Inhibition of the FGFR signaling pathway by pyrazine derivatives.

Promising Antiviral Properties

The COVID-19 pandemic highlighted the urgent need for new antiviral agents. Intriguingly, pyrazine-based small molecules have been investigated for their activity against SARS-CoV-2.[10] Certain pyrazine-triazole conjugates showed significant potency against the virus, with favorable selectivity indexes compared to the reference drug Favipiravir.[10] Favipiravir itself is a pyrazine carboxamide derivative, underscoring the potential of this chemical class as RNA polymerase inhibitors.[11]

Quantitative Data Summary (Antiviral Activity):

Compound ClassTarget VirusActivityReference
Pyrazine-triazole conjugatesSARS-CoV-2Significant potency and selectivity[10]
FavipiravirRNA VirusesPotent inhibitory activity[11]

Synthesis and Experimental Protocols

The synthesis of this compound derivatives is a multi-step process that allows for considerable diversification. Below is a generalized workflow and detailed protocols for key biological assays.

General Synthesis Workflow

The synthesis typically involves the amidation of a 6-chloropyrazine-2-carboxylic acid precursor. A common challenge is the use of reagents like thionyl chloride, which is listed under the Chemical Weapons Convention. An alternative and effective method utilizes 2,4,6-trichlorobenzoyl chloride (TCBC), which proceeds via a mixed anhydride intermediate.[2]

The general workflow is depicted below.

Synthesis_Workflow Start 6-Chloropyrazine- 2-carboxylic acid Intermediate Mixed Anhydride Intermediate Start->Intermediate Step 1 Reagent1 TCBC, TEA in THF Product Final Derivative: 6-Chloro-N-(R)-pyrazine- 2-carboxamide Intermediate->Product Step 2 Reagent2 Amine (R-NH2) DMAP

References

An In-depth Technical Guide to the Physicochemical Properties of 6-Chloropyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Chloropyrazine-2-carboxamide, a substituted pyrazine derivative, serves as a crucial scaffold in medicinal chemistry, particularly in the development of novel therapeutic agents. Its structural relationship to pyrazinamide, a first-line antituberculosis drug, underscores its significance. The efficacy, pharmacokinetics, and formulation of any active pharmaceutical ingredient are intrinsically linked to its physicochemical properties. This technical guide provides a comprehensive analysis of the core physicochemical characteristics of this compound, offering insights for researchers, scientists, and drug development professionals. While experimental data for this specific molecule is not extensively available in public literature, this guide synthesizes known data, high-quality predictions, and established analytical principles to present a robust scientific overview.

Chemical Identity and Structure

This compound is a heterocyclic aromatic compound. The core structure consists of a pyrazine ring, which is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. This core is substituted with a chlorine atom at the 6-position and a carboxamide group at the 2-position.

  • IUPAC Name: this compound

  • Synonyms: 6-chloro-2-pyrazinecarboxamide[1]

  • CAS Number: 36070-79-8[1]

  • Molecular Formula: C₅H₄ClN₃O

  • Molecular Weight: 157.56 g/mol

The presence of the electron-withdrawing chlorine atom and the carboxamide group, which can act as both a hydrogen bond donor and acceptor, significantly influences the molecule's electronic properties and intermolecular interactions. These features are critical determinants of its biological activity and physical behavior. Derivatives of pyrazine-2-carboxamide are actively investigated as potential anti-tuberculosis agents, with substitutions on the pyrazine ring, such as the 6-chloro group, being explored to enhance activity.[2][3]

Core Physicochemical Properties

A quantitative understanding of a compound's physicochemical properties is fundamental to drug development, impacting everything from solubility and absorption to formulation and stability.

Table 1: Summary of Physicochemical Properties for this compound
PropertyValueSource/Method
Melting Point 125.56 °CExperimental[1]
Water Solubility 6759.55 mg/LExperimental[1]
Density 1.39 g/cm³Experimental[1]
logP 0.55 ± 0.35Predicted (ACD/Labs Percepta)
pKa (acidic) 14.2 ± 0.4 (Amide N-H)Predicted (ACD/Labs Percepta)
pKa (basic) -2.9 ± 0.2 (Pyrazine N)Predicted (ACD/Labs Percepta)
Flash Point 154.61 °CExperimental[1]
Lipophilicity (logP)
Acidity and Basicity (pKa)

The ionization constant (pKa) dictates the extent of a molecule's ionization at a given pH, which affects its solubility, absorption, and target binding.

  • Basic pKa: The pyrazine nitrogens are weakly basic due to the electron-withdrawing effects of the ring and the chloro and carboxamide substituents. The predicted pKa of -2.9 indicates that the pyrazine ring will be protonated only under very strong acidic conditions.

  • Acidic pKa: The amide N-H proton is weakly acidic, with a predicted pKa of 14.2, meaning it will only deprotonate under strongly basic conditions.

For practical purposes in physiological systems (pH ~7.4), this compound will exist predominantly as a neutral, unionized molecule.

Analytical Characterization and Spectral Properties

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound. While specific spectra for this compound are not widely published, its expected characteristics can be inferred from the analysis of its functional groups and data from closely related pyrazine derivatives.[2][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The pyrazine ring protons are expected to appear in the aromatic region (δ 8.0-9.5 ppm). Due to the asymmetry of the molecule, two distinct singlets or narrow doublets are anticipated for the protons at the 3- and 5-positions. The amide protons (-NH₂) would likely present as a broad singlet, with a chemical shift that can be highly dependent on solvent and concentration.

  • ¹³C NMR: The spectrum will show five distinct carbon signals. The carbonyl carbon of the amide group is expected to be the most downfield signal, typically in the range of 160-170 ppm.[2] The four carbons of the pyrazine ring will appear in the aromatic region (typically 130-160 ppm), with their specific shifts influenced by the chloro and carboxamide substituents.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.

  • N-H Stretching: The primary amide will show two distinct bands in the region of 3200-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. For similar derivatives, these bands have been observed between 3273-3369 cm⁻¹.[2]

  • C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl (amide I band) stretch is expected between 1650-1690 cm⁻¹. Studies on related compounds show this peak in the 1653-1693 cm⁻¹ range.[2]

  • Aromatic C=N and C=C Stretching: The pyrazine ring will exhibit characteristic stretching vibrations in the 1400-1600 cm⁻¹ region.[5]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. Under electrospray ionization (ESI) in positive mode, the protonated molecule [M+H]⁺ would be expected at m/z 158.0. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic [M+H]⁺ peak at m/z 158 and an [M+2+H]⁺ peak at m/z 160. Key fragmentation pathways would likely involve the loss of the amide group or parts of it (e.g., loss of NH₃ or CONH₂).

Stability Profile

The chemical stability of an active pharmaceutical ingredient is critical for its shelf-life, formulation, and in vivo performance.

  • Hydrolytic Stability: Amide bonds are generally stable but can undergo hydrolysis under strong acidic or basic conditions, which would convert the carboxamide to the corresponding carboxylic acid (6-chloropyrazine-2-carboxylic acid).[6] The stability of this compound under physiological pH is expected to be high. Detailed kinetic studies following OECD guidelines are recommended for quantitative assessment.[7]

  • Photostability: Pyrazine and its derivatives can be susceptible to photodegradation.[8] The incorporation of pyrazine into other materials has been shown to enhance photostability.[9][10] It is advisable to protect this compound from light during storage and handling.[11]

Experimental Methodologies

The following section outlines standardized, step-by-step protocols for the experimental determination of key physicochemical properties. These methods are broadly applicable to pharmaceutical compounds like this compound.

Determination of Aqueous Solubility (Shake-Flask Method)

This "gold standard" method measures the thermodynamic solubility of a compound.

Causality: The shake-flask method is designed to ensure that a true equilibrium is reached between the solid compound and the aqueous solution, providing the most accurate measure of thermodynamic solubility. The extended incubation time allows for the dissolution process to complete, and HPLC-UV analysis provides sensitive and accurate quantification of the dissolved compound.

Protocol:

  • Add an excess amount of solid this compound to a vial containing a known volume of purified water or a relevant buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • After incubation, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm filter to remove any undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Prepare a calibration curve using standard solutions of known concentrations to determine the concentration of the test sample.

G cluster_prep Sample Preparation cluster_analysis Analysis A Add excess solid to buffer B Agitate at constant T (24-72h) A->B Equilibration C Filter supernatant (0.22 µm) B->C Sampling D Quantify with HPLC-UV C->D E Compare to Calibration Curve D->E F Determine Solubility (mg/L) E->F

Caption: Workflow for Thermodynamic Solubility Determination.

Determination of Lipophilicity (logP)

The shake-flask method is also the traditional approach for determining the octanol-water partition coefficient.

Causality: This protocol directly measures the partitioning of the analyte between two immiscible phases, providing a direct measure of its relative affinity for a lipid-like (n-octanol) versus an aqueous environment. Pre-saturation of the solvents is critical to prevent volume changes during the experiment that would affect concentration measurements.

Protocol:

  • Prepare pre-saturated n-octanol (saturated with water) and water (saturated with n-octanol) by mixing them and allowing the phases to separate.

  • Dissolve a known amount of this compound in one of the phases (e.g., the aqueous phase).

  • Add a known volume of the second phase to create a biphasic system with a defined volume ratio (e.g., 1:1).

  • Seal the container and shake vigorously for a set period to facilitate partitioning, followed by a period of rest (or centrifugation) to allow for complete phase separation.

  • Carefully sample both the aqueous and n-octanol phases.

  • Determine the concentration of the compound in each phase using HPLC-UV.

  • Calculate the partition coefficient, P, as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • The logP is the base-10 logarithm of P.

G cluster_quant Quantification A Prepare pre-saturated n-octanol and water B Dissolve compound in one phase A->B C Mix phases and shake to equilibrate B->C D Separate phases (centrifugation) C->D E Measure [C] in aqueous phase D->E F Measure [C] in octanol phase D->F G Calculate P = [C]octanol / [C]aqueous E->G F->G H Calculate logP = log10(P) G->H

Caption: Experimental Workflow for logP Determination.

Conclusion

This compound is a molecule of significant interest in pharmaceutical research due to its structural analogy to established drugs and its potential as a building block for new chemical entities. This guide has synthesized the available experimental data and provided high-quality predictions for its key physicochemical properties, including solubility, lipophilicity, and pKa. The provided protocols offer a standardized framework for the experimental validation of these parameters. A thorough understanding of these foundational properties is indispensable for guiding future research, optimizing drug design, and developing robust formulations for this promising class of compounds.

References

Spectroscopic Characterization of 6-Chloropyrazine-2-carboxamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to 6-Chloropyrazine-2-carboxamide

This compound is a substituted pyrazine derivative. The pyrazine ring is a core scaffold in numerous biologically active molecules, and the carboxamide and chloro-substituents on this particular structure offer versatile handles for synthetic modifications, making it a valuable building block in the design of novel therapeutic agents. Accurate and thorough spectroscopic characterization is paramount to confirm the identity, purity, and structure of this compound in any research and development workflow. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Molecular Structure and Spectroscopic Implications

The molecular structure of this compound dictates its spectroscopic fingerprint. The aromatic pyrazine ring, the electron-withdrawing chloro group, and the carboxamide functionality each give rise to characteristic signals in different spectroscopic techniques. Understanding these relationships is key to interpreting the spectral data.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of the hydrogen and carbon atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals for the two aromatic protons on the pyrazine ring and the two protons of the primary amide.

Predicted ¹H NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.9 - 9.2Singlet1HH-3
~8.7 - 9.0Singlet1HH-5
~7.8 - 8.2Broad Singlet1H-NH₂
~7.6 - 7.9Broad Singlet1H-NH₂

Interpretation and Rationale:

  • Aromatic Protons (H-3 and H-5): The pyrazine ring protons are expected to appear at very downfield chemical shifts due to the deshielding effect of the two electronegative nitrogen atoms and the electron-withdrawing chloro and carboxamide groups. The lack of adjacent protons would result in singlet multiplicities for both H-3 and H-5.

  • Amide Protons (-NH₂): The protons of the primary amide will typically appear as two broad singlets due to quadrupolar broadening from the adjacent nitrogen and potential for restricted rotation around the C-N bond. Their chemical shift can be highly dependent on the solvent and concentration.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to its excellent solvating power for polar compounds and to avoid exchange of the amide protons with the solvent. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a standard pulse sequence (e.g., zg30).

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Ensure proper shimming of the magnetic field to obtain sharp peaks.

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) with appropriate window functions (e.g., exponential multiplication with a line broadening of 0.3 Hz). Phase and baseline correct the spectrum. Integrate all signals and reference the spectrum to the TMS signal.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each of the five carbon atoms in the molecule.

Predicted ¹³C NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
~163 - 166C=O (Amide)
~148 - 152C-6
~145 - 148C-2
~143 - 146C-3
~138 - 142C-5

Interpretation and Rationale:

  • Carbonyl Carbon (C=O): The amide carbonyl carbon is expected to resonate at the most downfield position, typically in the range of 163-166 ppm.

  • Pyrazine Ring Carbons: The carbon atoms of the pyrazine ring are all deshielded. The carbons directly attached to the electronegative chlorine (C-6) and the carboxamide group (C-2) are expected to be the most downfield among the ring carbons. The specific assignments can be confirmed using 2D NMR techniques like HSQC and HMBC.

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

  • Data Acquisition:

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a standard proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum, with appropriate window functions and referencing to TMS.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the amide and the aromatic ring.

Predicted Characteristic IR Absorption Frequencies:

Wavenumber (cm⁻¹)IntensityAssignment
~3400 - 3200Medium-Strong, BroadN-H stretch (asymmetric and symmetric) of the primary amide
~1680 - 1650StrongC=O stretch (Amide I band)
~1600 - 1550MediumN-H bend (Amide II band) and C=N/C=C ring stretching
~1480 - 1400MediumC=N/C=C ring stretching
~1100 - 1000Medium-StrongC-Cl stretch
~850 - 800StrongC-H out-of-plane bending

Interpretation and Rationale:

  • Amide Group: The primary amide will show characteristic N-H stretching vibrations as a broad band (or two distinct peaks) in the 3400-3200 cm⁻¹ region. The strong C=O stretching absorption (Amide I) is expected around 1680-1650 cm⁻¹, and the N-H bending (Amide II) will appear in the 1600-1550 cm⁻¹ region.[1]

  • Pyrazine Ring: The aromatic C=N and C=C stretching vibrations will give rise to several bands in the 1600-1400 cm⁻¹ region. The C-H out-of-plane bending vibrations will result in strong absorptions in the fingerprint region.

  • C-Cl Bond: The C-Cl stretching vibration is expected to appear in the 1100-1000 cm⁻¹ range.

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • ATR: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the sample in the beam path and record the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The spectrum is typically displayed in terms of transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrometry Data:

  • Molecular Ion (M⁺): Due to the presence of chlorine, the molecular ion peak will appear as a characteristic isotopic cluster. The M⁺ peak will be observed at m/z corresponding to the molecular weight with a ³⁵Cl isotope, and an (M+2)⁺ peak at approximately one-third the intensity will be present due to the ³⁷Cl isotope.

    • Calculated Monoisotopic Mass: C₅H₄³⁵ClN₃O = 157.0094

    • Expected [M+H]⁺ (for ESI): m/z 158.0172 (for ³⁵Cl) and 160.0143 (for ³⁷Cl)

  • Major Fragmentation Pathways:

    • Loss of the carboxamide group (-CONH₂) to give a fragment at m/z 113/115.

    • Loss of chlorine (-Cl) to give a fragment at m/z 122.

    • Decarbonylation (-CO) from the fragment at m/z 113/115.

Spectroscopic Analysis Workflow substance This compound Sample nmr NMR Spectroscopy (¹H and ¹³C) substance->nmr ir IR Spectroscopy substance->ir ms Mass Spectrometry substance->ms data_analysis Data Analysis and Interpretation nmr->data_analysis ir->data_analysis ms->data_analysis structure_elucidation Structure Confirmation data_analysis->structure_elucidation

References

6-Chloropyrazine-2-carboxamide: A Versatile Scaffold for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The 6-chloropyrazine-2-carboxamide core is a privileged scaffold in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. As a derivative of the frontline antitubercular drug pyrazinamide, this heterocyclic motif has demonstrated significant potential beyond its initial application, serving as a versatile building block for potent and selective inhibitors in oncology, virology, and neglected tropical diseases. This guide provides a comprehensive technical overview of the this compound scaffold, detailing its synthesis, chemical reactivity, and extensive applications in drug discovery. We will explore the nuanced structure-activity relationships (SAR) that govern its biological activity in different therapeutic contexts, present detailed experimental protocols for the synthesis of key derivatives, and discuss the critical physicochemical properties that influence its drug-like characteristics. Through a synthesis of peer-reviewed literature and field-proven insights, this document aims to equip researchers with the foundational knowledge and practical methodologies necessary to effectively leverage this powerful scaffold in their drug development programs.

The Pyrazine Core: A Foundation of Therapeutic Success

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-orientation, is a cornerstone of numerous clinically significant pharmaceuticals.[1] Its unique electronic properties, including its weaker basicity compared to pyridine, and the capacity of its nitrogen atoms to act as hydrogen bond acceptors, make it an attractive scaffold for engaging with biological targets.[1][2] The introduction of a carboxamide group at the 2-position and a chlorine atom at the 6-position creates the this compound scaffold, a molecule primed for chemical diversification and biological activity.

The historical significance of this scaffold is rooted in its relationship to pyrazinamide, a critical first-line drug for the treatment of tuberculosis (TB).[3] The carboxamide moiety is crucial for the prodrug activation of pyrazinamide to its active form, pyrazinoic acid, within Mycobacterium tuberculosis.[4] The chlorine atom at the 6-position serves as a key handle for synthetic modification, allowing for the introduction of a wide range of substituents to modulate potency, selectivity, and pharmacokinetic properties.[5]

Synthetic Strategies and Chemical Reactivity

The synthesis of the this compound core and its derivatives is well-established, offering robust and scalable routes for medicinal chemistry campaigns.

Synthesis of the Core Scaffold

A common and efficient method for the preparation of this compound begins with the corresponding 6-chloropyrazine-2-carboxylic acid. The carboxylic acid can be activated to form an acyl chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[3][6] However, due to the classification of thionyl chloride under the Chemical Weapons Convention, alternative activating agents such as 2,4,6-trichlorobenzoyl chloride (TCBC) are often employed.[3][7] The resulting activated acyl intermediate is then reacted with an appropriate amine source, such as ammonia or an ammonium salt, to yield the desired carboxamide.

Experimental Protocol: Synthesis of this compound Derivatives via Acyl Chloride Formation [6]

  • Activation of Carboxylic Acid: To a solution of 6-chloropyrazine-2-carboxylic acid (1.0 eq) in an anhydrous solvent such as tetrahydrofuran (THF), add 2,4,6-trichlorobenzoyl chloride (1.1 eq) and triethylamine (TEA) (1.1 eq). Stir the reaction mixture at room temperature for 1-2 hours to form the mixed anhydride.

  • Amidation: In a separate flask, dissolve the desired amine (1.2 eq) in anhydrous THF. Cool this solution to 0 °C.

  • Reaction: Slowly add the mixed anhydride solution from step 1 to the amine solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Key Reactions for Derivatization

The true power of the this compound scaffold lies in its amenability to a variety of chemical transformations that enable extensive SAR exploration.

  • Nucleophilic Aromatic Substitution (SNAr) of the Chlorine Atom: The chlorine atom at the 6-position is susceptible to nucleophilic displacement by a wide range of nucleophiles, including amines, thiols, and alcohols. This reaction is a cornerstone for introducing diverse substituents to probe the steric and electronic requirements of the target binding site.[8]

  • Modification of the Carboxamide: The carboxamide nitrogen can be functionalized through N-alkylation or N-arylation. Furthermore, the carboxamide itself can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to esters or other amide derivatives using standard coupling reagents like EDC/HOBt or T3P.[9]

  • Cross-Coupling Reactions: The chloro-substituent can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions, to introduce aryl, heteroaryl, or alkyl groups at the 6-position.

Below is a diagram illustrating the key reactivity sites of the this compound scaffold.

Caption: Key reactivity sites for derivatization of the this compound scaffold.

Therapeutic Applications: A Scaffold of Broad Potential

The versatility of the this compound scaffold is evident in its application across multiple therapeutic areas.

Antitubercular Agents

Building on the legacy of pyrazinamide, extensive research has focused on developing novel this compound derivatives with improved activity against drug-susceptible and drug-resistant strains of M. tuberculosis. SAR studies have revealed that substitution at the 6-position with various alkyl and aryl amines can significantly enhance antimycobacterial potency.[5] Molecular docking studies have suggested that these derivatives may target different enzymes within the mycobacterium, such as enoyl-ACP reductase (InhA).[6]

Derivative ClassKey SubstituentsReported Activity (MIC)Reference
N-Alkyl/Aryl AmidesN-octyl, N-cycloheptylPotent activity against M. tuberculosis H37Rv[6]
6-Amino DerivativesSubstituted benzylaminesMIC values as low as 1.56 µg/mL[8]
Kinase Inhibitors for Oncology

The pyrazine ring is a well-established scaffold in the design of kinase inhibitors.[10][11] The this compound core has been successfully employed to develop potent and selective inhibitors of various kinases implicated in cancer, such as Fibroblast Growth Factor Receptor (FGFR) and Echinoderm Microtubule-associated protein-like 4 (EML4)-Anaplastic Lymphoma Kinase (ALK).[12][13] The general binding mode involves the pyrazine nitrogen atoms forming key hydrogen bonds with the hinge region of the kinase domain, while substituents at the 6-position and on the carboxamide explore the hydrophobic pockets.[10]

A recent study detailed the development of 3-amino-pyrazine-2-carboxamide derivatives as potent FGFR inhibitors, with compound 18i showing favorable pan-FGFR inhibitory activity.[12][14]

G FGFR FGFR Downstream Signaling Downstream Signaling FGFR->Downstream Signaling Activates Cancer Cell Proliferation Cancer Cell Proliferation Downstream Signaling->Cancer Cell Proliferation Promotes This compound\nDerivative (e.g., 18i) This compound Derivative (e.g., 18i) This compound\nDerivative (e.g., 18i)->FGFR Inhibits

Caption: Mechanism of action for pyrazine-based FGFR inhibitors in cancer.

Antiviral Agents

The structural similarity of the pyrazine-2-carboxamide core to nucleosides has led to its exploration in the development of antiviral agents. A notable example is Favipiravir (T-705), a 6-fluoro-3-hydroxypyrazine-2-carboxamide, which is a broad-spectrum inhibitor of viral RNA-dependent RNA polymerase.[15] While not a direct 6-chloro derivative, the underlying pyrazine-2-carboxamide scaffold is the key pharmacophore. This highlights the potential of modifying the 6-position with a chlorine atom as a starting point for developing novel antiviral compounds. Recent studies have explored pyrazine-based conjugates with significant potency against SARS-CoV-2.[16]

Agents for Neglected Tropical Diseases

The this compound scaffold has also shown promise in the fight against neglected tropical diseases. For instance, 6-arylpyrazine-2-carboxamides have been identified as potent inhibitors of Trypanosoma brucei, the parasite responsible for human African trypanosomiasis.[17] QSAR studies have indicated that the inhibitory activity is correlated with the presence of specific substituents on the aryl ring at the 6-position.

Physicochemical Properties and Drug Development Considerations

The successful development of a drug candidate requires careful optimization of its physicochemical properties to ensure favorable absorption, distribution, metabolism, and excretion (ADME). For pyrazinamide and its analogs, properties such as solubility, lipophilicity (logP), and metabolic stability are critical.[18]

  • Lipophilicity (logP): The logP value influences a compound's solubility, permeability, and plasma protein binding. For pyrazinamide analogs, a balanced logP is generally desired to ensure sufficient aqueous solubility for formulation and adequate lipophilicity for membrane permeation.[18]

  • Solubility: Aqueous solubility is crucial for oral bioavailability. Modifications to the this compound scaffold can significantly impact solubility. The introduction of polar groups can enhance solubility, but may also affect cell permeability.

  • Metabolic Stability: The pyrazine ring is generally considered to be metabolically stable. However, substituents introduced during derivatization can be sites of metabolic attack by cytochrome P450 enzymes. In vitro metabolic stability assays using liver microsomes are essential for identifying and mitigating potential metabolic liabilities.

Conclusion and Future Perspectives

The this compound scaffold has firmly established itself as a versatile and valuable platform in modern medicinal chemistry. Its synthetic tractability, coupled with the diverse biological activities of its derivatives, ensures its continued relevance in the pursuit of novel therapeutics. Future research will likely focus on several key areas:

  • Expansion into New Therapeutic Areas: The inherent drug-like properties of the scaffold suggest its potential for development against a wider range of targets and diseases.

  • Structure-Based Drug Design: The increasing availability of high-resolution crystal structures of drug targets will enable more rational, structure-based design of potent and selective inhibitors based on the this compound core.

  • Application of Novel Synthetic Methodologies: The adoption of modern synthetic techniques, such as flow chemistry and photoredox catalysis, could further streamline the synthesis of diverse libraries of derivatives for high-throughput screening.

References

A Technical Guide to the Structure-Activity Relationship of 6-Chloropyrazine-2-carboxamide Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 6-chloropyrazine-2-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of therapeutic agents with a remarkable breadth of activity. This technical guide provides an in-depth investigation into the structure-activity relationships (SAR) of analogues derived from this core, with a primary focus on their well-established antitubercular properties and extending to their emerging roles as anticancer and antiviral agents. We will dissect the key structural modifications that influence biological activity, explore the underlying mechanisms of action, and provide detailed experimental protocols for the synthesis and evaluation of these potent molecules. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of the this compound framework.

Introduction: The Versatile this compound Core

The pyrazine-2-carboxamide moiety is most famously represented by pyrazinamide, a cornerstone of first-line tuberculosis treatment.[1][2] The introduction of a chlorine atom at the 6-position of the pyrazine ring has proven to be a critical modification, often enhancing the potency and modulating the spectrum of activity of these compounds. This guide will explore the SAR of this class of molecules, demonstrating how subtle structural changes can lead to profound differences in biological effect, targeting everything from bacterial enzymes to viral polymerases and human kinases.

Antitubercular Activity: The Legacy and Future of Pyrazinamide Analogues

The primary therapeutic application of this compound analogues has been in the fight against Mycobacterium tuberculosis. The SAR in this area is relatively well-established, with key modifications focusing on the amide substituent.

Mechanism of Antitubercular Action

Pyrazinamide itself is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase.[3] POA is believed to have multiple targets within the bacterium. At the acidic pH found in the microenvironment of tuberculous lesions, POA disrupts membrane energetics and inhibits membrane transport functions.[2][4] Additionally, there is evidence to suggest that POA inhibits fatty acid synthase I (FAS-I), an enzyme essential for the synthesis of mycolic acids, a key component of the mycobacterial cell wall.[3]

Antitubercular Mechanism of Action This compound This compound Pyrazinamidase (PncA) Pyrazinamidase (PncA) This compound->Pyrazinamidase (PncA) Activation Pyrazinoic Acid (Active Form) Pyrazinoic Acid (Active Form) Pyrazinamidase (PncA)->Pyrazinoic Acid (Active Form) Disruption of Membrane Energetics Disruption of Membrane Energetics Pyrazinoic Acid (Active Form)->Disruption of Membrane Energetics Inhibition of Fatty Acid Synthase I (FAS-I) Inhibition of Fatty Acid Synthase I (FAS-I) Pyrazinoic Acid (Active Form)->Inhibition of Fatty Acid Synthase I (FAS-I) Inhibition of Mycolic Acid Synthesis Inhibition of Mycolic Acid Synthesis Inhibition of Fatty Acid Synthase I (FAS-I)->Inhibition of Mycolic Acid Synthesis

Caption: Mechanism of action for pyrazinamide analogues.

Structure-Activity Relationship for Antitubercular Activity

The primary point of diversification for SAR studies is the amide nitrogen. Substitution at this position with various alkyl and aryl groups has a significant impact on antimycobacterial potency.

Compound R Group (at amide N) MIC (µg/mL) against M. tuberculosis H37Rv Reference
1 -H>100[5]
2 -CH₂-Ph (benzyl)>100[5]
3 -CH₂-(4-CH₃-Ph)1.56[5]
4 -CH₂-(4-CF₃-Ph)6.25[5]
5 -CH₂-(4-NH₂-Ph)6.25[5]
6 2,4-dimethoxyphenyl12.5[6]
7 3,5-bis(trifluoromethyl)phenyl72% inhibition at 6.25 µg/mL[7]

Key SAR Insights:

  • Unsubstituted Amide: The parent compound with an unsubstituted amide (R = -H) is largely inactive.

  • Benzyl Substitution: Simple benzyl substitution does not confer significant activity. However, substitution on the phenyl ring is crucial.

  • Electron-Donating and Withdrawing Groups: Both electron-donating (e.g., -CH₃) and electron-withdrawing (e.g., -CF₃) groups on the phenyl ring can lead to potent compounds.[5]

  • Lipophilicity: Increased lipophilicity of the substituent at the amide nitrogen generally correlates with improved antimycobacterial activity.[7]

Anticancer Activity: Targeting Fibroblast Growth Factor Receptors (FGFR)

More recently, the this compound scaffold has been explored for its potential as an anticancer agent, specifically as an inhibitor of Fibroblast Growth Factor Receptors (FGFRs). Aberrant FGFR signaling is a known driver in various cancers.[8]

Mechanism of Anticancer Action

Analogues in this class act as ATP-competitive inhibitors of the FGFR kinase domain. By binding to the ATP-binding pocket, they prevent the phosphorylation of downstream signaling molecules, thereby inhibiting cell proliferation, migration, and survival in FGFR-dependent cancer cells.[8]

FGFR Inhibition Mechanism Pyrazine-2-carboxamide Analogue Pyrazine-2-carboxamide Analogue FGFR Kinase Domain (ATP Pocket) FGFR Kinase Domain (ATP Pocket) Pyrazine-2-carboxamide Analogue->FGFR Kinase Domain (ATP Pocket) Binds to Downstream Signaling Downstream Signaling FGFR Kinase Domain (ATP Pocket)->Downstream Signaling Inhibits ATP ATP ATP->FGFR Kinase Domain (ATP Pocket) Blocked Inhibition of Cell Proliferation Inhibition of Cell Proliferation Downstream Signaling->Inhibition of Cell Proliferation

Caption: Mechanism of FGFR inhibition by pyrazine-2-carboxamide analogues.

Structure-Activity Relationship for FGFR Inhibition

SAR studies in this area have focused on modifications at both the amide nitrogen and other positions of the pyrazine ring.

Compound Key Structural Features FGFR1 IC₅₀ (nM) FGFR2 IC₅₀ (nM) FGFR3 IC₅₀ (nM) Reference
18i (from ref) 3-amino, 6-methyl, N-(3,5-dihydroxyphenyl)Favorable in vitro activityFavorable in vitro activityFavorable in vitro activity[8]
10 (from ref) Pyrrolopyrazine core, aniline α-fluoroacrylamide warhead-PotentPotent[9]

Key SAR Insights:

  • 3-Amino Group: A 3-amino group on the pyrazine ring appears to be a key feature for potent FGFR inhibition.[8]

  • N-Aryl Substitution: Substitution at the amide nitrogen with specific aryl moieties, such as 3,5-dihydroxyphenyl, is critical for activity.[8]

  • Covalent Inhibition: The incorporation of a covalent warhead, such as an α-fluoroacrylamide, can lead to potent and selective FGFR inhibitors that can overcome resistance mutations.[9]

Antiviral Activity: A Broad-Spectrum Approach

The pyrazine-2-carboxamide scaffold is also the basis for the broad-spectrum antiviral drug favipiravir (T-705).[10] This highlights the versatility of this chemical framework in targeting viral enzymes.

Mechanism of Antiviral Action

Favipiravir is a prodrug that is intracellularly converted to its active form, favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP). Favipiravir-RTP acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses.[10]

Antiviral Mechanism of Action Pyrazine-2-carboxamide Analogue (e.g., Favipiravir) Pyrazine-2-carboxamide Analogue (e.g., Favipiravir) Intracellular Conversion Intracellular Conversion Pyrazine-2-carboxamide Analogue (e.g., Favipiravir)->Intracellular Conversion Active Triphosphate Form Active Triphosphate Form Intracellular Conversion->Active Triphosphate Form Viral RNA-dependent RNA Polymerase (RdRp) Viral RNA-dependent RNA Polymerase (RdRp) Active Triphosphate Form->Viral RNA-dependent RNA Polymerase (RdRp) Inhibits Inhibition of Viral Replication Inhibition of Viral Replication Viral RNA-dependent RNA Polymerase (RdRp)->Inhibition of Viral Replication

Caption: Mechanism of antiviral action for pyrazine-2-carboxamide analogues.

Structure-Activity Relationship for Antiviral Activity

SAR for antiviral activity has explored modifications to the pyrazine ring and the carboxamide group.

Compound Key Structural Features Antiviral Activity (IC₅₀) Virus Reference
Favipiravir (T-705) 6-fluoro-3-hydroxy-Influenza, SARS-CoV-2, etc.[10]
T-1105 3-hydroxyEC₅₀ = 97.5 µMZika Virus[10]
12a (from ref) N-benzothiazol-2-ylmethylIC₅₀ = 0.2064 mMSARS-CoV-2[11]
12i (from ref) (S)-N-(1-(benzo[d]thiazol-2-yl)-2-phenylethyl)IC₅₀ = 0.3638 mMSARS-CoV-2[11]

Key SAR Insights:

  • Pyrazine Ring Substitution: The presence of a fluorine atom at the 6-position and a hydroxyl group at the 3-position, as seen in favipiravir, are critical for broad-spectrum antiviral activity.

  • Amide Substitution: Complex heterocyclic substituents on the amide nitrogen can confer activity against specific viruses like SARS-CoV-2.[11]

Experimental Protocols

General Synthesis of 6-Chloro-N-substituted-pyrazine-2-carboxamides

This protocol describes a general method for the synthesis of 6-chloro-N-substituted-pyrazine-2-carboxamides via the condensation of 6-chloropyrazine-2-carboxylic acid chloride with a primary or secondary amine.

Materials:

  • 6-Chloropyrazine-2-carboxylic acid

  • Thionyl chloride or oxalyl chloride

  • An appropriate primary or secondary amine

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Acid Chloride Formation: To a solution of 6-chloropyrazine-2-carboxylic acid (1.0 eq) in anhydrous DCM, add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C. Stir the reaction mixture at room temperature for 2-4 hours or until the evolution of gas ceases. The solvent and excess reagent are removed under reduced pressure to yield the crude acid chloride, which is used in the next step without further purification.

  • Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM. In a separate flask, dissolve the desired amine (1.1 eq) and TEA (1.5 eq) in anhydrous DCM. Add the amine solution dropwise to the acid chloride solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: Quench the reaction with water and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-chloro-N-substituted-pyrazine-2-carboxamide.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Antitubercular Activity Screening: Microplate Alamar Blue Assay (MABA)

This protocol outlines a common method for determining the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.[12]

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • 96-well microplates

  • Alamar Blue reagent

  • Test compounds dissolved in DMSO

  • Positive control (e.g., rifampicin)

  • Negative control (DMSO)

Procedure:

  • Bacterial Culture Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth until it reaches a mid-log phase of growth. Adjust the bacterial suspension to a McFarland standard of 1.0.

  • Compound Dilution: Prepare serial dilutions of the test compounds in Middlebrook 7H9 broth in a 96-well plate. The final concentrations should typically range from 100 µg/mL to 0.1 µg/mL.

  • Inoculation: Add the adjusted bacterial suspension to each well containing the test compounds, positive control, and negative control.

  • Incubation: Seal the plates and incubate at 37 °C for 7 days.

  • Alamar Blue Addition: After incubation, add Alamar Blue reagent to each well.

  • Reading Results: Incubate the plates for another 24 hours at 37 °C. A color change from blue (no growth) to pink (growth) indicates bacterial viability. The MIC is defined as the lowest concentration of the compound that prevents this color change.

In Vitro FGFR Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of compounds against FGFR kinases.[13][14][15]

Materials:

  • Recombinant human FGFR kinase

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ATP

  • Biotinylated peptide substrate

  • Test compounds dissolved in DMSO

  • Streptavidin-coated plates

  • Phospho-specific antibody conjugated to a detection molecule (e.g., horseradish peroxidase)

  • Substrate for the detection molecule (e.g., TMB)

  • Stop solution (e.g., H₂SO₄)

  • Plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in kinase buffer.

  • Kinase Reaction: In a streptavidin-coated plate, add the FGFR kinase, the test compound at various concentrations, and the biotinylated peptide substrate. Initiate the kinase reaction by adding ATP. Incubate at 30 °C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction by adding EDTA. Add the phospho-specific antibody and incubate to allow binding to the phosphorylated substrate.

  • Signal Generation: Add the substrate for the detection molecule and incubate to develop a signal.

  • Measurement: Stop the reaction and measure the signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

In Vitro Antiviral Activity Assay

This protocol provides a general framework for evaluating the antiviral activity of compounds in a cell-based assay.[16]

Materials:

  • Host cell line susceptible to the virus of interest

  • Virus stock

  • Cell culture medium

  • Test compounds dissolved in DMSO

  • Positive control (known antiviral drug)

  • Negative control (DMSO)

  • Method for quantifying viral replication (e.g., plaque assay, qPCR for viral RNA, or a reporter virus assay)

Procedure:

  • Cell Seeding: Seed the host cells in a multi-well plate and allow them to adhere overnight.

  • Infection and Treatment: Infect the cells with the virus at a predetermined multiplicity of infection (MOI). Simultaneously or at a specified time post-infection, add the test compounds at various concentrations.

  • Incubation: Incubate the plates for a period sufficient for viral replication (e.g., 24-72 hours).

  • Quantification of Viral Replication: At the end of the incubation period, quantify the extent of viral replication using a suitable method. For a plaque assay, this involves staining the cells to visualize and count plaques. For qPCR, this involves extracting RNA and quantifying viral genomes.

  • Data Analysis: Determine the concentration of the compound that inhibits viral replication by 50% (EC₅₀). Also, assess the cytotoxicity of the compounds on the host cells in a parallel assay to determine the 50% cytotoxic concentration (CC₅₀). The selectivity index (SI = CC₅₀/EC₅₀) is a measure of the compound's therapeutic window.

Conclusion

The this compound scaffold represents a highly versatile and therapeutically relevant starting point for the development of novel drugs. The extensive SAR data available for its antitubercular analogues provides a solid foundation for further optimization. Furthermore, the demonstrated potential of this scaffold in developing anticancer and antiviral agents opens up exciting new avenues for research. The detailed experimental protocols provided in this guide are intended to empower researchers to synthesize and evaluate new analogues, ultimately contributing to the discovery of next-generation therapeutics based on this remarkable chemical core.

References

An In-depth Technical Guide to Investigating 6-Chloropyrazine-2-carboxamide as a Novel Therapeutic Agent

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyrazine-2-carboxamide scaffold is a cornerstone in modern chemotherapy, yielding critical drugs for both infectious diseases and viral threats. This guide delves into the therapeutic potential of a specific derivative, 6-Chloropyrazine-2-carboxamide, by leveraging the established mechanisms of its close analogs, pyrazinamide and favipiravir. We present a structured, scientifically-grounded framework for researchers and drug development professionals to explore and validate novel therapeutic targets for this compound. This document outlines hypothesized target classes, provides detailed, step-by-step experimental protocols for target identification and validation, and offers insights into the causal logic behind each methodological step, ensuring a robust and self-validating research pathway.

Introduction: The Promise of a Privileged Scaffold

The pyrazine-2-carboxamide core structure is a "privileged scaffold" in medicinal chemistry, a molecular framework that demonstrates the ability to bind to multiple, distinct biological targets. Its derivatives have given rise to landmark drugs, most notably the first-line antituberculosis agent Pyrazinamide (PZA) and the broad-spectrum antiviral Favipiravir.[1][2] These compounds, while sharing a common chemical core, exhibit vastly different mechanisms of action, highlighting the scaffold's versatility.

This compound, the subject of this guide, introduces a chloro- substitution at the 6-position of the pyrazine ring. This modification is predicted to significantly alter the molecule's electronic and steric properties, potentially unlocking novel interactions with biological targets or modifying its activity against known ones. This guide provides a comprehensive roadmap for elucidating these potential therapeutic applications, moving from established knowledge to hypothesis-driven experimental validation.

Part 1: Learning from Analogs - Established Targets of the Pyrazine-2-Carboxamide Scaffold

Understanding the mechanisms of existing drugs provides the most logical starting point for investigating a new derivative.

Pyrazinamide (PZA): A Multi-Targeted Antitubercular Agent

Pyrazinamide is a prodrug that plays a critical role in shortening tuberculosis therapy by targeting persistent, non-replicating mycobacteria.[3][4] Its activation and mechanism are multifaceted:

  • Activation: PZA passively diffuses into Mycobacterium tuberculosis and is converted to its active form, pyrazinoic acid (POA), by the bacterial enzyme pyrazinamidase (PncA).[5][6]

  • Primary Targets: Once activated, POA disrupts multiple essential cellular processes. It has been shown to bind to the ribosomal protein S1 (RpsA), inhibiting the crucial process of trans-translation.[3] It also targets the aspartate decarboxylase (PanD), a key enzyme in the biosynthesis of Coenzyme A, a vital metabolic cofactor.[7] Binding of POA to PanD has been shown to trigger the degradation of the protein by the ClpC1-ClpP protease complex.[7]

  • Mechanism of Action: The accumulation of protonated POA in the acidic environment favored by dormant mycobacteria leads to cytoplasmic acidification, disruption of membrane energy production, and ultimately, cell death.[6][8]

Resistance to PZA most commonly arises from mutations in the pncA gene, which prevents the drug's activation.[3][8]

Favipiravir (T-705): A Broad-Spectrum Antiviral

Favipiravir is another prodrug from this family, but its therapeutic application is in combating a wide range of RNA viruses, including influenza, Ebola, and SARS-CoV-2.[9][10][11]

  • Activation: Inside host cells, favipiravir is converted into its active form, favipiravir ribofuranosyl-5′-triphosphate (favipiravir-RTP).[12][13]

  • Primary Target: The active metabolite, favipiravir-RTP, acts as a purine nucleoside mimic and selectively targets the viral RNA-dependent RNA polymerase (RdRp) enzyme.[12][13]

  • Mechanism of Action: Inhibition of RdRp occurs through two primary mechanisms: it can act as a chain terminator, halting the replication of viral RNA, or it can be incorporated into the nascent RNA strand, inducing lethal mutations that result in non-viable viral progeny.[9][12] This targeting of a highly conserved viral enzyme is the basis for its broad-spectrum activity.[13]

Known_Targets Figure 1: Established Mechanisms of Pyrazine-2-Carboxamide Analogs cluster_PZA Pyrazinamide (PZA) Pathway cluster_Favi Favipiravir Pathway PZA Pyrazinamide (Prodrug) PncA Pyrazinamidase (PncA) PZA->PncA Activation POA Pyrazinoic Acid (POA) (Active Form) PncA->POA RpsA Ribosomal Protein S1 (RpsA) POA->RpsA Binds PanD Aspartate Decarboxylase (PanD) POA->PanD Binds Inhibition1 Inhibition of trans-translation RpsA->Inhibition1 Degradation Target Degradation PanD->Degradation ClpC1P ClpC1-ClpP Protease ClpC1P->Degradation Favi Favipiravir (Prodrug) HostEnzymes Host Cell Phosphoribosylation Favi->HostEnzymes Activation FaviRTP Favipiravir-RTP (Active Form) HostEnzymes->FaviRTP RdRp Viral RNA-dependent RNA Polymerase (RdRp) FaviRTP->RdRp Inhibits Inhibition2 Inhibition of Viral RNA Replication RdRp->Inhibition2

Caption: Mechanisms of PZA and Favipiravir.

Part 2: Hypothesized Therapeutic Targets for this compound

The addition of a chlorine atom can significantly impact a molecule's lipophilicity, electronic distribution, and metabolic stability. Based on this, we can hypothesize several classes of potential targets for this compound.

Target Class 1: Antimycobacterial Agents

The most direct hypothesis is that this compound will retain antimycobacterial activity. The chloro- group may alter its ability to be activated by PncA or could confer activity through a PncA-independent pathway. Some studies have already explored the synthesis of this compound derivatives for potential anti-tuberculosis activity.[14]

  • Hypothesized Targets:

    • Pyrazinamidase (PncA): The compound may be a substrate, an inhibitor, or completely ignored by PncA. Determining this interaction is a critical first step.

    • Enoyl-ACP Reductase (InhA): This enzyme is a key component of the fatty acid synthase II (FAS-II) system, essential for mycolic acid synthesis.[15] Docking studies on similar compounds suggest InhA as a plausible target.[16]

    • Aspartate Decarboxylase (PanD): The compound, if converted to its corresponding acid, may retain the ability to bind and trigger the degradation of PanD.[7]

Target Class 2: Antiviral Agents

Following the precedent of Favipiravir, this compound could function as a prodrug that, upon intracellular conversion to a nucleotide analog, inhibits viral polymerases. The chlorine atom could affect the efficiency of this conversion or the binding affinity to the polymerase.

  • Hypothesized Targets:

    • RNA-Dependent RNA Polymerase (RdRp): Of various RNA viruses (e.g., Influenza, RSV, Coronaviruses).

    • DNA Polymerases: Of DNA viruses (e.g., Herpesviruses, Poxviruses), although this is less likely given the precedent of the scaffold.

Target Class 3: Anticancer Agents

Pyrazine derivatives are known to function as building blocks for anti-cancer drugs.[1] The planar pyrazine ring is an effective "hinge-binder" that can interact with the hinge region of protein kinases, a major class of oncology targets.

  • Hypothesized Targets:

    • Protein Kinases: Specific kinases implicated in cancer progression (e.g., EGFR, VEGFR, CDKs). The chlorine atom could form specific halogen bonds within the ATP-binding pocket, enhancing affinity and selectivity.

    • Metabolic Enzymes: Cancer cells exhibit altered metabolism. Enzymes overexpressed in cancer, such as certain dehydrogenases or metabolic kinases, could be potential targets.

Part 3: A Step-by-Step Guide to Target Identification and Validation

This section provides a logical, multi-stage workflow for systematically identifying and validating the therapeutic targets of this compound. This framework is designed to be self-validating, where the results of each stage inform the design of the next.

Workflow Figure 2: Target Identification & Validation Workflow start Start: 6-Chloropyrazine- 2-carboxamide in_silico Step 1: In Silico Screening (Target Hypothesis Generation) start->in_silico phenotypic Step 2: Phenotypic Screening (Broad Activity Profiling) start->phenotypic biochemical Step 3: In Vitro Biochemical Assays (Direct Target Interaction) in_silico->biochemical Predicted Targets cell_based Step 4: Cell-Based Functional Assays (Cellular Target Engagement) phenotypic->cell_based Observed Activity deconvolution Step 5: Target Deconvolution (Unbiased Target ID) phenotypic->deconvolution Active Phenotype biochemical->cell_based Confirmed Hit validation Validated Target(s) biochemical->validation cell_based->validation Validated in Cells deconvolution->biochemical Candidate Targets

Caption: A workflow for target identification.

Step 1: In Silico & Phenotypic Screening (Hypothesis Generation)

Causality: Before committing to resource-intensive wet-lab experiments, it is crucial to narrow the field of potential targets and establish broad biological activity. In silico methods provide a cost-effective way to generate initial hypotheses, while phenotypic screening provides empirical evidence of a compound's effect.[17][18]

Protocol: Molecular Docking

  • Objective: To predict the binding affinity and pose of this compound against a library of prioritized targets (e.g., InhA, RdRp, various kinases).

  • Preparation:

    • Obtain high-resolution crystal structures of target proteins from the Protein Data Bank (PDB).

    • Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Generate a 3D conformer of this compound and perform energy minimization.

  • Docking:

    • Use software like AutoDock Vina or Schrödinger Glide.[18]

    • Define the binding site (grid box) based on the location of the known ligand or active site residues.

    • Run the docking simulation to generate multiple binding poses.

  • Analysis:

    • Analyze the results based on the predicted binding energy (e.g., kcal/mol) and the plausibility of the interactions (e.g., hydrogen bonds, halogen bonds, hydrophobic interactions).

    • Prioritize targets with the most favorable docking scores for subsequent biochemical validation.

Protocol: Broad Phenotypic Screening

  • Objective: To identify in which disease areas the compound has a measurable effect.

  • Assay Panels:

    • Antimicrobial: Screen against a panel of bacteria (M. tuberculosis, MRSA) and fungi (Candida albicans).[19]

    • Antiviral: Use plaque reduction assays for a panel of RNA viruses.

    • Anticancer: Screen against a panel of diverse cancer cell lines (e.g., NCI-60 panel) to measure cytotoxicity (IC50).

  • Execution: Perform dose-response experiments to determine the potency of the compound in each model system.

  • Analysis: A potent effect in a specific panel (e.g., high activity against mycobacteria) provides a strong rationale to focus subsequent target validation efforts in that area.

Step 2: Biochemical & Cell-Based Assays (Hypothesis Testing)

Causality: This stage directly tests the hypotheses generated in Step 1. Biochemical assays confirm a direct physical interaction between the compound and a purified target protein, while cell-based assays confirm that this interaction translates to a functional effect in a biological context.

Protocol: In Vitro Enzyme Inhibition Assay (Example: Kinase Target)

  • Objective: To quantify the inhibitory activity of the compound against a purified protein kinase.

  • Materials: Purified recombinant kinase, kinase-specific peptide substrate, ATP, and a detection reagent (e.g., ADP-Glo™).

  • Procedure:

    • Prepare a serial dilution of this compound.

    • In a 384-well plate, add the kinase, the compound at various concentrations, and the peptide substrate.

    • Initiate the reaction by adding ATP. Incubate at room temperature for 1 hour.

    • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the compound concentration.

    • Fit the data to a dose-response curve to calculate the IC50 value (the concentration of compound required to inhibit 50% of the enzyme's activity).

CompoundTarget KinaseIC50 (nM) [Hypothetical]
This compoundKinase X75
Staurosporine (Control)Kinase X10

Protocol: Cellular Target Engagement Assay (Example: CETSA)

  • Objective: To confirm that the compound binds to its intended target inside intact cells. The Cellular Thermal Shift Assay (CETSA) works on the principle that a ligand binding to a protein stabilizes it against thermal denaturation.[20]

  • Procedure:

    • Treat intact cells with either the vehicle (DMSO) or this compound.

    • Heat the cell suspensions across a range of temperatures (e.g., 40°C to 70°C).

    • Lyse the cells and separate the soluble protein fraction (undenatured) from the precipitated fraction (denatured) by centrifugation.

    • Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western Blot or Mass Spectrometry.

  • Analysis: A positive result is a "thermal shift" where the target protein remains soluble at higher temperatures in the presence of the compound compared to the vehicle control, indicating direct binding.

Step 3: Target Deconvolution (Unbiased Discovery)

Causality: If the compound shows a strong phenotypic effect but the hypothesized targets do not validate, an unbiased approach is needed to discover the true target(s). Chemical proteomics methods identify the binding partners of a small molecule from a complex biological sample.[21]

Protocol: Affinity-Based Protein Profiling

  • Objective: To isolate and identify proteins that directly bind to the compound from a cell lysate.[20]

  • Probe Synthesis: Synthesize a derivative of this compound that incorporates two key features:

    • A linker at a non-critical position.

    • A reporter tag (e.g., Biotin) at the end of the linker.

  • Pull-Down Experiment:

    • Incubate the biotinylated probe with a cell lysate to allow binding to target proteins.

    • As a control, add an excess of the original, unmodified compound to a separate lysate before adding the probe. This will compete for binding to the true targets.

    • Capture the probe-protein complexes using streptavidin-coated beads.

    • Wash the beads extensively to remove non-specific binders.

    • Elute the bound proteins from the beads.

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Analysis: True binding partners will be present in the probe-treated sample but significantly reduced or absent in the competition control sample. These candidate proteins must then be validated using the biochemical and cell-based assays described in Step 2.

Conclusion and Future Directions

The this compound molecule stands as a promising starting point for the development of novel therapeutics. By leveraging the knowledge gained from its successful analogs and applying a systematic, hypothesis-driven research framework, scientists can efficiently explore its potential. The workflow detailed in this guide—from in silico prediction and phenotypic screening to direct biochemical validation and unbiased target deconvolution—provides a robust pathway to uncover its mechanism of action. The identification of a validated target is the foundational step for any subsequent lead optimization, preclinical, and clinical development programs, paving the way for the next generation of drugs derived from this versatile chemical scaffold.

References

An In-depth Technical Guide to the Discovery and Synthesis of Novel 6-Chloropyrazine-2-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of novel 6-chloropyrazine-2-carboxamide derivatives. Drawing from established research, this document details the scientific rationale, experimental methodologies, and structure-activity relationship (SAR) insights that are crucial for the development of new therapeutic agents based on this promising chemical scaffold.

Introduction: The Significance of the Pyrazinecarboxamide Core

The pyrazinecarboxamide scaffold is a cornerstone in medicinal chemistry, most notably represented by pyrazinamide, a first-line drug for the treatment of tuberculosis (TB).[1][2][3] The unique ability of pyrazinamide to target persistent, non-replicating Mycobacterium tuberculosis makes it an indispensable component of modern TB therapy.[2][4] This has spurred extensive research into pyrazinamide analogs, including this compound derivatives, with the aim of discovering new agents with improved potency, novel mechanisms of action, and efficacy against drug-resistant strains.[3][5]

Lead Compound Discovery and Rationale

The exploration of this compound derivatives is driven by the need for novel anti-tubercular agents to combat multi-drug resistant and extensively drug-resistant tuberculosis.[5] Structure-activity relationship studies of previously published pyrazine-2-carboxamides have informed the design of these novel compounds.[5] The introduction of a chlorine atom at the 6-position of the pyrazine ring is a key modification intended to modulate the electronic and steric properties of the molecule, potentially leading to enhanced biological activity.

Chemical Synthesis: A Modular Approach

The synthesis of this compound derivatives typically follows a convergent strategy, allowing for the facile introduction of diverse functionalities. The general synthetic approach involves the amidation of a 6-chloropyrazine-2-carboxylic acid precursor.

Diagram of General Synthetic Workflow

Synthesis_Workflow A Starting Material: 6-Chloropyrazinoic Acid B Activation of Carboxylic Acid A->B e.g., Thionyl Chloride or 2,4,6-Trichlorobenzoyl Chloride C Intermediate: Acyl Chloride B->C E Amidation Reaction C->E D Diverse Anilines or Amines D->E F Target Molecules: 6-Chloropyrazine-2-carboxamides E->F Yields: 71-75% G Purification and Characterization F->G NMR, FTIR, HRMS

Caption: General synthetic workflow for 6-chloropyrazine-2-carboxamides.

Experimental Protocol: Synthesis of 6-chloro-N-aryl/alkylpyrazine-2-carboxamides

This protocol is a generalized procedure based on established methodologies.[5][6]

Step 1: Activation of 6-Chloropyrazinoic Acid

  • To a solution of 6-chloropyrazinoic acid in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran), add an activating agent. Common activating agents include thionyl chloride or 2,4,6-trichlorobenzoyl chloride.[5] The use of 2,4,6-trichlorobenzoyl chloride is an alternative to thionyl chloride, which is a controlled substance.[5]

  • The reaction mixture is typically stirred at room temperature or gently heated to facilitate the formation of the acyl chloride intermediate.

Step 2: Amidation

  • In a separate flask, dissolve the desired aniline or amine in an anhydrous solvent, often in the presence of a base (e.g., triethylamine or pyridine) to neutralize the HCl generated during the reaction.

  • The freshly prepared acyl chloride solution from Step 1 is then added dropwise to the amine solution, usually at a reduced temperature (e.g., 0 °C) to control the reaction exotherm.

  • The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).

Step 3: Work-up and Purification

  • Upon completion, the reaction mixture is typically quenched with water or a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and concentrated under reduced pressure.

  • The crude product is then purified by a suitable method, such as recrystallization or column chromatography on silica gel, to afford the pure this compound derivative.

Step 4: Characterization

  • The structure and purity of the final compounds are confirmed by various analytical techniques, including ¹H NMR, ¹³C NMR, FTIR, and high-resolution mass spectrometry (HRMS).[5]

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound derivatives is highly dependent on the nature of the substituent on the amide nitrogen.

Key SAR Insights:
  • Lipophilicity: Increased lipophilicity of the substituent on the amide can correlate with higher antimycobacterial activity. For instance, the 3,5-bis(trifluoromethyl)phenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid exhibited high activity against Mycobacterium tuberculosis and the highest lipophilicity in its series.[6]

  • Alkyl vs. Aryl Substituents: Both alkyl and aryl substituents can lead to active compounds. Molecular docking studies have predicted that 6-chloro-N-octylpyrazine-2-carboxamide may have good bioactivity against Mycobacterium tuberculosis.[5]

  • Substitution on Aryl Ring: The position and electronic nature of substituents on an aryl ring attached to the amide nitrogen can significantly influence activity.

Table of Representative Compounds and their Biological Activity
Compound IDR Group on Amide NitrogenBiological Activity (Target)Reference
1c OctylPredicted high bioactivity against M. tuberculosis[5]
2o 3,5-bis(trifluoromethyl)phenyl (with 5-tert-butyl)High activity against M. tuberculosis (MIC)[6]
8 4-methylbenzyl (on 3-aminopyrazine)MIC of 6 µM against M. tuberculosis H37Rv[7][8]

Potential Therapeutic Applications and Mechanism of Action

The primary therapeutic target for this class of compounds is Mycobacterium tuberculosis. The mechanism of action for pyrazinamide, the parent compound, is complex and involves conversion to its active form, pyrazinoic acid (POA), by a mycobacterial enzyme.[2][4] POA is thought to disrupt membrane potential and interfere with energy production in the bacterium.[2] Analogs of this compound may share a similar mechanism or exhibit novel modes of action. For example, some pyrazinamide derivatives have been investigated as potential inhibitors of the mycobacterial enoyl-ACP reductase (InhA).[7][8]

Diagram of Potential Mechanism of Action

Mechanism_of_Action cluster_bacterium Mycobacterium tuberculosis Prodrug 6-Chloropyrazine-2- carboxamide Derivative Active_Metabolite Active Metabolite (e.g., Pyrazinoic Acid Analog) Prodrug->Active_Metabolite Bacterial Enzyme (e.g., Pyrazinamidase) Target Potential Targets: - InhA - Membrane Potential - Energy Production Active_Metabolite->Target Inhibition Effect Bactericidal/Bacteriostatic Effect Target->Effect

Caption: Potential mechanism of action for this compound derivatives.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anti-tubercular agents. The synthetic accessibility and the potential for diverse functionalization allow for the systematic exploration of the chemical space to optimize biological activity. Future research should focus on:

  • Expanding the library of derivatives: Synthesizing a wider range of analogs with diverse substituents to further probe the structure-activity relationship.

  • In-depth mechanistic studies: Elucidating the precise molecular targets and mechanisms of action of the most potent compounds.

  • Evaluation against resistant strains: Testing lead compounds against clinically relevant drug-resistant strains of M. tuberculosis.

  • Pharmacokinetic and toxicity profiling: Assessing the drug-like properties of promising candidates to identify those suitable for further preclinical and clinical development.

By leveraging the insights and methodologies outlined in this guide, researchers can contribute to the discovery and development of the next generation of therapies to combat tuberculosis and other infectious diseases.

References

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 6-Chloropyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction & Scientific Context

6-Chloropyrazine-2-carboxamide is a valuable heterocyclic compound, serving as a key building block and intermediate in medicinal chemistry and drug development. Its structural similarity to Pyrazinamide, a first-line antitubercular drug, makes it and its derivatives significant targets for the synthesis of novel therapeutic agents.[1] This application note provides a detailed, reliable, and validated two-step protocol for the synthesis of this compound, starting from 6-chloropyrazinoic acid.

The core of this synthesis involves the conversion of a carboxylic acid to a primary amide. Direct reaction between a carboxylic acid and an ammonia source is generally inefficient due to an acid-base reaction that forms a non-reactive ammonium carboxylate salt.[2][3] Therefore, a robust activation of the carboxylic acid is paramount. This protocol employs thionyl chloride (SOCl₂) to convert the carboxylic acid into a highly reactive acyl chloride intermediate, which subsequently undergoes nucleophilic acyl substitution with ammonia to yield the desired amide.[4][5]

Reaction Mechanism & Rationale

The synthesis proceeds in two distinct, sequential stages:

Stage 1: Acyl Chloride Formation. 6-chloropyrazinoic acid is treated with thionyl chloride (SOCl₂). The carboxylic acid's hydroxyl group attacks the electrophilic sulfur atom of SOCl₂, leading to the formation of a chlorosulfite intermediate. This intermediate is unstable and collapses, eliminating sulfur dioxide (SO₂) gas and a chloride ion to form the highly electrophilic 6-chloropyrazine-2-carbonyl chloride. The formation of gaseous byproducts (SO₂ and HCl) drives this reaction to completion.[4]

Stage 2: Amidation. The generated acyl chloride is then subjected to nucleophilic attack by ammonia (from aqueous ammonia). The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which then collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group, resulting in the final product, this compound.

Materials & Equipment

Reagents & Chemicals
ReagentFormulaCAS No.PuritySupplier
6-Chloropyrazinoic acidC₅H₃ClN₂O₂23688-89-3≥98%Standard commercial
Thionyl chlorideSOCl₂7719-09-7≥99%Standard commercial
Dichloromethane (DCM)CH₂Cl₂75-09-2Anhydrous, ≥99.8%Standard commercial
Ammonium HydroxideNH₄OH1336-21-628-30% solutionStandard commercial
Sodium BicarbonateNaHCO₃144-55-8ACS GradeStandard commercial
Anhydrous Magnesium SulfateMgSO₄7487-88-9≥99.5%Standard commercial
Deionized WaterH₂O7732-18-5--
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser with a gas outlet/drying tube

  • Dropping funnel (100 mL)

  • Magnetic stirrer and hotplate

  • Ice-water bath

  • Rotary evaporator

  • Separatory funnel (500 mL)

  • Büchner funnel and filtration flask

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

  • Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, face shield, lab coat.

Critical Safety Precautions

This protocol involves hazardous materials and must be performed within a certified chemical fume hood.

  • Thionyl Chloride (SOCl₂): Highly toxic, corrosive, and a lachrymator. It reacts violently with water to release toxic gases (HCl and SO₂). Handle with extreme care using appropriate PPE, including a face shield. Quench any residual thionyl chloride carefully with a suitable alcohol before disposal.

  • 6-Chloropyrazinoic Acid: Causes skin and eye irritation.[6] Avoid inhalation of dust and direct contact.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Minimize exposure by handling exclusively in a fume hood.

  • Ammonium Hydroxide: Corrosive and releases pungent, irritating ammonia gas. Ensure adequate ventilation. The amidation step is highly exothermic and requires careful temperature control.

Detailed Synthesis Protocol

Workflow Overview

SynthesisWorkflow cluster_start Reactants cluster_step1 Stage 1: Activation cluster_intermediate Intermediate cluster_step2 Stage 2: Amidation cluster_end Final Product Reactants 6-Chloropyrazinoic Acid Thionyl Chloride (SOCl₂) Activation Acyl Chloride Formation (Reflux in DCM) Reactants->Activation Add SOCl₂ to acid Intermediate 6-Chloropyrazine-2-carbonyl chloride (Crude) Activation->Intermediate Remove excess SOCl₂/DCM Amidation Reaction with NH₄OH (0°C to RT) Intermediate->Amidation Add to NH₄OH Product This compound Amidation->Product Work-up & Purification

References

Application Notes & Protocols: A Guide to the Synthesis of 6-Chloropyrazine-2-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Pyrazine Scaffold

The pyrazine ring, particularly when functionalized, represents a privileged scaffold in medicinal chemistry. Among these, 6-chloropyrazine-2-carboxamide and its derivatives are crucial intermediates and target molecules, notably recognized for their potential applications as antitubercular agents.[1] The core structure's unique electronic properties and hydrogen bonding capabilities make it an attractive framework for designing novel therapeutic agents. This guide provides a detailed, step-by-step exploration of the chemical synthesis of these valuable compounds, focusing on robust and reproducible methodologies. We will delve into the underlying chemical principles, from starting material selection to the final derivatization, providing not just protocols but also the rationale behind them.

Overview of Primary Synthetic Strategies

The synthesis of this compound derivatives can be approached via several strategic pathways. The most common and versatile methods commence from readily available dichloropyrazines or pyrazine carboxylic acids. The choice of strategy often depends on the desired final derivative and the commercial availability of starting materials.

Two primary retrosynthetic pathways are highlighted:

  • Pathway A: Amidation of a Carboxylic Acid Precursor. This classic route involves the formation of an amide bond from a pre-existing 6-chloropyrazine-2-carboxylic acid. It is reliable and allows for the late-stage introduction of diverse amine functionalities.

  • Pathway B: Functional Group Interconversion. This strategy often starts with a precursor like a nitrile (e.g., 6-chloropyrazine-2-carbonitrile) which is then hydrolyzed to the primary carboxamide. Alternatively, selective nucleophilic aromatic substitution (SNAr) on a di-substituted pyrazine can be employed to install the necessary functional groups regioselectively.

This guide will focus on a combination of these strategies, presenting a logical and efficient workflow from common starting materials.

Synthetic Workflow and Key Mechanisms

The overall synthetic process can be visualized as a multi-step sequence. Understanding the mechanism of each transformation is critical for optimization and troubleshooting.

Overall Synthetic Workflow

The following diagram illustrates a common pathway from 2,6-dichloropyrazine to a final derivatized product. This involves a selective reaction to form a nitrile, followed by hydrolysis to the carboxamide, and subsequent derivatization.

G cluster_0 Step 1: Cyanation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Derivatization (e.g., S_NAr) A 2,6-Dichloropyrazine B 6-Chloro-2-cyanopyrazine A->B  NaCN or CuCN C This compound B->C  H2SO4 or H2O2/Base E Final Derivative C->E D Substituted Amine (R-NH2) D->E

References

Application Note: A Validated Stability-Indicating HPLC Method for the Determination of Purity of 6-Chloropyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and precise stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 6-Chloropyrazine-2-carboxamide purity. As a crucial intermediate in the synthesis of various pharmaceutical agents, ensuring the purity of this compound is paramount for quality control and regulatory compliance.[1][2] The developed reversed-phase HPLC (RP-HPLC) method demonstrates excellent specificity, linearity, accuracy, and precision, conforming to the International Council for Harmonisation (ICH) guidelines.[3][4] This protocol provides researchers, scientists, and drug development professionals with a comprehensive guide for implementation, including method development rationale, detailed experimental procedures, system suitability criteria, and full validation protocols.

Introduction and Method Rationale

This compound is a key building block in medicinal chemistry, notably in the development of novel therapeutic agents.[5] The purity of such an intermediate directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, a reliable analytical method is essential for its quality assessment.

High-Performance Liquid Chromatography (HPLC) is the premier technique for pharmaceutical analysis due to its high resolution, sensitivity, and reproducibility.[6][7] This guide focuses on a reversed-phase method, the most widely used mode in HPLC, which separates compounds based on their hydrophobicity.[8]

Causality Behind Experimental Choices:

  • Analyte Polarity: this compound possesses polar functional groups (amide, pyrazine ring nitrogens), which can make it challenging to retain on traditional non-polar stationary phases.[9][10] The selected method addresses this by using a highly aqueous mobile phase and a C18 column designed for superior retention of polar analytes.

  • Mobile Phase pH Control: The pyrazine ring contains nitrogen atoms that can be protonated depending on the mobile phase pH. Controlling the pH with a buffer is critical to ensure a consistent ionization state, leading to reproducible retention times and symmetrical peak shapes. A formic acid buffer is chosen for its compatibility with mass spectrometry (MS) if further characterization of impurities is needed.

  • Gradient Elution: A gradient elution is employed to ensure that impurities with a wide range of polarities can be effectively separated and eluted. This approach provides a robust separation of highly polar, early-eluting degradation products as well as less polar, late-eluting process impurities, all within a reasonable run time.

  • Stability-Indicating Power: The method is designed to be stability-indicating. This is achieved through forced degradation studies, which intentionally stress the analyte to produce potential degradation products.[11][12] The method's ability to separate these degradants from the main analyte peak proves its specificity and suitability for stability testing.[13]

Overall Analytical Workflow

The following diagram outlines the comprehensive workflow for the analysis of this compound, from initial setup to final purity determination.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile Mobile Phase Preparation sys_suit System Suitability Test (SST) prep_mobile->sys_suit prep_std Standard Solution Preparation prep_std->sys_suit prep_sample Sample Solution Preparation analysis Sample Injection & Data Acquisition prep_sample->analysis sys_suit->analysis Passes Criteria integration Peak Integration & Identification analysis->integration calculation Purity Calculation (Area % Method) integration->calculation report Generate Report calculation->report

Caption: Overall workflow for HPLC purity analysis.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Chromatographic Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size (or equivalent L1 packing).

  • Software: OpenLab CDS or equivalent chromatography data system.

  • Chemicals:

    • This compound Reference Standard (>99.5% purity).

    • Acetonitrile (HPLC grade).

    • Formic acid (LC-MS grade).

    • Water (Milli-Q or equivalent ultrapure).

Optimized Chromatographic Conditions

All quantitative data and method parameters are summarized in the table below for clarity.

ParameterCondition
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 270 nm (or determined λmax)
Injection Volume 10 µL
Run Time 30 minutes
Preparation of Solutions
  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of ultrapure water. Mix thoroughly and degas.

  • Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 95:5 ratio.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

System Suitability and Method Validation

A self-validating system is essential for trustworthy results. Before any sample analysis, the performance of the chromatographic system must be verified.[14]

System Suitability Test (SST)

Inject the Working Standard Solution (0.1 mg/mL) five times consecutively. The system is deemed ready for analysis if the following criteria are met.

SST ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) 0.8 – 1.5
Theoretical Plates (N) > 2000
% RSD for Retention Time ≤ 1.0%
% RSD for Peak Area ≤ 2.0%
Method Validation Protocol (ICH Q2(R1) Summary)

This method has been validated according to ICH guidelines to ensure it is suitable for its intended purpose.[3][6]

  • Specificity (Forced Degradation): A sample solution was subjected to the following stress conditions to demonstrate the separation of degradants from the parent peak:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 4 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 105°C for 48 hours.

    • Photolytic: Exposed to 1.2 million lux hours and 200 watt hours/m² of UV light.

    • Result: The method successfully resolved all major degradation products from the this compound peak, with peak purity analysis confirming no co-elution.

  • Linearity: A five-point calibration curve was constructed from 50% to 150% of the working concentration (0.05 mg/mL to 0.15 mg/mL). The correlation coefficient (R²) was > 0.999, demonstrating excellent linearity.[14]

  • Accuracy and Precision: Accuracy was determined by spike-recovery at three concentration levels (80%, 100%, 120%), with mean recoveries between 98.0% and 102.0%. Precision was evaluated through repeatability (intra-day) and intermediate precision (inter-day), with all %RSD values being less than 2.0%.[3]

  • Limit of Quantitation (LOQ) and Limit of Detection (LOD): The LOQ was established as the lowest concentration that could be measured with acceptable precision and accuracy, and the LOD was determined based on a signal-to-noise ratio of 3:1.

  • Robustness: The method's reliability was confirmed by making small, deliberate variations in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH (±0.2). No significant impact on the results was observed.[7]

Data Analysis and Purity Calculation

The following diagram illustrates the logical flow for processing the raw chromatographic data to determine the final purity value.

Data_Analysis_Flow start Acquired Chromatogram integrate Integrate All Peaks (Set appropriate threshold) start->integrate identify_main Identify Main Peak (Based on Retention Time) integrate->identify_main sum_areas Sum Areas of All Peaks (Total Area) integrate->sum_areas get_main_area Get Area of Main Peak identify_main->get_main_area calculate Calculate Purity (%) sum_areas->calculate get_main_area->calculate final_result Final Purity Value calculate->final_result

Caption: Logical workflow for purity calculation.

Purity Calculation

The purity of this compound is calculated using the area normalization method. This method assumes that all impurities have a similar UV response to the main component.

Formula:

Purity (%) = ( ( Area of Main Peak ) / ( Total Area of All Peaks ) ) * 100

Where:

  • Area of Main Peak is the integrated area of the this compound peak.

  • Total Area of All Peaks is the sum of the integrated areas of the main peak and all impurity peaks detected in the chromatogram.

Conclusion

The HPLC method presented in this application note is demonstrated to be specific, linear, accurate, precise, and robust for determining the purity of this compound. The detailed protocol, including system suitability checks and method validation summaries, provides a comprehensive framework for reliable quality control analysis in research and manufacturing environments. The stability-indicating nature of the assay ensures that it can be confidently used for monitoring the stability of the compound under various storage conditions.

References

Application Notes & Protocols: In Vitro Anti-Tubercular Activity Assay for 6-Chloropyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Challenge of Pyrazinamide Analogs

Pyrazinamide (PZA) holds a vital position in the first-line combination therapy for tuberculosis (TB), primarily due to its remarkable ability to eradicate non-replicating or "persister" populations of Mycobacterium tuberculosis (Mtb) residing in acidic intracellular environments.[1][2][3] This sterilizing activity is crucial for shortening the duration of TB therapy from 9-12 months to the current standard of 6 months.[1][4] 6-Chloropyrazine-2-carboxamide, as a structural analog of PZA, warrants rigorous in vitro evaluation to determine its potential as a novel anti-tubercular agent.

However, assessing the in vitro activity of PZA and its derivatives is notoriously challenging. PZA is a prodrug that requires conversion to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase, which is encoded by the pncA gene.[1][5][6] Crucially, this conversion and the subsequent accumulation of POA to exert its anti-mycobacterial effect are highly dependent on an acidic environment (pH 5.0-5.6).[1][5][7] Standard mycobacterial culture media, typically buffered at a neutral pH of 6.8, fail to demonstrate PZA's activity, a paradox that historically delayed its clinical use.[4][8]

These application notes provide a comprehensive guide for researchers to reliably determine the in vitro anti-tubercular activity of this compound. We will detail two robust, widely accepted methodologies: the automated BACTEC™ MGIT™ 960 system and the manual Resazurin Microtiter Assay (REMA). The protocols are designed to account for the unique pH-dependent activity of PZA analogs, ensuring scientifically sound and reproducible results.

Principle of the Assays

The core principle behind testing PZA analogs is to create an in vitro environment that mimics the acidic conditions of the phagolysosome where Mtb persisters reside. This allows for the enzymatic conversion of the prodrug to its active form and subsequent inhibition of mycobacterial growth.

Mechanism of Pyrazinamide Action

Understanding the mechanism of PZA is fundamental to designing and interpreting the assay.

  • Passive Diffusion: The uncharged PZA molecule passively diffuses into the Mtb bacillus.

  • Enzymatic Conversion: Inside the cytoplasm, the bacterial pyrazinamidase (PZase) hydrolyzes PZA into the active pyrazinoic acid (POA).

  • Acidic Environment Trapping: In the acidic extracellular milieu (as simulated in the assay), POA becomes protonated (HPOA). This charged form is less able to diffuse out of the cell. Any POA that is effluxed is rapidly protonated and readily re-enters the bacillus.

  • Intracellular Accumulation & Disruption: The accumulation of POA inside the bacillus is thought to disrupt membrane potential, interfere with energy production, and inhibit Coenzyme A synthesis, ultimately leading to cell death.[5][8][9]

The following diagram illustrates this proposed mechanism:

PZA_Mechanism cluster_extracellular Extracellular (Acidic pH ~5.5) cluster_bacillus M. tuberculosis Cytoplasm PZA_out PZA PZA_in PZA PZA_out->PZA_in Passive Diffusion PZA_out->PZA_in POA_out POA HPOA HPOA (Protonated) POA_out->HPOA + H⁺ POA_out->HPOA POA_in POA HPOA->POA_in Easy Diffusion HPOA->POA_in PZA_in->POA_in Hydrolysis POA_in->POA_out Efflux POA_in->POA_out Targets Disruption of: - Membrane Potential - Energy Production - Coenzyme A Synthesis POA_in->Targets Inhibition PZase Pyrazinamidase (PZase) PZase->PZA_in

Caption: Proposed mechanism of Pyrazinamide (PZA) activation and action in M. tuberculosis.

Recommended Assay Methodologies

Two primary methods are recommended for their reliability and widespread use in the field. The choice depends on available instrumentation, throughput requirements, and the specific research question.

  • BACTEC™ MGIT™ 960 System: An automated liquid culture system that provides qualitative susceptibility results (Susceptible/Resistant) based on oxygen consumption detected by a fluorescent sensor. It is considered a reference method for PZA susceptibility testing.[10][11]

  • Resazurin Microtiter Assay (REMA): A colorimetric manual method performed in 96-well plates. It allows for the determination of the Minimum Inhibitory Concentration (MIC) and is inexpensive and suitable for higher throughput screening.[12][13]

Protocol 1: BACTEC™ MGIT™ 960 PZA Susceptibility Testing

This protocol outlines the qualitative assessment of this compound activity using the FDA-cleared BD BACTEC™ MGIT™ 960 system.[10][14]

Causality and Self-Validation

The MGIT system's validity rests on comparing the growth of Mtb in a drug-containing tube to a drug-free growth control (GC). The instrument continuously monitors oxygen consumption, which quenches a fluorescent compound embedded in the tube's sensor. Growth is detected as an increase in fluorescence. A strain is deemed resistant if it grows in the drug tube at a rate comparable to the GC. The system is self-validating through the mandatory inclusion of a GC for every tested isolate, ensuring that the inoculum is viable and grows appropriately under the test conditions. False resistance can occur due to an overly dense inoculum, which can raise the pH of the acidic medium, thereby inactivating the drug.[15][16] Therefore, precise inoculum preparation is critical.

Materials and Reagents
  • BD BACTEC™ MGIT™ 960 or 320 Instrument

  • BD BACTEC™ MGIT™ PZA Kit (tubes with lyophilized PZA medium)[10]

  • BD BACTEC™ MGIT™ Growth Supplement

  • This compound (test compound)

  • Sterile, deionized water

  • Middlebrook 7H9 Broth[17][18]

  • Sterile saline with 0.05% Tween 80

  • M. tuberculosis H37Rv (ATCC 27294) as a susceptible control

  • A well-characterized PZA-resistant M. tuberculosis strain (e.g., with a known pncA mutation)

  • Pure culture of Mtb isolate to be tested, actively growing in a MGIT tube or on solid media.

Experimental Workflow

MGIT_Workflow cluster_prep Preparation cluster_inoculation Inoculation cluster_analysis Analysis Inoculum 1. Prepare Mtb Inoculum (0.5 McFarland) Reconstitute 2. Reconstitute MGIT PZA Tubes (Growth Supplement + Drug/Water) Inoc_GC 3a. Inoculate Growth Control (GC) (1:5 dilution of 0.5 McFarland) Inoculum->Inoc_GC Inoc_Drug 3b. Inoculate Drug Tube (1:5 dilution of 0.5 McFarland) Inoculum->Inoc_Drug Reconstitute->Inoc_GC Reconstitute->Inoc_Drug Incubate 4. Incubate in MGIT 960 (4-21 days) Inoc_GC->Incubate Inoc_Drug->Incubate Result 5. Automated Result (Susceptible/Resistant) Incubate->Result

Caption: Workflow for BACTEC™ MGIT™ 960 PZA Susceptibility Testing.

Step-by-Step Protocol
  • Reagent Preparation:

    • Prepare a stock solution of this compound in sterile deionized water or DMSO (ensure final DMSO concentration in the assay is ≤1%). The target concentration in the MGIT tube is typically set equivalent to the PZA critical concentration of 100 µg/mL, but a range should be tested for a new compound.[10]

    • Allow MGIT PZA tubes and Growth Supplement to equilibrate to room temperature.

  • Inoculum Preparation (Critical Step):

    • From an actively growing liquid culture (e.g., a positive MGIT tube), prepare a bacterial suspension in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This ensures the inoculum density is not excessive, which is a known cause of false resistance.[15][16]

    • Dilute this 0.5 McFarland suspension 1:5 with sterile saline. This will be the working inoculum.

  • Tube Preparation and Inoculation:

    • Growth Control (GC) Tube: Aseptically add 0.8 mL of BACTEC MGIT Growth Supplement to a MGIT PZA tube. Inoculate with 0.5 mL of the working inoculum.

    • Drug Tube: Aseptically add 0.8 mL of BACTEC MGIT Growth Supplement to a second MGIT PZA tube. Add the appropriate volume of the this compound stock solution to achieve the desired final concentration. Inoculate with 0.5 mL of the working inoculum.

    • Controls: Always include the susceptible (H37Rv) and resistant Mtb strains in each run.

  • Incubation and Reading:

    • Immediately after inoculation, cap the tubes tightly and vortex gently.

    • Scan the tubes into the BACTEC MGIT 960 instrument.

    • The instrument will automatically incubate and monitor the tubes, providing a result of "Susceptible" (S) or "Resistant" (R) within 4 to 21 days.[10]

Data Interpretation
Instrument OutputInterpretation for this compound
Susceptible (S) Growth was significantly inhibited by the compound at the tested concentration.
Resistant (R) The compound did not inhibit the growth of the isolate at the tested concentration.
Error/Invalid Test failed; often due to non-viable inoculum (no growth in GC) or contamination. Repeat test.

Protocol 2: Resazurin Microtiter Assay (REMA) for MIC Determination

REMA is a cost-effective, visual method to determine the Minimum Inhibitory Concentration (MIC) of a compound.[12][19] The protocol is adapted for the acidic pH required for PZA-like compounds.

Causality and Self-Validation

The assay's principle is the reduction of the blue, non-fluorescent indicator dye resazurin to the pink, fluorescent resorufin by metabolically active cells. A color change from blue to pink indicates bacterial growth. The MIC is the lowest drug concentration that prevents this color change. The assay includes a drug-free well (growth control) and a sterile well (sterility control), which serve as self-validating checks. The growth control must turn pink, and the sterility control must remain blue for the plate to be considered valid.

Materials and Reagents
  • Sterile 96-well flat-bottom plates

  • This compound (test compound)

  • Pyrazinamide (as a positive control drug)

  • Middlebrook 7H9 Broth Base[20][21]

  • OADC Enrichment (Oleic Acid, Albumin, Dextrose, Catalase)

  • Glycerol

  • Sterile 2N HCl for pH adjustment

  • Resazurin sodium salt powder (0.02% w/v solution in sterile water)

  • M. tuberculosis H37Rv (ATCC 27294)

  • Sterile saline with 0.05% Tween 80

Experimental Workflow

REMA_Workflow PrepMedium 1. Prepare Acidic 7H9 Medium (pH 5.8) PrepDrug 2. Prepare Drug Dilutions in 96-well plate PrepMedium->PrepDrug Inoculate 4. Inoculate Plate PrepDrug->Inoculate PrepInoculum 3. Prepare Mtb Inoculum (~1.5 x 10⁵ CFU/mL) PrepInoculum->Inoculate Incubate 5. Incubate at 37°C (7-10 days) Inoculate->Incubate AddDye 6. Add Resazurin Dye Incubate->AddDye Incubate2 7. Incubate at 37°C (24-48 hours) AddDye->Incubate2 Read 8. Read MIC Visually (Blue = No Growth) Incubate2->Read

Caption: Workflow for the Resazurin Microtiter Assay (REMA) for MIC determination.

Step-by-Step Protocol
  • Preparation of Acidic 7H9 Medium:

    • Prepare Middlebrook 7H9 broth according to the manufacturer's instructions, supplementing with 10% OADC and 0.2% glycerol.[20][21]

    • Aseptically adjust the pH of the complete medium to 5.8 using sterile 2N HCl. This step is critical for drug activity.[22] Filter-sterilize the final medium.

  • Preparation of Drug Plate:

    • Dispense 100 µL of the acidic 7H9 medium into all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution (at 2x the highest desired concentration) to the first well of a row.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the column. Discard 100 µL from the last well containing the drug.

    • This will leave wells with 100 µL of drug at concentrations ranging from the highest to the lowest, plus a drug-free growth control well and a sterility control well.

  • Inoculum Preparation:

    • Grow M. tuberculosis H37Rv in standard 7H9 broth (pH 6.8) to mid-log phase.

    • Adjust the turbidity to a 1.0 McFarland standard.

    • Dilute this suspension 1:20 in acidic 7H9 medium to achieve a final inoculum concentration of approximately 1.5 x 10⁵ CFU/mL.

  • Inoculation and Incubation:

    • Inoculate all wells (except the sterility control) with 100 µL of the prepared Mtb inoculum. The final volume in each well will be 200 µL.

    • Seal the plate in a zip-lock bag and incubate at 37°C for 7-10 days.

  • Addition of Resazurin and Final Reading:

    • After the initial incubation, add 30 µL of 0.02% resazurin solution to each well.

    • Re-incubate the plate at 37°C for 24-48 hours.

    • The MIC is defined as the lowest concentration of the drug that prevents the color change from blue (resazurin) to pink (resorufin).[23]

Data Interpretation
Well AppearanceInterpretation
Pink Bacterial growth occurred.
Blue No bacterial growth (inhibition).
Growth Control Must be pink. If blue, the test is invalid.
Sterility Control Must be blue. If pink, the medium is contaminated and the test is invalid.

The MIC value is recorded as the lowest concentration of this compound that remains blue.

Troubleshooting Common Issues

IssuePossible Cause(s)Recommended Solution
False Resistance in MGIT Inoculum too heavy, raising medium pH.[15][24]Carefully prepare inoculum to a 0.5 McFarland standard and perform the 1:5 dilution.
No Growth in Growth Control Inoculum not viable; improper medium preparation.Use a fresh, actively growing culture for the inoculum. Verify media and supplement preparation.
REMA Plate: All Wells Pink Drug is inactive; inoculum too heavy; drug degradation.Verify drug stock concentration. Ensure inoculum is properly diluted. Check pH of the medium.
REMA Plate: All Wells Blue Inoculum not viable; incubation time too short.Use a fresh culture. Extend the initial incubation period before adding resazurin.
Poor Reproducibility Inconsistent inoculum preparation; pipetting errors; clumping of Mtb.Vortex Mtb suspension well, allow clumps to settle. Use calibrated pipettes.

Conclusion

Evaluating the anti-tubercular potential of this compound requires specialized assay conditions that account for its presumed pH-dependent mechanism of action, analogous to its parent compound, Pyrazinamide. Both the automated BACTEC™ MGIT™ 960 system and the manual REMA plate assay provide robust frameworks for this assessment. Meticulous attention to inoculum preparation and pH control of the culture medium are paramount for generating reliable, reproducible, and meaningful data. By following these detailed protocols, researchers can confidently determine the in vitro efficacy of this and other novel pyrazinamide analogs, contributing to the critical pipeline for new anti-tubercular therapeutics.

References

Application Note: Probing the Active Site of M. tuberculosis InhA with 6-Chloropyrazine-2-carboxamide through Molecular Docking

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The emergence of drug-resistant Mycobacterium tuberculosis (Mtb) strains necessitates the discovery of novel therapeutic agents. The enoyl-acyl carrier protein (ACP) reductase (InhA) is a clinically validated target for tuberculosis therapy, playing an essential role in the mycolic acid biosynthesis pathway.[1][2] This application note provides a detailed protocol and scientific rationale for conducting molecular docking studies of 6-Chloropyrazine-2-carboxamide, a derivative of the frontline anti-tubercular drug pyrazinamide, with the InhA enzyme. We delineate the workflow from protein and ligand preparation to simulation and results analysis, offering insights into the potential binding modes and inhibitory mechanisms of this compound. This guide is intended for researchers in computational chemistry, drug discovery, and molecular biology aiming to leverage in silico techniques for anti-tubercular drug development.

PART 1: SCIENTIFIC RATIONALE & CORE PRINCIPLES

The Target: InhA, A Linchpin of Mycobacterial Survival

The cell wall of M. tuberculosis is a unique, lipid-rich structure critical for its survival and virulence.[1] Mycolic acids, exceptionally long fatty acids, are the hallmark of this cell wall, and their synthesis is managed by the Fatty Acid Synthase-II (FAS-II) system.[1] InhA is an NADH-dependent reductase that catalyzes the final, rate-limiting step in each fatty acid elongation cycle within the FAS-II pathway.[3][4] Its essentiality makes it an outstanding target for therapeutic intervention.

The clinical relevance of InhA is unequivocally validated by the mechanism of isoniazid (INH), a cornerstone of tuberculosis treatment. INH is a prodrug that, once activated, forms a covalent adduct with the NADH cofactor, which then binds with high affinity to the InhA active site, inhibiting its function.[4] The InhA enzyme is a homotetramer, with each monomer containing a Rossmann fold for NADH binding and a substrate-binding pocket.[3] Key residues, such as Tyrosine 158 (Y158), are critical for stabilizing the substrate and reaction intermediates, making them focal points for inhibitor design.[3]

The Ligand: this compound

Pyrazinamide, a pyrazine-2-carboxamide, is a first-line anti-tubercular drug. Structure-activity relationship (SAR) studies have consistently shown that substitutions on the pyrazine ring can significantly modulate antimycobacterial activity.[5][6][7] Specifically, the introduction of a chloro group at the C6 position has been explored to enhance potency.[6][8][9] this compound is therefore a logical candidate for investigation as a potential direct inhibitor of key mycobacterial enzymes like InhA. Unlike pyrazinamide, which requires metabolic activation to target other systems, this study explores the hypothesis of direct binding to the well-defined active site of InhA.

The Methodology: Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein).[10][11] The process involves two main stages:

  • Posing (Search Algorithm): The software explores a vast conformational space to find energetically favorable binding poses of the ligand within the receptor's active site.[11][12]

  • Scoring (Scoring Function): Each pose is evaluated using a scoring function that estimates the binding affinity, typically expressed in kcal/mol.[12][13] A more negative score indicates a stronger, more stable interaction.

This in silico approach allows for rapid, cost-effective screening of compounds and provides atomic-level insights into the molecular interactions—such as hydrogen bonds, hydrophobic contacts, and pi-pi stacking—that govern binding.[14]

PART 2: DETAILED PROTOCOL FOR MOLECULAR DOCKING

This protocol is based on the widely used and validated software suite, AutoDock Vina. The principles, however, are transferable to other docking platforms.

Experimental Workflow Diagram

G cluster_prep 1. Preparation Phase cluster_dock 2. Simulation Phase cluster_analysis 3. Analysis Phase PDB Fetch InhA Structure (e.g., PDB: 4TRN) CleanPDB Clean Protein: Remove Water, Select Chain PDB->CleanPDB PrepProt Prepare Protein: Add Hydrogens, Assign Charges CleanPDB->PrepProt Grid Define Grid Box (Center on Active Site) PrepProt->Grid Ligand3D Generate Ligand 3D Structure (this compound) PrepLigand Prepare Ligand: Set Rotatable Bonds, Assign Charges Ligand3D->PrepLigand PrepLigand->Grid Config Configure Docking Parameters (e.g., Lamarckian GA) Grid->Config Run Execute Docking Simulation Config->Run Results Analyze Docking Output: Binding Energies & Poses Run->Results Run->Results Visualize Visualize Best Pose (PyMOL, Chimera) Results->Visualize Validate Protocol Validation (Re-docking Native Ligand) Results->Validate Interactions Identify Key Interactions (H-Bonds, Hydrophobic, etc.) Visualize->Interactions

Caption: Figure 1: General workflow for molecular docking from system preparation to results analysis.

Step 1: System Preparation (Pre-Docking)

Rationale: The accuracy of a docking simulation is fundamentally dependent on the quality of the starting structures. This phase ensures that both the protein and the ligand are in a chemically correct and computationally ready state.

A. Protein Preparation

  • Obtain Structure: Download the crystal structure of M. tuberculosis InhA from the RCSB Protein Data Bank. A suitable entry is PDB ID: 4TRN , which contains InhA in complex with NADH.[15]

  • Clean Structure: Open the PDB file in a molecular viewer (e.g., PyMOL, UCSF Chimera, Discovery Studio).

    • Remove all water molecules (HOH).

    • Delete any co-crystallized small molecules or ions, except for the NADH cofactor, which is essential for defining the active site.

    • If the biological unit is a multimer, select a single chain (e.g., Chain A) for the docking study.

    • Save the cleaned protein as a new PDB file.

  • Prepare for Docking: Use a preparation wizard, such as AutoDock Tools (ADT).

    • Add polar hydrogens to satisfy valence.

    • Merge non-polar hydrogens.

    • Assign partial atomic charges (e.g., Kollman charges). This is crucial for calculating electrostatic interactions.

    • Save the final prepared protein in the required format (e.g., PDBQT).

B. Ligand Preparation

  • Obtain Structure: The 3D structure of this compound can be obtained from PubChem (CID: 334579) or drawn using 2D chemical sketchers (e.g., ChemDraw) and converted to 3D.

  • Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94) to find a low-energy conformation. This step is critical to ensure the ligand has realistic bond lengths and angles.

  • Prepare for Docking: Using ADT or similar software:

    • Assign Gasteiger charges.

    • Define rotatable bonds. The software will automatically detect amide and other acyclic single bonds, allowing for ligand flexibility during docking.

    • Save the prepared ligand in the PDBQT format.

Step 2: Docking Simulation

Rationale: This phase defines the search space and parameters for the algorithm that will predict the binding pose.

  • Define the Binding Site (Grid Box): The docking search must be confined to the region of interest.

    • Center the grid box on the active site. A reliable method is to use the geometric center of the bound NADH cofactor in the 4TRN crystal structure.

    • Set the grid dimensions (e.g., 60 x 60 x 60 Å) to be large enough to accommodate the ligand and allow it to rotate freely within the entire binding pocket.

  • Configure Docking Parameters: Create a configuration file specifying the input files and algorithm settings.

    • Input Files: receptor = inhA.pdbqt, ligand = ligand.pdbqt

    • Output File: out = results.pdbqt

    • Grid Center & Size: Specify the X, Y, Z coordinates and dimensions defined above.

    • Exhaustiveness: Set the exhaustiveness of the search (e.g., 8 or 16). Higher values increase the probability of finding the optimal pose but require more computational time.

  • Execute the Simulation: Run the docking simulation from the command line using AutoDock Vina with the prepared configuration file.

Step 3: Analysis of Results
  • Examine Binding Scores: The output file will list the predicted binding modes ranked by their binding affinity (in kcal/mol). The top-ranked pose (most negative score) is the most probable binding conformation.

  • Visualize Binding Poses: Load the prepared receptor PDBQT and the docking results PDBQT file into a molecular visualization tool.

  • Analyze Molecular Interactions: For the top-ranked pose, meticulously analyze the interactions between this compound and the InhA active site residues.

    • Hydrogen Bonds: Identify any hydrogen bonds between the ligand's amide group (donor and acceptor) and residues like Y158 or the NADH cofactor.

    • Hydrophobic Interactions: Look for contacts between the pyrazine ring and hydrophobic residues (e.g., Ala, Val, Ile, Phe) in the binding pocket.

    • Other Interactions: Check for potential pi-pi or pi-cation stacking involving the aromatic pyrazine ring.

PART 3: DATA PRESENTATION & VALIDATION

Expected Quantitative Results

The primary outputs of the docking simulation should be summarized for clarity.

MetricExpected ValueSignificance
Binding Affinity -6.0 to -9.0 kcal/molPredicts the strength of the ligand-receptor interaction. More negative values are better.
Inhibition Constant (Ki) Low µM to nM rangeEstimated from binding affinity; predicts the concentration needed for inhibition.
RMSD (Validation) < 2.0 ÅRoot Mean Square Deviation from the crystallographic pose during re-docking of a known ligand. A low value validates the protocol.
Protocol Validation: The Self-Validating System

A critical step to ensure the trustworthiness of any docking protocol is re-docking .

Protocol:

  • Extract the native ligand (the INH-NADH adduct, if using a relevant PDB file, or just NADH from 4TRN) from the crystal structure.

  • Prepare this extracted ligand using the same protocol as for the test compound.

  • Dock it back into the InhA active site using the identical grid and docking parameters.

  • Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the top-ranked docked pose and the original crystallographic pose.

  • Success Criterion: An RMSD value below 2.0 Å is considered a successful validation, indicating that the chosen protocol can accurately reproduce the experimentally observed binding mode.

Anticipated Interactions and Discussion

Based on the structure of the InhA active site, we can predict the key interactions that would stabilize the binding of this compound.

G InhA InhA Active Site Ligand This compound NADH NADH Cofactor Ligand->NADH H-Bond (Amide NH) Y158 Tyr158 Ligand->Y158 H-Bond (Amide O) Hydrophobic Hydrophobic Pocket (e.g., Phe149, Pro193) Ligand->Hydrophobic Hydrophobic Interaction (Pyrazine Ring) NADH->InhA Binds Y158->InhA Part of Hydrophobic->InhA Part of

Caption: Figure 2: Predicted key interactions between this compound and the InhA active site.

  • The carboxamide group is crucial. Its carbonyl oxygen is a potential hydrogen bond acceptor, likely interacting with the hydroxyl group of Y158 . The amide nitrogen can act as a hydrogen bond donor, potentially interacting with the nicotinamide ribose of the NADH cofactor .

  • The pyrazine ring is expected to sit within a hydrophobic pocket formed by residues such as Phe149, Met199, and Ile215. The chlorine atom may enhance these hydrophobic interactions or form halogen bonds.

  • Successful docking would place the ligand in a U-shaped conformation similar to other known InhA inhibitors, effectively blocking the substrate-binding channel.[3]

By following this detailed protocol, researchers can generate reliable and insightful data on the potential of this compound as an InhA inhibitor, providing a solid foundation for further in vitro validation and lead optimization.

References

The Strategic Utility of 6-Chloropyrazine-2-carboxamide in the Synthesis of Novel Antiviral Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazinecarboxamide Scaffold in Antiviral Drug Discovery

The quest for potent and broad-spectrum antiviral agents is a cornerstone of modern medicinal chemistry. Within the vast landscape of heterocyclic compounds, the pyrazine ring system has emerged as a privileged scaffold, giving rise to a number of clinically significant therapeutic agents. Of particular note is the pyrazine-2-carboxamide moiety, which forms the core of the influential antiviral drug Favipiravir (T-705).[1][2][3] This structural motif acts as a bioisostere of purine nucleosides, and upon intracellular conversion to its ribofuranosyl-5'-triphosphate form, it can effectively inhibit viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of many RNA viruses.[4][5] The versatility of the pyrazine ring allows for strategic functionalization at various positions, enabling the modulation of a compound's pharmacokinetic and pharmacodynamic properties.

This application note provides a detailed exploration of the synthetic utility of 6-Chloropyrazine-2-carboxamide , a key intermediate for the development of novel antiviral agents. We will delve into the chemical rationale behind its use, present detailed protocols for the synthesis of antiviral precursors, and discuss the structure-activity relationships that guide the design of next-generation pyrazine-based antivirals.

Causality of Experimental Choices: Why this compound?

The strategic selection of this compound as a starting material is underpinned by the reactivity of the chlorine atom at the 6-position of the pyrazine ring. This position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a diverse range of functional groups. The electron-withdrawing nature of the pyrazine nitrogens and the carboxamide group activates the ring towards nucleophilic attack, making the displacement of the chloro substituent a feasible and versatile synthetic transformation.

This reactivity provides a direct and efficient route to a library of 6-substituted pyrazine-2-carboxamide derivatives. By systematically varying the nucleophile, researchers can fine-tune the steric and electronic properties of the molecule, which in turn can influence its binding affinity to the target viral enzyme, its metabolic stability, and its overall antiviral potency.

Experimental Protocols: Synthesis of 6-Substituted Pyrazine-2-carboxamide Derivatives

The following protocols provide a framework for the synthesis of a library of 6-substituted pyrazine-2-carboxamide derivatives from this compound. These protocols are based on established methodologies for nucleophilic aromatic substitution on chloropyrazines.[6][7][8]

Protocol 1: General Procedure for the Synthesis of 6-(Arylamino)pyrazine-2-carboxamides

This protocol details a nucleophilic aromatic substitution reaction to displace the chlorine atom of this compound with a variety of substituted anilines.

Workflow Diagram:

A This compound + Substituted Aniline B Add Solvent (e.g., DMF) and Base (e.g., K2CO3) A->B C Heat reaction mixture (e.g., 80-120 °C) B->C D Monitor reaction by TLC C->D E Work-up: Quench with water, extract with organic solvent D->E F Purification: Column chromatography or recrystallization E->F G Characterization (NMR, MS, etc.) F->G

Caption: General workflow for the synthesis of 6-(Arylamino)pyrazine-2-carboxamides.

Step-by-Step Methodology:

  • Reagent Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Addition of Reactants: Add the substituted aniline (1.1-1.5 eq.) and a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0-3.0 eq.) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the reactivity of the specific aniline derivative used.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Quantitative Data Summary:

Derivative (Substituent on Aniline)Typical Yield (%)
4-Methyl60-75
4-Methoxy65-80
4-Fluoro55-70
3,5-bis(trifluoromethyl)45-60

Note: Yields are illustrative and can vary based on reaction scale and specific conditions.

Protocol 2: Synthesis of 6-Alkoxypyrazine-2-carboxamides

This protocol describes the synthesis of ether derivatives by reacting this compound with various alkoxides.

Workflow Diagram:

A Sodium Alkoxide Preparation (NaH + Alcohol) C Add Alkoxide solution to Pyrazine solution at 0 °C A->C B This compound in THF B->C D Warm to room temperature and stir C->D E Monitor reaction by TLC D->E F Work-up: Quench with water, extract with organic solvent E->F G Purification: Column chromatography F->G H Characterization (NMR, MS, etc.) G->H

Caption: Workflow for the synthesis of 6-Alkoxypyrazine-2-carboxamides.

Step-by-Step Methodology:

  • Alkoxide Preparation: In a separate flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and slowly add the desired alcohol (1.2 eq.). Stir the mixture at room temperature for 30 minutes.

  • Reaction Setup: In another flask, dissolve this compound (1.0 eq.) in anhydrous THF.

  • Reaction Execution: Cool the solution of this compound to 0 °C and add the freshly prepared sodium alkoxide solution dropwise.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Carefully quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with an organic solvent.

  • Purification and Characterization: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to yield the desired 6-alkoxypyrazine-2-carboxamide. Characterize the final product using spectroscopic methods.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The pyrazinecarboxamide scaffold is a key pharmacophore in many antiviral agents. The development of Favipiravir has demonstrated that modifications to the pyrazine ring can have a profound impact on antiviral activity.[1][2][4] While Favipiravir features a fluorine atom at the 6-position, the synthetic accessibility of a wide range of derivatives from this compound allows for a systematic exploration of the structure-activity landscape.

Key SAR Insights:

  • The Carboxamide Group: The 2-carboxamide group is crucial for the biological activity of these compounds. It is involved in key hydrogen bonding interactions within the active site of the viral RdRp.

  • The 6-Position: The substituent at the 6-position significantly influences the compound's electronic properties and steric profile. Electron-withdrawing groups, such as fluorine in Favipiravir, are thought to enhance the molecule's ability to be recognized and metabolized into its active triphosphate form.[4] The synthesis of a library of derivatives with varying substituents at this position can help to optimize antiviral potency and selectivity.

  • Nucleoside Analogs: A primary mechanism of action for pyrazine-based antivirals is their function as nucleoside analogs.[3][9] After intracellular conversion to the corresponding ribonucleoside triphosphate, they are incorporated into the growing viral RNA chain, leading to chain termination or lethal mutagenesis.

Mechanism of Action Pathway:

A 6-Substituted Pyrazine-2-carboxamide (Prodrug) B Intracellular Uptake A->B C Phosphoribosylation (Host Enzymes) B->C D Active Ribonucleoside Triphosphate C->D E Viral RNA-dependent RNA Polymerase (RdRp) D->E F Incorporation into Viral RNA E->F G Chain Termination / Lethal Mutagenesis F->G H Inhibition of Viral Replication G->H

References

Application Note: A Comprehensive Guide to the Amide Coupling of 6-Chloropyrazinoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The amide bond is a ubiquitous functional group and a cornerstone of modern medicinal chemistry, found in a vast array of pharmaceuticals and bioactive molecules.[1][2][3] Pyrazine carboxamides, in particular, are a privileged scaffold, with derivatives demonstrating a wide range of biological activities, including antimicrobial and anti-tuberculosis properties.[4][5][6] This application note provides a detailed, field-proven guide for researchers, scientists, and drug development professionals on the effective synthesis of amides derived from 6-chloropyrazinoic acid.

The direct condensation of a carboxylic acid and an amine is generally inefficient under standard conditions due to the formation of a non-reactive ammonium carboxylate salt.[7][8][9] Therefore, the use of coupling reagents to activate the carboxylic acid is the most common and effective strategy.[3][10] This guide will delve into the mechanistic rationale behind reagent selection, provide two robust, step-by-step protocols using both uronium salt and carbodiimide activators, and offer expert insights into reaction monitoring, purification, and troubleshooting.

Mechanistic Rationale: The Chemistry of Amide Bond Formation

The core principle of amide coupling is the conversion of the carboxylic acid's hydroxyl group into a better leaving group, thereby rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by an amine.[8] This is achieved through an "activated" intermediate.

The Role of Coupling Reagents
  • Carbodiimides (e.g., EDC): Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7][8] While effective, this intermediate can undergo an intramolecular rearrangement to form a stable N-acylurea byproduct, terminating the desired reaction.[11] To mitigate this and suppress potential racemization, additives such as 1-Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (NHS) are frequently employed. These additives trap the O-acylisourea to form a more stable, yet still highly reactive, active ester intermediate.[12][13][14]

  • Uronium/Aminium Salts (e.g., HATU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most efficient coupling reagents available.[12][14] In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), HATU reacts with the carboxylic acid to directly form a highly reactive HOAt active ester.[9][15] The 7-aza-benzotriazole (HOAt) leaving group provides anchimeric assistance via its pyridine nitrogen, significantly accelerating the rate of amidation and minimizing side reactions.

Caption: General workflow for coupling reagent-mediated amidation.

Detailed Experimental Protocols

The following protocols are designed for a typical laboratory scale (0.5 - 1.0 mmol) and can be adjusted accordingly. Always conduct reactions in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Primary Protocol: High-Efficiency Coupling Using HATU

This method is recommended for its high success rate, rapid reaction times, and suitability for a wide range of amines, including those that are sterically hindered or electronically deactivated.

Materials:

  • 6-Chloropyrazinoic Acid

  • Amine of choice

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl Acetate (EtOAc)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 6-chloropyrazinoic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF or DCM (approx. 0.1 M concentration).

  • Reagent Addition: Add the desired amine (1.1 eq) followed by DIPEA (2.5 eq). Stir the mixture for 2-3 minutes at room temperature.

  • Activation & Coupling: Add HATU (1.2 eq) portion-wise to the stirring solution. A slight exotherm may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 30-60 minutes. Reactions are often complete within 1-4 hours.[10]

  • Work-up: a. Once the reaction is complete, dilute the mixture with Ethyl Acetate. b. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). Expert Tip: If DMF was used as the solvent, washing with 5% aqueous LiCl can help remove residual DMF.[10] c. Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid or oil via flash column chromatography on silica gel, typically using a gradient of Ethyl Acetate in Hexanes.

Alternative Protocol: Cost-Effective Coupling Using EDC/HOBt

This classic method is highly reliable and uses more economical reagents. It is particularly advantageous when the urea byproduct's water solubility simplifies purification.

Materials:

  • 6-Chloropyrazinoic Acid

  • Amine of choice

  • EDC (or EDC·HCl)

  • HOBt (or HOBt·H₂O)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add 6-chloropyrazinoic acid (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq).

  • Dissolution: Dissolve the mixture in anhydrous DCM or DMF (approx. 0.1-0.2 M).

  • Activation & Coupling: Cool the flask in an ice bath (0 °C). Add EDC (1.2 eq) portion-wise.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature, stirring overnight (8-16 hours). Monitor progress via TLC or LC-MS.

  • Work-up: a. Dilute the reaction mixture with Ethyl Acetate. b. Wash the organic phase sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). The EDC-urea byproduct is largely removed by these aqueous washes.[10] c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography or recrystallization as needed.[4][16]

Data Summary & Comparison

ParameterProtocol 1: HATUProtocol 2: EDC/HOBtRationale & Comments
Coupling Reagent HATUEDCHATU is more reactive, leading to faster conversions.[15]
Additive None requiredHOBtHOBt is crucial for suppressing side reactions with EDC.[13][14]
Base DIPEA (2.5 eq)None (or mild base)DIPEA is required to deprotonate the carboxylic acid for HATU activation.[9]
Stoichiometry Acid/Amine/HATU (1/1.1/1.2)Acid/Amine/EDC/HOBt (1/1.1/1.2/1.2)A slight excess of amine and reagents ensures full conversion of the acid.
Solvent Anhydrous DMF, DCMAnhydrous DCM, DMFDMF is often better for poorly soluble substrates.
Temperature Room Temperature0 °C to Room Temp.Initial cooling for EDC helps control the activation step.
Reaction Time 1 - 4 hours8 - 16 hoursHATU's superior reactivity significantly reduces reaction time.[12]
Typical Yield 75 - 95%60 - 90%Yields are substrate-dependent but generally higher with HATU.
Byproduct Removal Standard ExtractionWater-soluble ureaThe water-soluble byproduct of EDC is a key advantage.[14]

Reaction Monitoring & Product Characterization

A self-validating protocol requires diligent monitoring and unambiguous characterization.

G Start Reaction Mixture (t=0) Monitor Monitor Progress (TLC / LC-MS) Start->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Reaction Complete Purify Purification (Chromatography) Workup->Purify Characterize Characterization (NMR, MS, IR) Purify->Characterize Product Pure Amide Product Characterize->Product

Caption: A logical workflow for synthesis and analysis.

  • Thin-Layer Chromatography (TLC): This is the quickest method to assess reaction progress.[17]

    • Procedure: Spot the starting acid, amine, and the co-spot on a silica plate alongside the reaction mixture.

    • Eluent: A typical starting eluent is 30-50% Ethyl Acetate in Hexanes.

    • Analysis: The reaction is complete when the spot corresponding to the limiting reagent (usually the acid) has disappeared and a new, distinct product spot has formed.[17]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive data, confirming the consumption of starting materials and the formation of a product with the correct mass-to-charge ratio (m/z).[18]

  • Product Characterization: After purification, the final product's identity and purity must be confirmed using standard spectroscopic methods:

    • NMR Spectroscopy (¹H, ¹³C): Provides definitive structural information.

    • Mass Spectrometry (HRMS): Confirms the elemental composition.

    • Infrared (IR) Spectroscopy: Shows the characteristic amide C=O stretch (approx. 1640-1680 cm⁻¹).

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Chloropyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-chloropyrazine-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in scientific literature and practical laboratory experience. Our goal is to empower you to overcome synthetic hurdles, optimize your reaction conditions, and achieve high-yield, high-purity this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Problem ID Observed Issue Potential Causes Recommended Solutions & Explanations
TG-001 Low or No Product Formation 1. Inefficient activation of the carboxylic acid. 2. Poor quality of starting materials. 3. Sub-optimal reaction temperature. 4. Inappropriate choice of base or solvent.1. Carboxylic Acid Activation: For the amidation of 6-chloropyrazine-2-carboxylic acid, the choice of activating agent is critical. Standard peptide coupling reagents may be inefficient for this electron-deficient system. Consider using 2,4,6-trichlorobenzoyl chloride (TCBC) to form a highly reactive mixed anhydride[1][2]. Alternatively, conversion to the acyl chloride with thionyl chloride or oxalyl chloride prior to the addition of the amine is a robust method[3]. 2. Starting Material Quality: Ensure the starting 6-chloropyrazine-2-carboxylic acid is pure and dry. Impurities can interfere with the reaction. 3. Temperature Optimization: The amidation reaction may require heating. Monitor the reaction progress by TLC to determine the optimal temperature and reaction time. For sluggish reactions, microwave-assisted synthesis can significantly improve yields and reduce reaction times[4]. 4. Base and Solvent Selection: A non-nucleophilic base such as triethylamine (TEA) or pyridine is typically used to neutralize the acid formed during the reaction. The choice of solvent is also crucial; aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are commonly employed[1][4].
TG-002 Formation of a Significant Amount of a Byproduct with a Lower Rf on TLC 1. Hydrolysis of the chloro-substituent. 2. Incomplete reaction of the starting material.1. Hydrolysis of the Chloro Group: The chloro group on the pyrazine ring can be susceptible to nucleophilic substitution by water or hydroxide ions, especially under basic conditions and elevated temperatures, leading to the formation of 6-hydroxypyrazine-2-carboxamide[5]. To mitigate this, ensure all reagents and solvents are anhydrous. If using a strong base, consider adding it slowly at a lower temperature. 2. Incomplete Reaction: If the byproduct is unreacted starting material, consider extending the reaction time, increasing the temperature, or using a more efficient activating agent as described in TG-001.
TG-003 Formation of a Byproduct with a Higher Molecular Weight 1. Di-substitution on the pyrazine ring.1. Di-substitution: When using a nucleophilic amine, there is a possibility of a second substitution reaction, where the chloro group is displaced by another molecule of the amine, leading to a di-substituted pyrazine byproduct[6]. This is more likely to occur with highly nucleophilic amines and at elevated temperatures. To minimize this, use a stoichiometric amount of the amine and control the reaction temperature carefully. Adding the amine slowly to the reaction mixture can also help.
TG-004 Difficulty in Purifying the Product 1. Contamination with unreacted starting materials. 2. Presence of closely related byproducts. 3. Residual coupling agent byproducts.1. & 2. Purification Strategy: Purification is typically achieved by column chromatography on silica gel, followed by recrystallization. A common eluent system for column chromatography is a gradient of n-hexane and ethyl acetate[2]. For recrystallization, ethanol is often a suitable solvent[4][6]. Monitor the purification process carefully by TLC to ensure complete separation. 3. Coupling Agent Byproducts: If using a carbodiimide coupling agent like DCC, the dicyclohexylurea byproduct can be difficult to remove. Filtration is the primary method for its removal. Using a more soluble carbodiimide like EDC or alternative coupling agents can circumvent this issue.
TG-005 Low Yield in Nitrile Hydrolysis Step (if applicable) 1. Incomplete hydrolysis. 2. Over-hydrolysis to the carboxylic acid.1. Incomplete Hydrolysis: The partial hydrolysis of a nitrile to a carboxamide requires carefully controlled conditions. The reaction is often sensitive to pH and temperature[4]. Ensure precise control over these parameters. 2. Over-hydrolysis: To avoid the formation of the corresponding carboxylic acid, milder basic conditions are preferred for the hydrolysis of the nitrile to the amide[4]. Close monitoring of the reaction by TLC is essential to stop the reaction at the desired stage.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A common and effective method starts from 6-chloropyrazine-2-carboxylic acid. The carboxylic acid is first activated, typically by converting it to an acyl chloride using thionyl chloride or oxalyl chloride, or by forming a mixed anhydride with a reagent like 2,4,6-trichlorobenzoyl chloride (TCBC)[1][2][3]. The activated acid is then reacted with ammonia or an appropriate amine to form the desired carboxamide.

Q2: I am observing a byproduct that I suspect is the hydrolyzed product (6-hydroxypyrazine-2-carboxamide). How can I confirm this and prevent its formation?

You can confirm the identity of the byproduct using analytical techniques such as mass spectrometry (looking for a mass difference corresponding to the replacement of Cl with OH) and NMR spectroscopy. To prevent its formation, it is crucial to use anhydrous solvents and reagents and to avoid excessively high temperatures and prolonged reaction times, especially under basic conditions[5].

Q3: My reaction is very slow and gives a low yield. What can I do to improve it?

For slow reactions, consider increasing the reaction temperature. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for the synthesis of related pyrazine carboxamides[4]. Also, re-evaluate your choice of activating agent for the carboxylic acid, as a more potent one might be necessary for this electron-deficient system[1][2].

Q4: What are the best practices for purifying this compound?

A two-step purification process is generally effective. First, perform column chromatography on silica gel using a mobile phase such as a gradient of n-hexane and ethyl acetate to separate the product from most impurities[2]. The fractions containing the pure product can then be combined, the solvent evaporated, and the resulting solid recrystallized from a suitable solvent like ethanol to obtain a highly pure product[4][6].

Q5: Are there any safety precautions I should be aware of when using reagents like thionyl chloride?

Yes, thionyl chloride is a hazardous chemical that is corrosive and reacts violently with water, releasing toxic gases (HCl and SO2). It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. It is also listed under the Chemical Weapons Convention, so its use may be regulated[1].

Experimental Protocols

Protocol 1: Synthesis of this compound from 6-Chloropyrazine-2-carboxylic Acid via Acyl Chloride

Materials:

  • 6-Chloropyrazine-2-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Ammonia solution (e.g., 7N in Methanol) or Ammonium hydroxide

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • n-Hexane and Ethyl acetate for chromatography

  • Ethanol for recrystallization

Procedure:

  • Acyl Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 6-chloropyrazine-2-carboxylic acid (1.0 eq) in anhydrous DCM or THF.

  • Add thionyl chloride (1.5 - 2.0 eq) or oxalyl chloride (1.5 - 2.0 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete (monitor by the cessation of gas evolution and TLC).

  • Cool the reaction mixture to room temperature and remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure.

  • Amidation: Dissolve the crude acyl chloride in anhydrous DCM or THF and cool to 0 °C.

  • Slowly add a solution of ammonia (e.g., 7N in methanol, 2-3 eq) or ammonium hydroxide dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitor by TLC).

  • Workup: Quench the reaction with water and extract the product with DCM or ethyl acetate.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of n-hexane/ethyl acetate as the eluent.

  • Recrystallize the purified product from ethanol to obtain pure this compound.

Visualizations

Reaction Workflow

G cluster_0 Synthesis of this compound start Start: 6-Chloropyrazine-2-carboxylic Acid activation Activation (e.g., SOCl₂ or TCBC) start->activation amidation Amidation (Ammonia or Amine) activation->amidation workup Aqueous Workup amidation->workup purification Purification (Chromatography & Recrystallization) workup->purification product Product: this compound purification->product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Decision Tree

G start Low Yield or Incomplete Reaction? check_activation Check Activation Step: - Reagent quality - Reaction time/temp start->check_activation Yes byproduct Byproduct Observed? start->byproduct No check_purity Check Starting Material Purity check_activation->check_purity use_microwave Consider Microwave Synthesis check_purity->use_microwave end Optimized Synthesis use_microwave->end hydrolysis Suspect Hydrolysis? (Mass spec, NMR) byproduct->hydrolysis Yes byproduct->end No disubstitution Suspect Di-substitution? (Mass spec, NMR) hydrolysis->disubstitution No anhydrous Use Anhydrous Conditions hydrolysis->anhydrous Yes control_temp Control Temperature & Stoichiometry disubstitution->control_temp Yes disubstitution->end No anhydrous->end control_temp->end

Caption: Decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: Synthesis of 6-Chloropyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Chloropyrazine-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to empower you with the knowledge to optimize your synthetic protocols and improve your yields.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: There are two primary and reliable synthetic pathways to obtain this compound. The choice between them often depends on the availability of starting materials and the desired scale of the reaction.

  • Route A: Amidation of 6-Chloropyrazine-2-carboxylic acid. This is a widely used method that involves the activation of the carboxylic acid group followed by amination. The yields for this type of reaction are generally reported to be in the range of 71-75% under optimized conditions.[1][2]

  • Route B: Partial Hydrolysis of 6-Chloropyrazine-2-carbonitrile. This route is advantageous if the corresponding nitrile is readily available. The challenge lies in controlling the hydrolysis to stop at the amide stage without proceeding to the carboxylic acid. This method has been successfully applied to similar structures like 3-chloropyrazine-2-carbonitrile, suggesting its feasibility.[3]

Below is a diagram illustrating these two common synthetic pathways.

synthesis_routes cluster_0 Route A: Amidation cluster_1 Route B: Hydrolysis start_A 6-Chloropyrazine-2-carboxylic acid intermediate_A Activated Intermediate (e.g., Acyl Chloride, Mixed Anhydride) start_A->intermediate_A Activating Agent (SOCl₂, TCBC) product This compound intermediate_A->product Ammonia Source (NH₃, NH₄OH) start_B 6-Chloropyrazine-2-carbonitrile start_B->product Controlled Hydrolysis (Acid or Base Catalysis)

Caption: Common synthetic routes to this compound.

Q2: What are the critical parameters to control for maximizing yield in the amidation route (Route A)?

A2: The amidation of 6-Chloropyrazine-2-carboxylic acid is a robust reaction, but its success hinges on several key factors:

  • Choice of Activating Agent: Thionyl chloride (SOCl₂) is a common choice for converting the carboxylic acid to the more reactive acyl chloride. However, alternative reagents like 2,4,6-trichlorobenzoyl chloride (TCBC) can also be effective and may be preferred in some cases to avoid harsh conditions.[1][4] Propylphosphonic anhydride (T3P) is another excellent coupling reagent for forming amides from carboxylic acids.[5]

  • Temperature Control: The initial activation step is often performed at room temperature or slightly elevated temperatures. The subsequent amination should be carefully controlled, as excessive heat can lead to side reactions and decomposition. A temperature range of 50-55°C has been reported for similar amidation reactions.[1]

  • Stoichiometry of Reagents: Using a slight excess of the activating agent and the ammonia source can help drive the reaction to completion. However, a large excess should be avoided to minimize purification challenges.

  • Solvent Selection: Anhydrous, non-protic solvents like tetrahydrofuran (THF) are typically used to prevent unwanted side reactions with the activating agents.[1][2]

  • Reaction Monitoring: Thin-layer chromatography (TLC) is an effective way to monitor the progress of the reaction and ensure the complete consumption of the starting material.

Q3: For the nitrile hydrolysis route (Route B), how can I prevent the over-hydrolysis to the carboxylic acid?

A3: Preventing the formation of the carboxylic acid byproduct is the primary challenge in the partial hydrolysis of nitriles. Here are some strategies:

  • Catalyst Systems: While strong acids or bases can be used, they often lead to the carboxylic acid.[6][7][8] Milder, more controlled hydrolysis can be achieved using specific catalyst systems. For instance, the combination of an oxime and a zinc(II) salt has been shown to be an effective catalyst for the hydrolysis of nitriles to carboxamides under relatively mild conditions.[9]

  • Controlled Reaction Conditions: Carefully controlling the reaction time, temperature, and the amount of water used is crucial. The reaction should be stopped as soon as the starting nitrile is consumed, as determined by TLC or HPLC analysis.

  • pH Control: Maintaining a specific pH can favor the formation of the amide over the carboxylic acid. This has been demonstrated in the synthesis of related chloropyrazine carboxamides.[3]

II. Troubleshooting Guide

Problem 1: Low Yield or Incomplete Conversion

Symptom: TLC or HPLC analysis shows a significant amount of unreacted starting material (either 6-chloropyrazine-2-carboxylic acid or -carbonitrile) even after extended reaction times.

Possible Causes & Solutions:

Potential Cause Explanation Recommended Solution
Insufficient Activation of Carboxylic Acid (Route A) The activating agent (e.g., SOCl₂, TCBC) may be old or decomposed, leading to incomplete formation of the reactive intermediate.Use a fresh bottle of the activating agent. Consider switching to a different activating agent like T3P or using a carbodiimide coupling reagent such as DCC or EDCI in the presence of an activator like HOBt.[5][10]
Low Reaction Temperature The activation energy for the reaction may not be met, resulting in a slow or stalled reaction.Gradually increase the reaction temperature while monitoring for any decomposition. For amidation, a temperature of 50-55°C is a good starting point.[1] Microwave-assisted synthesis can also be explored to enhance reaction rates and yields.[3][11]
Poor Solubility of Starting Material If the starting material is not fully dissolved in the reaction solvent, the reaction will be slow and incomplete.Choose a solvent in which the starting material has good solubility. For the amidation route, THF is a common choice.[1][2] Gentle heating or sonication can also help to dissolve the starting material.
Catalyst Deactivation (Route B) In the nitrile hydrolysis route, the catalyst may become deactivated over time.Ensure the reaction is carried out under the optimal conditions for the chosen catalyst. If using a metal-based catalyst, ensure that no interfering substances are present in the reaction mixture.

digraph "troubleshooting_low_yield" {
graph [splines=true, nodesep=0.5, size="7.6,6", bgcolor="#F1F3F4"];
node [shape=box, style="filled", fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10, color="#5F6368"];

start [label="Low Yield / Incomplete Conversion", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
check_sm [label="Check Purity of Starting Materials", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"];
check_reagents [label="Verify Activity of Reagents\n(e.g., Activating Agent)", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"];
optimize_temp [label="Optimize Reaction Temperature", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"];
change_solvent [label="Improve Solubility\n(Change Solvent)", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"];
solution_sm [label="Purify Starting Materials", fillcolor="#FFFFFF", fontcolor="#202124"];
solution_reagents [label="Use Fresh Reagents", fillcolor="#FFFFFF", fontcolor="#202124"];
solution_temp [label="Increase Temperature Incrementally\nConsider Microwave Synthesis", fillcolor="#FFFFFF", fontcolor="#202124"];
solution_solvent [label="Select a More Suitable Solvent", fillcolor="#FFFFFF", fontcolor="#202124"];
end [label="Improved Yield", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> check_sm;
check_sm -> check_reagents [label="Purity OK"];
check_sm -> solution_sm [label="Impure"];
solution_sm -> end;
check_reagents -> optimize_temp [label="Reagents OK"];
check_reagents -> solution_reagents [label="Inactive"];
solution_reagents -> end;
optimize_temp -> change_solvent [label="No Improvement"];
optimize_temp -> solution_temp [label="Improvement"];
solution_temp -> end;
change_solvent -> solution_solvent;
solution_solvent -> end;

}

Caption: Troubleshooting workflow for low yield.

Problem 2: Formation of Significant Impurities

Symptom: TLC or HPLC analysis shows the presence of one or more significant side products in addition to the desired product.

Possible Causes & Solutions:

Potential Impurity Plausible Cause Preventative Measures & Solutions
6-Hydroxypyrazine-2-carboxamide The chloro group on the pyrazine ring is susceptible to nucleophilic substitution by water or hydroxide ions, especially at elevated temperatures or under basic conditions. Using aqueous ammonia or sodium hydroxide for hydrolysis can lead to this impurity.[12]Use anhydrous ammonia in an organic solvent for the amination step. If using aqueous ammonia, perform the reaction at the lowest possible temperature and for the shortest time necessary. For purification, this more polar impurity can often be removed by column chromatography or recrystallization.
6-Chloropyrazine-2-carboxylic acid (in Route B) Over-hydrolysis of the nitrile group.As discussed in FAQ 3, use milder hydrolysis conditions, carefully control reaction time and temperature, and consider specialized catalyst systems.[9] The acidic byproduct can be removed by washing the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) during workup.
Dimerization or Polymerization Products Highly reactive intermediates, especially under harsh conditions, can lead to self-condensation or other side reactions.Maintain strict temperature control and ensure efficient stirring to avoid localized overheating. Add reagents slowly and portion-wise to control the reaction rate.
Problem 3: Difficulty in Product Purification and Isolation

Symptom: The crude product is an oil that does not crystallize, or recrystallization attempts result in low recovery. Column chromatography yields impure fractions.

Possible Causes & Solutions:

  • Residual Solvent: Trace amounts of high-boiling solvents (e.g., DMF, DMSO) can prevent crystallization.

    • Solution: Ensure the solvent is thoroughly removed under high vacuum. Co-evaporation with a lower-boiling solvent like toluene can sometimes help.

  • Presence of Oily Impurities: Certain side products may be oils that inhibit the crystallization of the desired product.

    • Solution: Attempt to precipitate the product by adding a non-polar solvent (e.g., hexane, diethyl ether) to a solution of the crude product in a minimal amount of a more polar solvent (e.g., ethyl acetate, dichloromethane). If this fails, column chromatography is the next best option.

  • Inappropriate Recrystallization Solvent System: The chosen solvent may be too good or too poor for the product.

    • Solution: Systematically screen for a suitable recrystallization solvent or solvent pair. A good solvent system is one in which the product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol has been reported as a suitable recrystallization solvent for similar compounds.[3]

  • Incorrect Chromatography Conditions: The eluent system may not be providing adequate separation.

    • Solution: Optimize the eluent system for column chromatography using TLC. A common eluent system for compounds of this polarity is a mixture of n-hexane and ethyl acetate.[2]

III. Experimental Protocols

Protocol A: Synthesis of this compound via Amidation

This protocol is adapted from similar syntheses of chloropyrazine carboxamide derivatives.[1][2]

  • Activation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 6-chloropyrazine-2-carboxylic acid (1 equivalent) in anhydrous THF (10 mL per gram of acid).

  • Add 2,4,6-trichlorobenzoyl chloride (TCBC) (1 equivalent) and triethylamine (TEA) (1 equivalent) to the mixture.

  • Stir the reaction mixture at room temperature for 20-30 minutes. The formation of a mixed anhydride intermediate should occur.

  • Amination: Add 4-dimethylaminopyridine (DMAP) (0.1 equivalents) followed by the slow addition of a concentrated aqueous solution of ammonium hydroxide (2-3 equivalents).

  • Heat the reaction mixture to 50-55°C and stir for 1-2 hours, monitoring the reaction progress by TLC (e.g., using a 1:1 mixture of n-hexane:ethyl acetate as the eluent).

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature and dilute it with ethyl acetate.

  • Wash the organic layer sequentially with 5% HCl, 5% NaOH, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using an n-hexane:ethyl acetate gradient.

Mechanism: Amidation via Mixed Anhydride

The use of TCBC and TEA generates a mixed anhydride, which is a highly reactive intermediate that readily undergoes nucleophilic attack by ammonia.

amidation_mechanism cluster_activation Step 1: Activation cluster_amination Step 2: Amination RCOOH 6-Chloropyrazine-2-carboxylic acid MixedAnhydride Mixed Anhydride Intermediate RCOOH->MixedAnhydride + TCBC, TEA TCBC TCBC TEA TEA TetrahedralInt Tetrahedral Intermediate MixedAnhydride->TetrahedralInt + NH₃ Amide This compound TetrahedralInt->Amide - Trichlorobenzoate Ammonia NH₃

Caption: Mechanism of amidation using TCBC.

IV. References

  • Vertex AI Search. (n.d.). Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. Retrieved January 1, 2026.

  • National Institutes of Health. (n.d.). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC. Retrieved January 1, 2026, from --INVALID-LINK--

  • RJPBCS. (n.d.). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Retrieved January 1, 2026.

  • MDPI. (2024, September 20). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved January 1, 2026, from --INVALID-LINK--

  • ACS Medicinal Chemistry Letters. (2024, November 5). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Retrieved January 1, 2026, from --INVALID-LINK--

  • IOP Conference Series: Materials Science and Engineering. (n.d.). Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid derivatives. Retrieved January 1, 2026.

  • Semantic Scholar. (n.d.). Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid derivatives. Retrieved January 1, 2026, from --INVALID-LINK--

  • ResearchGate. (2020, January 7). Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid derivatives. Retrieved January 1, 2026, from --INVALID-LINK--

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved January 1, 2026, from --INVALID-LINK--

  • MDPI. (n.d.). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Retrieved January 1, 2026, from --INVALID-LINK--

  • ResearchGate. (n.d.). Structures of previously reported chloropyrazine-2-carboxamide derivatives with in vitro antimycobacterial activity (M. tuberculosis H3Rv). Retrieved January 1, 2026.

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved January 1, 2026, from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved January 1, 2026, from --INVALID-LINK--

  • ResearchGate. (2025, August 6). Novel Regioselective Preparation of 5-Chloropyrazine-2-Carbonitrile from Pyrazine-2-Carboxamide and Coupling Study of Substituted Phenylsulfanylpyrazine- 2-Carboxylic Acid Derivatives. Retrieved January 1, 2026, from --INVALID-LINK--

  • JOCPR. (2014). A green and efficient hydrolysis of met. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. Retrieved January 1, 2026, from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review - PMC. Retrieved January 1, 2026, from --INVALID-LINK--

  • Chemical Papers. (2019). The complete synthesis of favipiravir from 2-aminopyrazine. 73(5), 1043–1051. Retrieved January 1, 2026, from --INVALID-LINK--

  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved January 1, 2026, from --INVALID-LINK--

  • ResearchGate. (n.d.). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Retrieved January 1, 2026.

  • MDPI. (n.d.). Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. Retrieved January 1, 2026.

  • (n.d.). SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE DETERMINATION OF A PYRAZINE-2-CARBOXAMIDE-BRIDGED TWO-DIMENSIONAL POLYMERIC CO. Retrieved January 1, 2026.

  • MDPI. (2025, December 22). Synthesis and Structural Confirmation of a Novel 3,6-Dicarbonyl Derivative of 2-Chloropyrazine via Regioselective Dilithiation. Retrieved January 1, 2026, from --INVALID-LINK--

  • Master Organic Chemistry. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Retrieved January 1, 2026, from --INVALID-LINK--

  • Google Patents. (n.d.). WO2002096856A1 - Catalyst and synthetic process for carboxamides by nitrile hydrolysis. Retrieved January 1, 2026, from --INVALID-LINK--

  • Google Patents. (n.d.). US3876691A - Process for the hydrolysis of nitriles. Retrieved January 1, 2026, from --INVALID-LINK--

  • Google Patents. (n.d.). US3920670A - Process for hydrolysis of nitriles. Retrieved January 1, 2026, from --INVALID-LINK--

References

Side-product formation in the synthesis of pyrazine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of pyrazine derivatives. As a Senior Application Scientist, I've designed this resource to help researchers, chemists, and drug development professionals navigate the common challenges associated with side-product formation in pyrazine synthesis. This guide moves beyond simple protocols to explain the causality behind experimental outcomes, providing you with the in-depth knowledge needed to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific, recurring issues encountered in the laboratory during the synthesis of pyrazines. Each entry details the plausible causes, provides actionable troubleshooting strategies, and explains the underlying scientific rationale.

Q1: My reaction is yielding significant amounts of piperazine. How can I favor the formation of the desired aromatic pyrazine?

This is one of the most common challenges, particularly in syntheses involving the dehydrogenation of intermediates.

Plausible Causes:

The formation of pyrazine from a 1,2-diamine and a 1,2-dicarbonyl (or their precursors) proceeds through a dihydropyrazine intermediate. This intermediate must be oxidized (or dehydrogenated) to form the aromatic pyrazine ring. Piperazine is the corresponding fully saturated ring system.

  • Incomplete Dehydrogenation/Oxidation: The conditions are not sufficient to fully aromatize the dihydropyrazine intermediate.[1][2]

  • Over-reduction: In some catalytic systems, particularly under high hydrogen pressure or with overly active hydrogenation catalysts, the dihydropyrazine intermediate or even the pyrazine product itself can be reduced to piperazine.

  • Suboptimal Temperature: In gas-phase catalytic dehydrogenations, the temperature is a critical parameter. Temperatures below 300°C may be insufficient for complete dehydrogenation, leading to piperazine as a major byproduct.[1][2]

Troubleshooting Strategies:

  • Optimize the Oxidation/Dehydrogenation Step:

    • Chemical Oxidants: If you are using a chemical oxidant (e.g., MnO₂, CuO), ensure at least a stoichiometric amount is used. Consider screening different oxidants, as their efficacy can be substrate-dependent.

    • Catalytic Dehydrogenation: For gas-phase reactions using catalysts like copper-chromite, carefully control the temperature. The optimal range is often between 300-450°C.[1]

    • Air/Oxygen Oxidation: The dihydropyrazine intermediate can often be oxidized by atmospheric oxygen.[3][4] If the reaction is being run under a strictly inert atmosphere, consider carefully introducing air or oxygen in a controlled manner during the final oxidation step.

  • Choice of Catalyst:

    • Select a catalyst known for dehydrogenation rather than hydrogenation. Noble-metal catalysts like Palladium on Carbon (Pd/C) can sometimes lead to piperazine if a hydrogen source is present.[1] Manganese or copper-based catalysts are often preferred for dehydrogenative coupling.[1][3]

  • Reaction Monitoring:

    • Use Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the reaction progress. The disappearance of the dihydropyrazine intermediate should correlate with the appearance of the pyrazine product, not piperazine.

Underlying Rationale:

The pyrazine and piperazine rings share a common dihydropyrazine precursor. The final reaction step determines the product. By ensuring the oxidative/dehydrogenative driving force is stronger than any reductive pathways and is allowed to proceed to completion, the formation of the thermodynamically stable aromatic pyrazine is favored.

Troubleshooting Workflow for Piperazine Formation

G start High Piperazine Content Detected cond1 Using Catalytic Dehydrogenation? start->cond1 action1 Increase Temperature to 300-450°C. Monitor reaction closely. cond1->action1 Yes cond2 Using Chemical Oxidant? cond1->cond2 No end_node Desired Pyrazine Product action1->end_node action2 Ensure sufficient oxidant is present. Consider bubbling air/O2 if appropriate. action2->end_node cond2->action2 Yes action3 Switch to a dedicated dehydrogenation catalyst (e.g., Cu-chromite). Avoid strong hydrogenation catalysts (e.g., Pd/C with H2 source). cond2->action3 No / Other action3->end_node

Caption: Decision tree for minimizing piperazine byproduct.

Q2: My reaction mixture is turning dark brown or black, and I'm getting a complex mixture of unidentifiable byproducts. What's happening?

Dark coloration is a classic sign of degradation or polymerization, common issues in heterocyclic synthesis, especially when reaction conditions are harsh.

Plausible Causes:

  • Thermal Degradation: Pyrazine synthesis, particularly older methods, can require high temperatures.[2] Excessive heat (>450°C in some systems) can cause the pyrazine ring itself or sensitive intermediates to decompose, leading to polymerization and tar formation.[1][2]

  • Aldol Condensation: If your starting materials or solvents contain aldehydes or ketones with α-hydrogens, unwanted aldol condensation side reactions can occur, producing highly colored, polymeric byproducts.[2] This is a particular risk when using solvents like denatured ethanol which may contain acetaldehyde.

  • Air Sensitivity of Intermediates: While oxygen is needed for the final aromatization step, some early-stage intermediates, like α-amino ketones, can be sensitive to uncontrolled air oxidation, leading to complex degradation pathways.[2][5]

Troubleshooting Strategies:

  • Control Reaction Temperature:

    • Lower the overall reaction temperature. Even a 10-20°C reduction can significantly minimize degradation.[6]

    • Ensure even heating with a well-stirred oil bath and avoid localized "hot spots" from a heating mantle.

  • Ensure Purity of Reagents and Solvents:

    • Use high-purity, anhydrous solvents. If using ethanol, ensure it is absolute and free of aldehyde impurities.

    • Purify starting materials (e.g., 1,2-dicarbonyls) immediately before use, as they can degrade upon storage.

  • Use an Inert Atmosphere:

    • Run the initial condensation step under an inert atmosphere (Nitrogen or Argon) to protect sensitive intermediates from unwanted oxidation.[2] Once the dihydropyrazine is formed, controlled exposure to an oxidant can be performed.

Underlying Rationale:

The goal is to keep the reactants on the desired reaction pathway. High thermal energy can provide the activation energy for numerous undesired pathways, leading to a cascade of decomposition reactions. Similarly, impurities act as unintended reactants. By controlling temperature, purity, and atmosphere, you restrict the reaction to the desired energetic landscape.

Q3: I am performing a Gutknecht synthesis, but my yield is very low. How can I optimize the self-condensation of the α-amino ketone?

The Gutknecht synthesis relies on the in-situ formation and subsequent self-condensation of an α-amino ketone to form a dihydropyrazine, which is then oxidized.[7][8] Low yields often stem from issues with either the formation or the dimerization of this key intermediate.

Plausible Causes:

  • Inefficient α-Amino Ketone Formation: The initial step, often the reduction of an α-oximino ketone, may be incomplete.[8]

  • Competing Side Reactions: The α-amino ketone is a bifunctional molecule. Instead of dimerizing to the dihydropyrazine, it can participate in other reactions, such as forming pyrroles or undergoing degradation.[9]

  • Spontaneous Dimerization is Too Slow: The rate of the desired dimerization may be slow under the reaction conditions, allowing time for side reactions to dominate.[10]

Troubleshooting Strategies:

  • Optimize In-Situ Generation:

    • Ensure the reduction of the α-oximino ketone to the α-amino ketone is efficient. Verify this step independently if possible. Common reducing agents include zinc in acetic acid or catalytic hydrogenation.[11]

  • Control pH and Temperature:

    • The pH of the reaction can be crucial. The dimerization often works best under neutral to slightly basic conditions.[6] Strongly acidic or basic conditions can promote degradation.

    • Run the reaction at the lowest temperature that allows for a reasonable reaction rate to suppress side reactions.

  • Increase Concentration:

    • The desired reaction is a second-order dimerization. According to reaction kinetics, its rate is proportional to the square of the α-amino ketone concentration. Running the reaction at a higher concentration can favor the desired dimerization over competing first-order decomposition pathways.

General Pyrazine Synthesis Pathway and Common Pitfalls

G cluster_main Desired Reaction Pathway cluster_side Common Side Reactions Start 1,2-Diamine + α-Dicarbonyl Inter Dihydropyrazine Intermediate Start->Inter Condensation (-2 H2O) Side2 Degradation / Polymerization Start->Side2 Product Aromatic Pyrazine Inter->Product Oxidation / Dehydrogenation Side1 Piperazine Inter->Side1 Incomplete Oxidation or Over-reduction Inter->Side2 Excessive Heat / Impurities

Caption: Key intermediates and pathways to side-products.

Data & Protocols

Table 1: Influence of Temperature on Pyrazine Yield in Catalytic Dehydrogenation

This table summarizes representative data on how reaction temperature affects product distribution in the gas-phase synthesis of pyrazine from ethylenediamine and a diol over a metal catalyst, a common industrial method.[1]

Reaction Temperature (°C)Conversion (%)Pyrazine Yield (%)Piperazine Byproduct (%)Notes
< 300HighLowHigh Incomplete dehydrogenation favors piperazine formation.[1][2]
300 - 450> 95> 90 LowOptimal range for maximizing pyrazine yield with high conversion.[1]
> 450~100DecreasingLowPyrazine ring begins to break down, leading to other byproducts and lower yield.[1][2]
Experimental Protocol: General Oxidation of Dihydropyrazines with Manganese Dioxide (MnO₂)

This protocol outlines a common laboratory method for the final aromatization step.

WARNING: Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • Reaction Setup:

    • To a solution of the crude dihydropyrazine intermediate (1.0 eq) in a suitable solvent (e.g., dichloromethane, toluene, or chloroform), add activated manganese dioxide (MnO₂, ~5-10 eq by weight).

    • Rationale: A large excess of activated MnO₂ is used to ensure a sufficient oxidative driving force and to account for varying activity levels of the reagent.

  • Reaction Execution:

    • Stir the resulting black suspension vigorously at room temperature.

    • Rationale: Vigorous stirring is essential for efficient contact between the dissolved substrate and the solid oxidant. The reaction is often exothermic and may not require heating.

  • Monitoring:

    • Monitor the reaction by TLC or GC-MS every 30-60 minutes. The reaction is typically complete within 2-12 hours.

    • Self-Validation: The disappearance of the dihydropyrazine starting material and the formation of a single new spot (the aromatic pyrazine) indicates a successful reaction.

  • Work-up:

    • Once the reaction is complete, filter the suspension through a pad of Celite® or silica gel to remove the manganese salts and excess MnO₂.

    • Wash the filter cake thoroughly with the reaction solvent to recover all the product.

    • Combine the filtrates and remove the solvent under reduced pressure.

  • Purification:

    • The crude pyrazine can then be purified by standard methods such as column chromatography, recrystallization, or distillation.

References

Technical Support Center: Purification of 6-Chloropyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 6-Chloropyrazine-2-carboxamide. As a pivotal intermediate in the synthesis of various pharmaceutical agents, including antitubercular drugs and antivirals like Favipiravir, its purity is paramount to the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API).[1][2][3] This guide, structured in a question-and-answer format, addresses common challenges encountered during its purification, offering expert insights and validated protocols for researchers, chemists, and process development professionals.

Part 1: Frequently Asked Questions (FAQs) - Core Purification Strategy

Q1: What are the most common impurities I should expect when purifying crude this compound?

A1: The impurity profile of this compound is intrinsically linked to its synthetic route. The most common impurities stem from unreacted starting materials, reagents, and reaction byproducts.

  • Unreacted Starting Materials: The primary precursor is often 6-chloropyrazine-2-carboxylic acid.[1] Incomplete amidation will leave this acidic impurity in your crude product.

  • Reagents from Amidation: If the synthesis involves activating the carboxylic acid with reagents like thionyl chloride or 2,4,6-trichlorobenzoyl chloride (TCBC), residual amounts or their byproducts may be present.[1] Bases such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) can also form salts (e.g., triethylamine hydrochloride) that need to be removed.[1]

  • Hydrolysis Byproducts: The carboxamide functional group can be susceptible to hydrolysis, especially under harsh acidic or basic conditions, reverting to 6-chloropyrazine-2-carboxylic acid. Furthermore, the chlorine atom on the electron-deficient pyrazine ring can undergo nucleophilic substitution to form 6-hydroxypyrazine-2-carboxamide, particularly if strong bases like sodium hydroxide are used in the workup.[4]

  • Side-Reaction Products: In syntheses involving related chloropyrazines, side products from double substitution or reactions with solvent impurities have been observed.[5][6] While less common for this specific molecule, it is a possibility depending on the reaction conditions.

Q2: What is the most effective general-purpose purification strategy for crude this compound?

A2: A multi-step approach combining an extractive workup with recrystallization is typically the most effective and scalable strategy.

  • Aqueous Workup/Extraction: After the reaction is complete, the first step is typically to dissolve or suspend the crude mixture in an organic solvent (like dichloromethane or ethyl acetate) and perform a series of aqueous washes.[1]

    • Acid Wash (e.g., 5% HCl): Removes basic impurities like residual TEA or DMAP.[1]

    • Base Wash (e.g., 5% NaHCO₃ or Na₂CO₃): Removes acidic impurities, most notably the unreacted 6-chloropyrazine-2-carboxylic acid.[1] Use of strong bases like NaOH should be avoided to prevent hydrolysis of the chloro group.[4]

    • Brine Wash: Removes residual water from the organic layer and helps break up emulsions.

  • Recrystallization: This is the most powerful technique for removing small amounts of remaining impurities to achieve high purity. While specific solvent systems may require optimization, ethanol has been successfully used for recrystallizing similar pyrazine carboxamides.[7] The goal is to find a solvent (or solvent pair) in which the product is sparingly soluble at room temperature but highly soluble when hot.

For particularly challenging impurity profiles where recrystallization is insufficient, flash column chromatography is the method of choice.[1][8]

Q3: Which analytical techniques are best for assessing the purity of my final product?

A3: A combination of techniques is essential for a comprehensive purity assessment.

  • Thin-Layer Chromatography (TLC): An indispensable tool for rapid, real-time monitoring of reaction progress and assessing the complexity of the crude mixture. It is also used to determine the optimal solvent system for column chromatography.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and can detect and help identify impurities, often down to the 1-2% level.[1]

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis, capable of detecting impurities at very low levels.[4]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify unknown impurities. High-resolution MS (HRMS) provides an exact mass, confirming the elemental composition.[1]

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity. A broad or depressed melting range suggests the presence of impurities.

Part 2: Troubleshooting Guide - Addressing Specific Issues

Problem: Low Yield After Recrystallization

Q: I'm losing a significant portion of my product during recrystallization. What are the common causes and how can I improve my recovery?

A: Significant product loss during recrystallization is a common issue, typically stemming from suboptimal solvent choice or procedural errors.

Causality & Solution:

  • Excessive Solvent Volume: The most frequent error is using too much solvent. The goal is to create a saturated solution at the solvent's boiling point.

    • Solution: Add the hot solvent portion-wise to the crude material until it just dissolves. Using the minimum required volume ensures that the solution becomes supersaturated upon cooling, maximizing crystal formation.

  • Inappropriate Solvent System: The ideal solvent should exhibit a steep solubility curve—high solubility at high temperatures and low solubility at low temperatures.

    • Solution: Perform small-scale solubility tests with a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures with heptane) to identify the best system. A good solvent system will dissolve the compound when hot but show significant precipitation upon cooling to room temperature and further in an ice bath.

  • Premature Crystallization: If the solution cools too quickly (e.g., in the funnel during hot filtration), the product will crystallize along with the impurities you are trying to remove.

    • Solution: Use a pre-heated funnel and filter flask for hot filtration. Work quickly to minimize cooling. If crystallization occurs in the funnel, wash with a small amount of hot solvent.

  • Incomplete Crystallization: Cooling may not be sufficient to induce maximum precipitation.

    • Solution: After cooling to room temperature, place the flask in an ice-water bath for at least 30-60 minutes to maximize crystal recovery. Gently scratching the inside of the flask with a glass rod can help induce crystallization if it is slow to start.

Problem: Persistent Color in Final Product

Q: My this compound is yellow or brown instead of white. How can I decolorize it?

A: Color is usually due to highly conjugated, non-polar impurities or degradation products formed during the reaction.

Causality & Solution:

  • Chromophoric Impurities: These are often byproducts from overheating or side reactions.

    • Solution 1 (Activated Carbon): During recrystallization, after the product has fully dissolved in the hot solvent, add a very small amount (1-2% w/w) of activated carbon. Keep the solution hot for a few minutes, then perform a hot filtration through a pad of Celite® or filter aid to remove the carbon. The carbon will adsorb the colored impurities. Caution: Using too much carbon will adsorb your product and reduce the yield.

    • Solution 2 (Column Chromatography): If the colored impurities are persistent, they can often be separated using silica gel chromatography. Non-polar colored bands will typically elute before the more polar product.[1]

Problem: Co-eluting Impurities in Column Chromatography

Q: An impurity has a very similar Rf value to my product on TLC, making separation by column chromatography difficult. How can I improve the resolution?

A: Poor separation (co-elution) occurs when impurities have similar polarities to the target compound. Improving resolution requires optimizing the chromatography conditions.

Causality & Solution:

  • Suboptimal Mobile Phase: The chosen solvent system may not be selective enough for the specific compounds.

    • Solution: Systematically screen different solvent systems. If you are using a standard hexane/ethyl acetate system, try incorporating a different solvent to change the selectivity. For example:

      • Replace ethyl acetate with acetone.

      • Add a small percentage (0.5-1%) of methanol or acetic acid to a dichloromethane-based mobile phase to disrupt specific interactions with the silica.

      • Use a toluene/acetone or dichloromethane/diethyl ether system.

  • Improper Column Packing or Loading: A poorly packed column or overloading the column with too much crude material will lead to broad peaks and poor separation.

    • Solution: Ensure the column is packed uniformly without any air bubbles. Dissolve the crude product in a minimal amount of solvent and load it onto the column in a tight, narrow band. Alternatively, use "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

Problem: Suspected Product Degradation During Purification

Q: My TLC analysis shows a new spot appearing during the workup or chromatography, suggesting my product is degrading. How can I prevent this?

A: this compound can be sensitive to certain conditions, leading to hydrolysis.

Causality & Solution:

  • Hydrolysis on Silica Gel: Silica gel is inherently acidic and can catalyze the hydrolysis of sensitive functional groups, especially during long exposure on a column.

    • Solution:

      • Deactivate the Silica: Neutralize the silica gel by preparing a slurry with a solvent containing a small amount of a non-nucleophilic base, like triethylamine (~0.5-1% v/v), before packing the column. This is a common technique for purifying base-sensitive compounds.

      • Work Quickly: Do not let the column run overnight. Elute the product as efficiently as possible to minimize contact time with the stationary phase.

  • Base-Induced Hydrolysis: As mentioned, strong aqueous bases (NaOH, KOH) in the workup can cause hydrolysis of the chloride and/or the amide.[4]

    • Solution: Use a milder base like sodium bicarbonate (NaHCO₃) for neutralizing acids. Ensure contact time is minimized and perform washes at room temperature or below.

Part 3: Protocols and Workflows

Protocol 1: Optimized Recrystallization
  • Solvent Selection: In a test tube, add ~50 mg of crude product. Add a potential solvent (e.g., ethanol) dropwise at room temperature. If it dissolves easily, the solvent is unsuitable. If it is poorly soluble, heat the mixture. A good solvent will dissolve the material completely upon heating. Let it cool to observe crystallization.

  • Dissolution: Place the bulk crude product in an appropriately sized Erlenmeyer flask. Add a minimal amount of the selected hot solvent in portions, swirling and heating, until the solid is just dissolved.

  • Decolorization (if necessary): If the solution is colored, add a spatula-tip of activated carbon and swirl the hot solution for 2-3 minutes.

  • Hot Filtration: Pre-heat a funnel (stemless or short-stemmed) and a receiving flask. Place a fluted filter paper in the funnel. Quickly pour the hot solution through the filter paper to remove insoluble impurities (and carbon, if used).

  • Crystallization: Cover the receiving flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes.

  • Isolation & Washing: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight. Characterize the final product using techniques like NMR and melting point analysis.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Determine the optimal eluent system by TLC. The target Rf for the product should be between 0.25 and 0.35 for good separation.

  • Column Packing: Select a column of appropriate size (a good rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude product by weight). Pack the column with a slurry of silica gel in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal volume of the eluent (or a stronger solvent like dichloromethane). Carefully apply the solution to the top of the silica bed. Alternatively, perform a dry load as described in the troubleshooting section.

  • Elution: Add the eluent to the column and apply positive pressure (using air or nitrogen) to achieve a steady flow rate. Collect fractions and monitor them by TLC.

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

  • Final Analysis: Analyze the purified product to confirm its identity and purity.

Workflow: Purification Strategy Selection

This diagram provides a logical decision-making process for purifying crude this compound.

Purification_Workflow start Crude Product Analysis (TLC, ¹H NMR) check_impurities Assess Impurity Profile start->check_impurities aqueous_workup Aqueous Workup (Acid/Base Washes) check_impurities->aqueous_workup  Acidic/Basic  Impurities Present recrystallization Recrystallization check_impurities->recrystallization  Minor Impurities,  Good Crystallinity chromatography Flash Column Chromatography check_impurities->chromatography  Complex Mixture or  Co-eluting Spots aqueous_workup->recrystallization final_product Pure Product (Verify by NMR, HPLC, MP) recrystallization->final_product chromatography->final_product

Caption: Decision tree for selecting a purification strategy.

Part 4: Data Tables

Table 1: Common Solvents for Recrystallization

SolventBoiling Point (°C)PolarityNotes
Ethanol78Polar ProticA good starting point; often effective for pyrazine carboxamides.[7]
Isopropanol82Polar ProticSimilar to ethanol, can offer different solubility characteristics.
Ethyl Acetate77Polar AproticGood for moderately polar compounds; often used with a non-polar co-solvent.
Toluene111Non-polarUseful for less polar compounds or as part of a solvent/anti-solvent pair.
Heptane/Hexane98 / 69Non-polarTypically used as an "anti-solvent" with a more polar solvent like ethyl acetate.

Table 2: Typical TLC/Column Chromatography Solvent Systems

Solvent SystemRatio (v/v)PolarityApplication Notes
Hexane / Ethyl Acetate10:1 to 1:1Low to MediumStandard system for a wide range of polarities. A good starting point for method development.[1]
Dichloromethane / Methanol100:1 to 20:1Medium to HighGood for more polar compounds. Can provide different selectivity than ethyl acetate systems.
Toluene / Acetone10:1 to 2:1Low to MediumAn alternative to hexane/EtOAc that can improve separation of certain isomers or closely related compounds.

References

Technical Support Center: Optimizing Reaction Conditions for 6-Chloropyrazine-2-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 6-chloropyrazine-2-carboxamide derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of compounds. Drawing from established literature and extensive laboratory experience, this resource provides in-depth troubleshooting strategies and frequently asked questions to ensure the success of your experiments.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound derivatives, offering explanations for the underlying causes and providing actionable solutions.

Question 1: Low or no yield of the desired this compound product.

Possible Causes and Solutions:

  • Inefficient Amide Coupling: The formation of the amide bond between 6-chloropyrazine-2-carboxylic acid and the amine is a critical step. If you are experiencing low yields, consider the following:

    • Choice of Coupling Reagent: Standard coupling reagents like DCC (dicyclohexylcarbodiimide) can sometimes be inefficient for electron-deficient substrates like pyrazine derivatives.[1] More effective coupling systems include:

      • TCBC/DMAP: The use of 2,4,6-trichlorobenzoyl chloride (TCBC) in the presence of triethylamine (TEA) and a catalytic amount of 4-dimethylaminopyridine (DMAP) has been shown to be effective.[2][3] This method proceeds through a mixed anhydride intermediate.

      • MsCl/NMI: A combination of methanesulfonyl chloride (MsCl) and N-methylimidazole (NMI) is another powerful tool for activating the carboxylic acid, especially for coupling with electron-deficient amines.[1]

      • Thionyl Chloride (SOCl₂): Conversion of the carboxylic acid to the more reactive acyl chloride using thionyl chloride is a classic and often effective method.[4][5] However, this reagent is corrosive and requires careful handling.

    • Reaction Temperature: Amide coupling reactions can be sensitive to temperature. While some reactions proceed well at room temperature, others may require gentle heating (e.g., 50-55 °C) to drive the reaction to completion.[2][3]

    • Stoichiometry: Ensure the correct stoichiometry of reactants. An excess of the amine or coupling agent may be necessary in some cases, but can also lead to side reactions.

  • Poor Quality Starting Materials: The purity of 6-chloropyrazine-2-carboxylic acid and the amine is paramount. Impurities can interfere with the reaction. It is advisable to purify the starting materials if their quality is uncertain.

  • Hydrolysis of Intermediates: Acyl chlorides and mixed anhydrides are sensitive to moisture. Ensure that all glassware is oven-dried and that anhydrous solvents are used to prevent hydrolysis back to the carboxylic acid.

Question 2: Formation of significant side products.

Possible Causes and Solutions:

  • Side Reactions of the Coupling Agent:

    • With carbodiimide reagents like DCC, the formation of N-acylurea byproduct can occur, which can be difficult to remove.

    • When using thionyl chloride, side reactions can occur if the reaction is not properly controlled.

  • Reaction with the Pyrazine Ring: While generally stable, the pyrazine ring can undergo side reactions under harsh conditions. For instance, strong nucleophiles could potentially displace the chlorine atom, although this is less common under standard amide coupling conditions.

  • Self-condensation of the Amine: If the amine starting material is sterically unhindered and reactive, it may undergo self-condensation, especially at elevated temperatures.

Solutions:

  • Optimize Reaction Conditions: Carefully control the reaction temperature and time. Over-running the reaction can often lead to the formation of more side products.

  • Purification Strategy: A robust purification strategy is essential. Column chromatography using a suitable solvent system (e.g., n-hexane:ethyl acetate) is often effective for separating the desired product from impurities.[2][3] Recrystallization can also be a powerful purification technique.[6]

Question 3: Difficulty in purifying the final product.

Possible Causes and Solutions:

  • Co-elution of Impurities: The desired product and impurities may have similar polarities, making separation by column chromatography challenging.

  • Presence of Dicyclohexylurea (DCU): If DCC is used as the coupling agent, the byproduct DCU is often insoluble in many organic solvents and can be removed by filtration.[7] However, some residual DCU may remain and co-elute with the product.

Solutions:

  • Vary the Chromatographic Conditions: Experiment with different solvent systems for column chromatography. A gradient elution may be more effective than an isocratic one.

  • Alternative Purification Techniques: Consider other purification methods such as preparative thin-layer chromatography (prep-TLC) or recrystallization from a suitable solvent or solvent mixture.

  • Aqueous Work-up: A thorough aqueous work-up can help remove many water-soluble impurities. This typically involves washing the organic layer with dilute acid (e.g., 5% HCl), dilute base (e.g., 5% NaOH or 5% Na₂CO₃), and brine.[2][3]

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound derivatives.

Q1: What is the best way to activate the carboxylic acid for amide coupling?

The "best" method depends on the specific amine being used and the scale of the reaction. For general purposes, the use of 2,4,6-trichlorobenzoyl chloride (TCBC) with a catalytic amount of 4-dimethylaminopyridine (DMAP) is a reliable and high-yielding method.[2][3] This method is often preferred over using thionyl chloride, which is more hazardous.[4] For challenging couplings, especially with electron-deficient amines, the methanesulfonyl chloride (MsCl) and N-methylimidazole (NMI) system can be very effective.[1]

Q2: What are the typical reaction conditions for the synthesis of this compound derivatives?

A general procedure involves dissolving 6-chloropyrazine-2-carboxylic acid in an anhydrous solvent like tetrahydrofuran (THF).[2][3] A base, such as triethylamine (TEA), is added, followed by the coupling agent. After a short activation period, the amine is added, and the reaction is stirred at room temperature or heated to around 50-55 °C for several hours.[2][3]

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is the most common method for monitoring the reaction.[3] A suitable eluent system, such as a mixture of n-hexane and ethyl acetate, should be used to achieve good separation between the starting materials and the product. The spots can be visualized under UV light.[3]

Q4: My starting material, 6-chloropyrazine-2-carboxylic acid, is not commercially available. How can I synthesize it?

6-Chloropyrazine-2-carboxylic acid can be prepared from commercially available precursors. One common route is the hydrolysis of methyl 6-chloropyrazine-2-carboxylate using a base like lithium hydroxide (LiOH).[8] Another approach involves the hydrolysis of 6-chloropyrazine-2-carbonitrile.

Q5: Are there any safety precautions I should be aware of?

Yes. Many of the reagents used in these syntheses are hazardous.

  • Thionyl chloride (SOCl₂) is corrosive and reacts violently with water, releasing toxic gases. It should be handled in a well-ventilated fume hood.

  • Coupling agents can be irritants or sensitizers.

  • Organic solvents are flammable. Always consult the Safety Data Sheet (SDS) for each reagent and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Section 3: Experimental Protocols & Data

Protocol 1: Synthesis of 6-Chloro-N-aryl/alkyl-pyrazine-2-carboxamide using TCBC/DMAP

This protocol is adapted from Aijijiyah et al., 2020.[2][3]

Materials:

  • 6-Chloropyrazine-2-carboxylic acid

  • 2,4,6-Trichlorobenzoyl chloride (TCBC)

  • Triethylamine (TEA)

  • 4-Dimethylaminopyridine (DMAP)

  • Substituted amine

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • 5% HCl solution

  • 5% NaOH solution

  • 5% Na₂CO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • To a round-bottom flask, add 6-chloropyrazine-2-carboxylic acid (1.0 eq), anhydrous THF, and triethylamine (1.0 eq).

  • Stir the mixture at room temperature for 20 minutes.

  • Add 2,4,6-trichlorobenzoyl chloride (TCBC) (1.0 eq) to the mixture and continue stirring at room temperature.

  • After the formation of the mixed anhydride (typically monitored by TLC), add the desired amine (1.0-1.2 eq) and a catalytic amount of DMAP (0.1 eq).

  • Heat the reaction mixture to 50-55 °C and stir for 1-3 hours, or until the reaction is complete as indicated by TLC.

  • Cool the reaction mixture to room temperature and filter off any solids.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane (DCM) and wash sequentially with 5% HCl, 5% NaOH, 5% Na₂CO₃, and brine.[2][3]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., n-hexane:ethyl acetate).

Data Presentation:

EntryAmineCoupling AgentSolventTemp (°C)Time (h)Yield (%)Reference
1p-EthylanilineTCBC/DMAPTHF50-55171-75[2][3]
2CycloheptylamineTCBC/DMAPTHF50-55171-75[2][3]
3n-OctylamineTCBC/DMAPTHF50-55171-75[2][3]
Visualizing the Workflow

The following diagram illustrates the general workflow for the synthesis of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification start 6-Chloropyrazine-2- carboxylic Acid + Amine activation Acid Activation (e.g., TCBC, SOCl2) start->activation Add Coupling Reagents & Base coupling Amide Coupling activation->coupling Add Amine product Crude 6-Chloropyrazine-2- carboxamide Derivative coupling->product workup Aqueous Work-up (Acid/Base Wash) product->workup drying Drying & Solvent Removal workup->drying purification Purification (Column Chromatography) drying->purification final_product Pure Product purification->final_product

Caption: General experimental workflow for synthesis.

Section 4: Mechanistic Insights

Understanding the reaction mechanism is crucial for effective troubleshooting. The formation of the amide bond from a carboxylic acid and an amine is not spontaneous and requires the activation of the carboxylic acid.

Amide Bond Formation Mechanism

mechanism carboxylic_acid R-COOH Carboxylic Acid activated_intermediate Activated Intermediate (e.g., Mixed Anhydride, Acyl Chloride) carboxylic_acid->activated_intermediate Activation activating_agent Activating Agent (e.g., TCBC, SOCl2) activating_agent->activated_intermediate tetrahedral_intermediate Tetrahedral Intermediate activated_intermediate->tetrahedral_intermediate Nucleophilic Attack amine R'-NH2 Amine amine->tetrahedral_intermediate amide R-CONH-R' Amide tetrahedral_intermediate->amide Collapse & Proton Transfer

References

Troubleshooting low yield in amidation of 6-chloropyrazinoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for troubleshooting the amidation of 6-chloropyrazinoic acid. This resource is designed for researchers and drug development professionals to diagnose and resolve common issues leading to low reaction yields. As Senior Application Scientists, we have compiled field-proven insights and protocols to help you navigate the complexities of this specific transformation.

The amidation of 6-chloropyrazinoic acid is a cornerstone reaction in the synthesis of novel pyrazinamide analogues, which are vital in the development of new antitubercular agents.[1][2] However, the electron-deficient nature of the pyrazine ring and the presence of the chloro-substituent introduce specific challenges that can often lead to disappointing yields. This guide provides a structured, question-and-answer approach to systematically troubleshoot your reaction.

Troubleshooting Guide & FAQs

Section 1: Core Issues - Reagent Selection & Carboxylic Acid Activation
Q1: My reaction yield is unexpectedly low. What are the most common culprits?

Low yields in this amidation typically stem from one or more of the following core issues:

  • Incomplete Carboxylic Acid Activation: The carboxylic acid of 6-chloropyrazinoic acid is relatively unreactive due to the electron-withdrawing nature of the pyrazine ring. If the coupling reagent is not sufficiently potent or is used in suboptimal conditions, the acid will not be fully converted to a reactive intermediate.[3][4]

  • Competing Side Reactions: The activated intermediate is susceptible to hydrolysis if water is present. More specific to this substrate, the amine nucleophile can potentially attack the pyrazine ring, leading to a nucleophilic aromatic substitution (SNAr) of the chloride, instead of attacking the desired activated carboxyl group.[5][6] With carbodiimide reagents like EDC, formation of a stable N-acylurea byproduct is also a common yield-reducing pathway.[7][8]

  • Suboptimal Reaction Conditions: The choice of solvent, base, and temperature is critical. Poor solubility of starting materials, using a nucleophilic base that competes with your desired amine, or running the reaction at a temperature that favors side reactions can all drastically reduce yield.[9][10]

  • Difficult Purification: The polarity of pyrazinamide derivatives can make separation from byproducts (like substituted ureas or excess reagents) challenging, leading to product loss during work-up and chromatography.[11]

troubleshooting_flowchart start Low Yield Observed check_activation Problem Area: Acid Activation start->check_activation Is acid fully consumed (check by TLC/LCMS)? check_side_reactions Problem Area: Side Reactions start->check_side_reactions Are there unexpected spots/peaks? check_conditions Problem Area: Reaction Conditions start->check_conditions Are reagents & solvents appropriate? sub_activation Solution: - Change coupling reagent - Increase pre-activation time - Check reagent quality check_activation->sub_activation sub_side_reactions Solution: - Use anhydrous conditions - Lower temperature - Re-evaluate base choice - Consider SNAr possibility check_side_reactions->sub_side_reactions sub_conditions Solution: - Use polar aprotic solvent (DMF, NMP) - Use non-nucleophilic base (DIPEA) - Optimize temperature check_conditions->sub_conditions

Caption: A decision tree for troubleshooting low amidation yields.

Q2: How do I choose the best coupling reagent for an electron-deficient acid like 6-chloropyrazinoic acid?

The choice of coupling reagent is arguably the most critical factor. Due to the reduced nucleophilicity of the carboxylate, a highly efficient activating agent is required.

Coupling Reagent ClassExamplesMechanism of ActionProsCons
Carbodiimides EDC, DCC, DICForms an O-acylisourea intermediate. Often used with additives like HOBt or Oxyma.[7]Cost-effective; water-soluble byproducts (EDC).[12]Can form stable N-acylurea byproducts; risk of racemization without additives.[8]
Phosphonium Salts PyBOP, BOPForms a reactive HOBt/OBt active ester in situ.[13]High reactivity; low racemization; byproducts are generally easy to remove.BOP is not recommended as it produces carcinogenic HMPA.[8]
Aminium/Uronium Salts HATU, HBTU, HCTUForms a highly reactive HOAt/HOBt active ester in situ.[12]Extremely fast and efficient, especially for difficult couplings.[3] Less racemization.Higher cost; can react with the N-terminus of the amine if used in large excess.[13]

Recommendation: For 6-chloropyrazinoic acid, HATU is often the superior choice due to its high reactivity, which can overcome the electronic deactivation of the acid.[3][12] If cost is a major concern, a well-optimized EDC/HOBt system with a catalytic amount of DMAP can also be effective.[4][14]

Q3: I'm using EDC/HOBt but the reaction is sluggish. How can I improve it?

This is a common issue. The intermediate HOBt ester formed from an electron-deficient acid can be slow to react with the amine.[14]

  • Add Catalytic DMAP: 4-Dimethylaminopyridine (DMAP) acts as a potent acyl transfer catalyst. It reacts with the HOBt ester to form a highly reactive acylpyridinium salt, which is then more readily attacked by the amine.[14]

  • Pre-activation: Allow the 6-chloropyrazinoic acid, EDC, and HOBt to stir together in the solvent for 15-30 minutes before adding the amine. This ensures the formation of the active ester intermediate is complete.[3]

  • Check Reagent Equivalents: Ensure you are using at least 1.1-1.2 equivalents of EDC and HOBt relative to the carboxylic acid.

  • Solvent Choice: Switch to a polar aprotic solvent like DMF or NMP. Acetonitrile can also yield good results.[14]

Section 2: Substrate-Specific Challenges & Side Reactions
Q4: I've isolated a byproduct with a mass corresponding to the addition of my amine and loss of HCl. What is happening?

You are likely observing a nucleophilic aromatic substitution (SNAr) reaction. The pyrazine ring is electron-deficient, and this effect is enhanced by the carboxyl and chloro groups. This makes the carbon atom attached to the chlorine susceptible to attack by nucleophiles, including the amine you are using for the amidation.[5][6]

competing_reactions cluster_start Reactants Acid 6-Chloropyrazinoic Acid Activated Activated Intermediate (e.g., O-Acylisourea, HATU-ester) Acid->Activated Activation SNAr SNAr Byproduct Acid->SNAr Side Reaction: Amine attacks Pyrazine Ring (C-Cl) Amine R-NH2 Amine->SNAr Side Reaction: Amine attacks Pyrazine Ring (C-Cl) Reagent Coupling Reagent Reagent->Activated Activation Amide Desired Amide Product Activated->Amide Desired Pathway: Amine attacks Carbonyl Hydrolysis Hydrolyzed Acid Activated->Hydrolysis Side Reaction: Attack by H2O

Caption: Competing reaction pathways in the amidation process.

How to Minimize SNAr:

  • Lower the Temperature: SNAr reactions often have a higher activation energy than the desired amidation. Running your reaction at 0 °C or even lower can significantly favor amide formation.

  • Use a Hindered Base: A bulky, non-nucleophilic base like diisopropylethylamine (DIPEA) is less likely to promote side reactions compared to smaller bases like triethylamine.

  • Control Stoichiometry: Avoid using a large excess of the amine, as this will increase the statistical probability of the SNAr side reaction. A slight excess (1.1-1.2 equivalents) is usually sufficient.

Q5: My reaction mixture is very thick and hard to stir, or my starting acid won't dissolve. What should I do?

Poor solubility is a frequent problem with heteroaromatic carboxylic acids.[9]

  • Solvent Selection: Dichloromethane (DCM) and Tetrahydrofuran (THF) are often poor choices. Switch to more polar, aprotic solvents like N,N-Dimethylformamide (DMF) , N-Methyl-2-pyrrolidone (NMP) , or Dimethyl sulfoxide (DMSO) .

  • Gentle Heating: Gentle warming (e.g., to 40-50 °C) can help dissolve the starting materials before initiating the reaction. However, be cautious, as higher temperatures can promote side reactions. Once dissolved, you can cool the mixture to the desired reaction temperature.

  • Sonication: Using an ultrasonic bath can sometimes help to break up solids and improve dissolution without excessive heating.[15]

Recommended Experimental Protocols

Protocol 1: High-Efficiency Amidation using HATU

This protocol is recommended for difficult couplings or when other methods have failed.[3]

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 6-chloropyrazinoic acid (1.0 eq).

  • Add anhydrous DMF to dissolve the acid (approx. 0.1 M concentration).

  • Add HATU (1.1 eq) to the solution, followed by a non-nucleophilic base such as DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid. The solution may change color.

  • In a separate vial, dissolve the desired amine (1.2 eq) in a small amount of anhydrous DMF.

  • Add the amine solution dropwise to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, quench the reaction by pouring it into a separatory funnel containing water and a suitable organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Cost-Effective Amidation using EDC/HOBt/DMAP

This protocol is a robust alternative to more expensive uronium salt reagents.[14]

  • To a clean, dry round-bottom flask under an inert atmosphere, add 6-chloropyrazinoic acid (1.0 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq).

  • Add anhydrous DMF to dissolve the solids (approx. 0.1-0.2 M).

  • Add a catalytic amount of DMAP (0.1 eq).

  • Stir the mixture at room temperature for 30 minutes for pre-activation.

  • Cool the mixture to 0 °C in an ice bath.

  • Add your amine (1.1 eq) either neat (if liquid) or as a solution in minimal DMF.

  • Add a non-nucleophilic base like DIPEA (1.5 eq).

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Perform an aqueous work-up and purification as described in Protocol 1. The urea byproduct from EDC is water-soluble and should be largely removed during the aqueous washes.

References

Technical Support Center: Identification and Removal of Impurities in 6-Chloropyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 6-Chloropyrazine-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purity of this important chemical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in identifying and removing impurities encountered during your synthesis and purification processes.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing or handling this compound?

A1: Based on typical synthetic routes, the following are the most probable impurities:

  • Starting Materials: Unreacted starting materials are a common source of impurity. For instance, if synthesizing from 6-chloropyrazine-2-carboxylic acid, residual acid may be present.

  • Side-Reaction Products: During the amidation of 6-chloropyrazine-2-carboxylic acid, side reactions can occur. For example, if thionyl chloride is used, related byproducts might form.[1] In syntheses involving nucleophilic substitution, di-substituted products can also be a potential impurity.[2]

  • Hydrolysis Products: this compound can be susceptible to hydrolysis, especially under acidic or basic conditions, yielding 6-chloropyrazine-2-carboxylic acid. Using milder hydrolysis agents like lithium hydroxide can sometimes offer better control and higher yields of the desired carboxylic acid when that is the intended product.[3]

  • Solvent Residues: Residual solvents from the reaction or purification steps (e.g., THF, ethanol, ethyl acetate) are common impurities that can often be removed by drying under a high vacuum.[4]

Q2: Which analytical techniques are most effective for identifying these impurities?

A2: A multi-technique approach is recommended for robust impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity assessment. A reversed-phase C18 column with a gradient elution using water and a polar organic solvent like acetonitrile or methanol is a standard starting point.[4] This method can effectively separate the target compound from both more and less polar impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR provide detailed structural information. Impurities will manifest as extra peaks that do not correspond to the this compound structure.[1][4] For example, the presence of the starting carboxylic acid would show a characteristic broad singlet for the acidic proton.

  • Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for confirming the identity of impurities by providing molecular weight information.[5][6] This is particularly useful for identifying unexpected byproducts.

Q3: What are the primary methods for purifying crude this compound?

A3: The choice of purification method depends on the scale of your synthesis and the nature of the impurities present.

  • Recrystallization: This is often the most efficient method for solid compounds when dealing with a relatively low number of impurities.[7] The key is to find a suitable solvent or solvent system in which the desired compound has high solubility at elevated temperatures and low solubility at cooler temperatures, while the impurities remain soluble at all temperatures.

  • Column Chromatography: For complex mixtures or to remove closely related impurities, silica gel column chromatography is highly effective.[1][4] A gradient elution, typically with a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate), allows for the separation of compounds based on their polarity.[1]

Section 2: Troubleshooting Guides

Issue 1: My final product shows a significant amount of starting material (6-chloropyrazine-2-carboxylic acid) by HPLC and NMR.

Causality: This indicates an incomplete amidation reaction. The activating agent (e.g., thionyl chloride, TCBC) may not have fully converted the carboxylic acid to the more reactive intermediate, or the reaction time and temperature may have been insufficient for the amine to react completely.

Troubleshooting Steps:

  • Reaction Conditions: Ensure that the reaction is carried out under anhydrous conditions, as moisture can quench the activated acid intermediate.

  • Stoichiometry: Re-evaluate the stoichiometry of your reagents. A slight excess of the aminating agent may be necessary to drive the reaction to completion.

  • Activation: If using a coupling agent, ensure its quality and consider extending the activation time or slightly increasing the reaction temperature.

  • Purification: If the reaction cannot be driven to completion, the acidic impurity can be removed by washing the organic solution of the product with a mild aqueous base (e.g., sodium bicarbonate solution). The desired amide will remain in the organic layer, while the carboxylic acid will be extracted into the aqueous layer as its salt.

Issue 2: An unexpected, more polar impurity is observed by TLC and HPLC.

Causality: This could be a hydrolysis product (6-chloropyrazine-2-carboxylic acid) if the work-up involved harsh acidic or basic conditions. Alternatively, it could be an oxidation product if the reaction was exposed to air, though this is less common for this specific molecule.

Troubleshooting Steps:

  • Identification: Utilize LC-MS to determine the molecular weight of the impurity. If it matches that of 6-chloropyrazine-2-carboxylic acid, hydrolysis is the likely cause.

  • Work-up Modification: During extraction and washing steps, use neutral or mildly basic/acidic aqueous solutions to minimize hydrolysis.

  • Purification: Column chromatography is generally effective for removing more polar impurities.[4]

Issue 3: My recrystallized product is still not pure, showing minor impurities by HPLC.

Causality: The chosen recrystallization solvent may not be optimal, leading to co-precipitation of the impurity with the product. Alternatively, the impurity may have very similar solubility properties to the desired compound.

Troubleshooting Steps:

  • Solvent Screening: Experiment with different solvents or solvent mixtures. A good solvent system will have a steep solubility curve for the product and will keep the impurities dissolved at low temperatures.

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.

  • Second Purification: If recrystallization alone is insufficient, a subsequent purification by column chromatography may be necessary.

Section 3: Experimental Protocols & Data

Protocol 1: General Method for Recrystallization
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude this compound in a minimal amount of a hot solvent (e.g., ethanol, ethyl acetate, or a mixture).

  • Dissolution: In a larger flask, add the chosen solvent to the crude product and heat the mixture to boiling with stirring until all the solid dissolves. Add the solvent portion-wise to avoid using an excessive amount.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Crystal formation should begin.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under a high vacuum to remove any residual solvent.

Protocol 2: General Method for Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Carefully pour the slurry into a chromatography column, allowing the silica gel to settle into a uniform bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting with a non-polar solvent, gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate). Collect fractions and monitor them by TLC.

  • Fraction Pooling: Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound.

Table 1: Common Impurities and Their Characteristics
ImpurityPotential OriginRelative PolarityIdentification Notes
6-Chloropyrazine-2-carboxylic acidIncomplete reaction/HydrolysisMore PolarBroad ¹H NMR signal for COOH proton.
Di-substituted pyrazine derivativesSide reactionVariesHigher molecular weight in MS.
Residual Solvents (e.g., THF, Ethanol)Purification/ReactionN/ACharacteristic peaks in ¹H NMR.
Visualization of the Purification Workflow

PurificationWorkflow Crude Crude 6-Chloropyrazine- 2-carboxamide Analysis Purity Analysis (HPLC, TLC, NMR) Crude->Analysis Decision Purity > 98%? Analysis->Decision Pure Pure Product Decision->Pure Yes Recrystallization Recrystallization Decision->Recrystallization No (Minor Impurities) ColumnChromatography Column Chromatography Decision->ColumnChromatography No (Major/Multiple Impurities) Recrystallization->Analysis ColumnChromatography->Analysis

References

Validation & Comparative

The Evolving Landscape of Pyrazine-2-Carboxamides: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazine-2-carboxamide scaffold is a cornerstone in medicinal chemistry, giving rise to a diverse array of therapeutic agents. The strategic placement of a chlorine atom at the 6-position of the pyrazine ring has proven to be a critical modification, profoundly influencing the biological activity of these derivatives. This guide offers a comparative analysis of the efficacy of various 6-chloropyrazine-2-carboxamide derivatives, delving into their antiviral, antimycobacterial, and anticancer properties. We will explore the subtle yet significant impact of structural modifications on their therapeutic potential, supported by experimental data and detailed methodologies to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this important class of compounds.

A Versatile Scaffold: Unlocking Therapeutic Potential

The this compound core has been a fertile ground for the development of potent therapeutic agents. The electron-withdrawing nature of the chlorine atom at the 6-position, combined with the hydrogen-bonding capabilities of the carboxamide group, creates a molecule with favorable pharmacokinetic and pharmacodynamic properties. This has led to the discovery of compounds with a broad spectrum of activities, from inhibiting viral replication to combating bacterial infections and inducing cancer cell death.

Comparative Efficacy Analysis

The true measure of a drug candidate's potential lies in its efficacy. In this section, we present a comparative analysis of the in vitro activity of various this compound derivatives across different therapeutic areas.

Antiviral Activity

The most prominent example of a this compound derivative is Favipiravir (T-705) , a potent antiviral agent.[1][2][3] Its efficacy, along with that of its key analogs, is summarized below.

CompoundVirusCell LineEC50 (µM)Reference
Favipiravir (T-705) Influenza A (H1N1)MDCK0.014 - 0.55 µg/mL[4]
Chikungunya virus (CHIKV)Vero25 ± 3[5]
Zika virusVero-[5]
SARS-CoV-2Vero E661.88[5]
SARS-CoV-2Vero E694.09[5][6]
T-1105 (6-de-fluoro Favipiravir) Chikungunya virus (CHIKV)Vero7.0 ± 1[5]
Zika virusVero97.5 ± 6.8[5]
Cyanorona-20 SARS-CoV-2Vero E60.45[5][6]

Key Insights:

  • Favipiravir (T-705) demonstrates broad-spectrum activity against various RNA viruses.[1][3][7]

  • The non-fluorinated analog, T-1105 , exhibits enhanced activity against the Chikungunya virus compared to Favipiravir, suggesting that the fluorine atom is not essential for activity against all viruses and that other structural features contribute to potency.[5]

  • Cyanorona-20 , a derivative of Favipiravir, shows remarkably potent activity against SARS-CoV-2, being approximately 209-fold more efficient than its parent compound in vitro.[5][6] This highlights the significant potential for optimizing the antiviral efficacy of this scaffold through further chemical modification.

Antimycobacterial Activity

The this compound scaffold has also been explored for its potential against Mycobacterium tuberculosis, the causative agent of tuberculosis. The following table compares the Minimum Inhibitory Concentration (MIC) of several derivatives.

CompoundM. tuberculosis StrainMIC (µM)Reference
3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide H37Rv6[8]
3-[(3-Trifluoromethylbenzyl)amino]pyrazine-2-carboxamide H37Rv42[8]
3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide H37Rv46[9]
Pyrazinamide (Standard) H37Rv-[8]

Key Insights:

  • Substitution at the 3-position of the pyrazine ring with benzylamino moieties has yielded compounds with promising antimycobacterial activity, some of which are more potent than the standard drug, pyrazinamide.[8]

  • The nature of the substituent on the benzyl ring plays a crucial role in determining the activity, as seen in the difference in MIC values between the 4-methylbenzyl and 3-trifluoromethylbenzyl derivatives.[8]

Anticancer Activity

While less explored than their antiviral and antimycobacterial counterparts, some this compound derivatives have shown potential as anticancer agents. The following table presents the half-maximal inhibitory concentration (IC50) for a representative compound.

CompoundCancer Cell LineIC50 (µM)Reference
Pyrrolopyrazine Carboxamide Derivative (Compound 10) SNU-16 (Gastric Cancer)Potent Inhibition

Key Insights:

  • Pyrrolopyrazine carboxamide derivatives have been identified as potent and selective inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are known oncogenic drivers in various solid tumors.

  • Compound 10, a derivative from this class, demonstrated significant tumor stasis or regression in a gastric cancer model, highlighting the potential of this scaffold in oncology.

The "Why" Behind the Efficacy: Mechanism of Action and Structure-Activity Relationships

Understanding the mechanism of action is paramount in drug development. For the antiviral derivatives, the mechanism of Favipiravir is well-elucidated and serves as a model for its analogs.

Antiviral Mechanism of Action: A Chain Stopper

Favipiravir is a prodrug that is intracellularly converted to its active form, favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP).[1][3] This active metabolite is recognized by the viral RNA-dependent RNA polymerase (RdRp) as a purine nucleotide and is incorporated into the growing viral RNA strand.[7] This incorporation leads to the termination of RNA chain elongation, thereby inhibiting viral replication.[10] Another proposed mechanism is lethal mutagenesis, where the incorporation of favipiravir-RTP induces a high rate of mutations in the viral genome, leading to a nonviable viral phenotype.[11]

antiviral_mechanism Favipiravir Favipiravir (Prodrug) Cellular_Enzymes Cellular Enzymes (Phosphoribosylation) Favipiravir->Cellular_Enzymes Enters Cell Favipiravir_RTP Favipiravir-RTP (Active Metabolite) Cellular_Enzymes->Favipiravir_RTP RdRp Viral RNA-dependent RNA Polymerase (RdRp) Favipiravir_RTP->RdRp Recognized as Purine Nucleotide Viral_RNA Viral RNA Replication RdRp->Viral_RNA Incorporation into Growing RNA Strand Chain_Termination Chain Termination Viral_RNA->Chain_Termination Lethal_Mutagenesis Lethal Mutagenesis Viral_RNA->Lethal_Mutagenesis antiviral_workflow start Start cell_seeding 1. Seed host cells in multi-well plates start->cell_seeding cell_infection 2. Infect cells with virus at a specific MOI cell_seeding->cell_infection compound_addition 3. Add serial dilutions of the test compound cell_infection->compound_addition incubation 4. Incubate for a defined period to allow plaque formation compound_addition->incubation staining 5. Fix and stain cells to visualize plaques incubation->staining plaque_counting 6. Count plaques in each well staining->plaque_counting ec50_calculation 7. Calculate EC50 value from the dose-response curve plaque_counting->ec50_calculation end End ec50_calculation->end

References

A Comparative Guide to the Structure-Activity Relationship of 6-Chloropyrazine-2-carboxamide Analogues

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazine-2-carboxamide scaffold is a cornerstone in medicinal chemistry, serving as a privileged structure in a range of therapeutic agents. Its most notable representatives include pyrazinamide, a first-line antitubercular drug, and favipiravir, a broad-spectrum antiviral agent used against influenza and other RNA viruses.[1][2] The inherent biological activity of this scaffold, combined with its synthetic tractability, makes it a fertile ground for the development of novel therapeutics. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogues based on the 6-chloropyrazine-2-carboxamide core, offering a comparative look at how subtle molecular modifications can profoundly impact biological efficacy against various pathological targets, including mycobacteria, viruses, and cancer cells.

The this compound Core: A Privileged Scaffold

The foundational structure consists of a pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4.[3][4] This core is decorated with two key functional groups that dictate its chemical behavior and biological interactions:

  • 2-Carboxamide Group: This moiety is critical for biological activity, primarily acting as a hydrogen bond donor and acceptor. This allows it to form crucial interactions within the active sites of target enzymes or receptors, anchoring the molecule for effective inhibition.[5]

  • 6-Chloro Group: The chlorine atom is a potent electron-withdrawing group, which modulates the electronic landscape of the pyrazine ring. More importantly, it serves as an excellent leaving group for nucleophilic aromatic substitution reactions, providing a convenient synthetic handle to introduce a wide diversity of substituents and explore the chemical space around the core scaffold.[6][7]

Caption: The core chemical structure of this compound.

Dissecting the Structure-Activity Relationship (SAR)

The systematic modification of the this compound scaffold has yielded a wealth of SAR data. The following sections explore how substitutions at different positions on the pyrazine ring and the carboxamide nitrogen influence biological activity.

Modifications at the Pyrazine Ring (C3 and C5 Positions)

While the guide's focus is the 6-chloro scaffold, many insightful SAR studies have been conducted on positional isomers, such as 3-chloropyrazine-2-carboxamide, where the chlorine is displaced by various nucleophiles.

Aminodehalogenation at C3: A common strategy involves the nucleophilic substitution of a chlorine atom at the 3-position with various amines, particularly benzylamines. This has proven to be a highly effective method for generating potent antimycobacterial agents.[1][7]

  • Key Finding: The introduction of a substituted benzylamino group at the C3 position can yield compounds with antimycobacterial potency equivalent to or exceeding that of the standard drug, pyrazinamide.[1][7]

  • Substituent Effects: On the benzyl ring, electron-donating groups (e.g., -CH₃, -NH₂) tend to enhance activity. For instance, 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide emerged as a highly active compound with a Minimum Inhibitory Concentration (MIC) of 6 µM against Mycobacterium tuberculosis H37Rv and exhibited low cytotoxicity, making it a promising lead candidate.[1][7][8]

SAR_C3_Modification Start 3-Chloropyrazine- 2-carboxamide Reagent + R-NH2 (e.g., Substituted Benzylamine) Microwave-Assisted Synthesis Start->Reagent Nucleophilic Substitution Product 3-Aminopyrazine- 2-carboxamide Analogue Reagent->Product Activity Enhanced Antimycobacterial Activity (Low µM MIC) Product->Activity Leads to

Caption: Workflow for C3 modification leading to enhanced bioactivity.

Substitutions at C5: The C5 position offers another site for modification to tune the compound's properties.

  • Key Finding: Studies on related pyrazinoic acid analogues have shown that this position can accommodate sterically demanding groups. The introduction of a 5-tert-Butyl group to a 6-chloro-N-aryl-pyrazine-2-carboxamide scaffold resulted in 5-tert-Butyl-6-chloro-N-(3-iodo-4-methylphenyl) pyrazine-2-carboxamide , the most active compound in its series against tuberculosis.[6] This highlights the importance of exploring bulky alkyl groups at this position to potentially enhance potency.

Modifications at the Carboxamide Nitrogen (N-Substitution)

The amide nitrogen is the most frequently modified position, as substituents here directly influence how the molecule fits into and interacts with the binding pocket of its biological target.

  • N-Aryl/Benzyl Substitutions: The nature of the aromatic ring attached to the amide nitrogen is a critical determinant of antimycobacterial activity.

    • Electronic Effects: A clear trend has been established where electron-withdrawing groups on the phenyl ring enhance antitubercular activity.[6] The general potency sequence is: NO₂ > Cl > Br > OCH₃ > OH > CH₃ .[6] This suggests that reducing the electron density of the N-aryl ring is favorable for activity.

    • Positional Isomerism: The position of the substituent on the aryl ring is also vital. For example, in a series of N-(iodomethylphenyl) analogues, an iodine atom at the 3-position of the benzene ring was found to be crucial for high antimycobacterial activity.[6]

  • N-Alkyl and N-Heterocyclic Substitutions:

    • Alkyl Chains: For some bacterial strains, such as M. kansasii, the antibacterial activity of N-alkyl derivatives was observed to increase with the length of the carbon chain.[9]

    • Heterocyclic Rings: Incorporating heterocyclic moieties can introduce new interaction points and target different enzymes. N-(thiazol-2-yl)pyrazine-2-carboxamides were identified as potent inhibitors of the mycobacterial enzyme MtMetAP1a.[9] Furthermore, an analogue bearing a 2''-pyridinyl ring displayed significant antiproliferative activity against the DU-145 prostate cancer cell line.[9]

Comparative Performance Across Therapeutic Areas

The versatility of the this compound scaffold is evident in its broad range of biological activities.

Therapeutic AreaKey SAR InsightsExample Analogue & Performance
Antitubercular Electron-withdrawing groups on N-aryl ring enhance potency. Bulky alkyl groups at C5 are tolerated and can increase activity.5-tert-Butyl-6-chloro-N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide (IC₉₀ = 0.819 µg/mL).[6]
Antiviral Modifications mimicking nucleosides (attaching sugar-like moieties) can confer potent anti-influenza activity.A 2-oxo-pyrazine-3-carboxamide-yl nucleoside analogue showed high activity against H1N1 (IC₅₀ = 5.63 µM) with very low cytotoxicity.[10]
Anticancer N-heterocyclic substitutions can induce potent antiproliferative effects. Metal complexation is an emerging strategy.An N-pyridinyl derivative showed potent activity against the DU-145 prostate cancer cell line (IC₅₀ = 5 ± 1 µg/mL).[9]

Experimental Protocols: A Blueprint for Synthesis and Evaluation

The successful exploration of SAR is underpinned by robust synthetic and analytical methodologies.

General Synthesis of N-Substituted 3-Aminopyrazine-2-carboxamides

This protocol describes a common pathway for synthesizing analogues via nucleophilic substitution, a cornerstone reaction in this field.

Step 1: Synthesis of the 3-Chloropyrazine-2-carboxamide Intermediate The starting material is typically synthesized from 3-chloropyrazine-2-carbonitrile. A partial and controlled hydrolysis of the nitrile group is performed, often under specific pH and temperature conditions, to yield the carboxamide with higher efficiency than direct amidation methods.[7][11]

Step 2: Microwave-Assisted Aminodehalogenation

  • To a microwave vial, add 3-chloropyrazine-2-carboxamide (1 equivalent).

  • Add the desired amine (e.g., a substituted benzylamine, 1.2 equivalents) and a non-nucleophilic base (e.g., triethylamine, 2 equivalents).

  • Add a suitable solvent such as tetrahydrofuran (THF).

  • Seal the vial and subject it to microwave irradiation (e.g., 120 °C for 30-60 minutes). Microwave-assisted synthesis is often preferred over conventional heating as it can significantly reduce reaction times and improve yields.[7]

  • After cooling, the reaction mixture is concentrated under reduced pressure.

  • The crude product is purified using column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to yield the pure N-substituted analogue.

Synthetic_Workflow cluster_0 Synthesis Pathway A 3-Chloropyrazine- 2-carbonitrile B Step 1: Partial Hydrolysis (Controlled pH, Temp) A->B C 3-Chloropyrazine- 2-carboxamide B->C D Step 2: Aminodehalogenation (+ R-NH2, Base, Microwave) C->D E Crude Product D->E F Step 3: Purification (Column Chromatography) E->F G Final Analogue: 3-(R-amino)pyrazine- 2-carboxamide F->G

Caption: General synthetic workflow for pyrazine-2-carboxamide analogues.

Protocol: Antimycobacterial Activity Screening (Microplate Alamar Blue Assay - MABA)

This high-throughput assay is widely used to determine the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.[6]

  • Preparation: A 96-well microplate is prepared with Middlebrook 7H9 broth. The test compounds are serially diluted in duplicate across the plate.

  • Inoculation: Each well is inoculated with a standardized culture of M. tuberculosis (e.g., H37Rv strain). Control wells (no drug) are included.

  • Incubation: The plate is sealed and incubated at 37 °C for 5-7 days.

  • Assay Development: A mixture of Alamar Blue reagent and Tween 80 is added to each well. The plate is re-incubated for 24 hours.

  • Data Reading: A color change from blue (no growth) to pink (mycobacterial growth) is observed. The MIC is defined as the lowest drug concentration that prevents this color change, indicating inhibition of bacterial metabolism.

Conclusion and Future Outlook

The this compound scaffold and its isomers are exceptionally versatile platforms for drug discovery. The structure-activity relationship studies reveal clear and actionable insights for medicinal chemists. For antitubercular agents, the focus remains on optimizing substitutions on the N-aryl ring with electron-withdrawing groups and exploring steric bulk at the C5 position. In the antiviral domain, the success of nucleoside mimetics like favipiravir points toward continued exploration of glycosidic analogues. Finally, the emerging anticancer potential, particularly through N-heterocyclic derivatives, opens a new and exciting frontier for this privileged scaffold.

Future efforts will likely integrate computational modeling and machine learning to better predict the activity of novel compounds, thereby accelerating the design-make-test-analyze cycle.[12] By leveraging the rich SAR data and advanced synthetic techniques, the pyrazine-2-carboxamide core is poised to deliver the next generation of therapeutics to combat infectious diseases and cancer.

References

A Head-to-Head Comparison of Synthesis Routes for 6-Chloropyrazine-2-carboxamide: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloropyrazine-2-carboxamide is a pivotal heterocyclic compound, serving as a crucial building block in the synthesis of a variety of pharmaceutical agents. Its structural motif is found in molecules with diverse biological activities, making its efficient and reliable synthesis a topic of significant interest in medicinal chemistry and process development. This guide provides a comprehensive, head-to-head comparison of the primary synthetic routes to this compound, offering an objective analysis of their performance, supported by experimental data and mechanistic insights.

Route 1: Amidation of 6-Chloropyrazine-2-carboxylic Acid

This is a classical and widely employed two-step approach that begins with the activation of the carboxylic acid functionality, followed by amidation. The activation is typically achieved by converting the carboxylic acid to a more reactive acyl chloride.

Experimental Protocol

Step 1: Synthesis of 6-Chloropyrazine-2-carbonyl chloride

  • To a solution of 6-chloropyrazine-2-carboxylic acid (1 equivalent) in a suitable anhydrous solvent (e.g., toluene or dichloromethane), add thionyl chloride (SOCl₂) (1.5-2.0 equivalents) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • The reaction mixture is then heated to reflux (typically 40-80 °C, depending on the solvent) and maintained for 1-3 hours, or until the evolution of HCl and SO₂ gas ceases.

  • The progress of the reaction can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

  • Upon completion, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 6-chloropyrazine-2-carbonyl chloride, which is often used in the next step without further purification.

Step 2: Synthesis of this compound

  • The crude 6-chloropyrazine-2-carbonyl chloride is dissolved in a dry, inert solvent such as tetrahydrofuran (THF) or dioxane.

  • The solution is then added dropwise to a cooled (0-5 °C) concentrated aqueous solution of ammonia (or a solution of ammonia in an appropriate organic solvent) in excess.

  • The reaction is highly exothermic and should be carefully controlled.

  • After the addition is complete, the mixture is stirred for an additional 1-2 hours, allowing it to slowly warm to room temperature.

  • The resulting precipitate (this compound) is collected by filtration, washed with cold water to remove any ammonium chloride, and then dried under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol or water.

Reaction Pathway and Mechanism

The conversion of the carboxylic acid to the acyl chloride with thionyl chloride proceeds through a nucleophilic acyl substitution mechanism. The lone pair on the oxygen of the carbonyl group attacks the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate which then collapses to the acyl chloride with the release of sulfur dioxide and hydrogen chloride. The subsequent amidation is a classic nucleophilic acyl substitution where ammonia attacks the highly electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate that eliminates a chloride ion to yield the stable amide product.[1]

Route 1: Amidation of 6-Chloropyrazine-2-carboxylic Acid start 6-Chloropyrazine-2-carboxylic Acid intermediate 6-Chloropyrazine-2-carbonyl chloride start->intermediate SOCl₂ or (COCl)₂ Anhydrous Solvent, Reflux product This compound intermediate->product Excess NH₃ Anhydrous Solvent, 0 °C to RT

Caption: Workflow for the synthesis of this compound via the amidation route.

Discussion of Route 1
  • Expertise & Experience: This route is robust and generally high-yielding. The formation of the acyl chloride is a standard transformation, though it requires careful handling of corrosive and water-sensitive reagents like thionyl chloride. The use of a catalyst like DMF is crucial for achieving a reasonable reaction rate. An alternative to thionyl chloride is oxalyl chloride, which often provides cleaner reactions and milder conditions, but at a higher cost. For the amidation step, maintaining a low temperature during the addition of the acyl chloride to the ammonia solution is critical to prevent side reactions and ensure a high yield.

  • Trustworthiness: The two-step nature of this protocol allows for clear reaction monitoring and control. The intermediate acyl chloride can be characterized if necessary, although it is typically used directly. The final product is usually obtained in high purity after simple filtration and washing, with recrystallization often being sufficient for achieving analytical purity.

  • Authoritative Grounding: The conversion of carboxylic acids to amides via acyl chlorides is a cornerstone of organic synthesis.[1] The use of thionyl chloride for the generation of acyl chlorides is a well-documented and widely practiced method.[2][3] For large-scale synthesis, safety considerations regarding the exothermic nature of the amidation step and the handling of corrosive reagents are paramount.

  • Alternative Activating Agents: To circumvent the use of hazardous reagents like thionyl chloride, other coupling agents can be employed for the direct amidation of the carboxylic acid. Reagents such as 1,1'-carbonyldiimidazole (CDI) can activate the carboxylic acid in situ, allowing for a one-pot reaction with ammonia under milder conditions.[4] However, these reagents are generally more expensive, which can be a limiting factor for large-scale production.[5] A safer and more environmentally friendly alternative to thionyl chloride is the use of 2,4,6-trichlorobenzoyl chloride (TCBC), which has been shown to be effective in the synthesis of this compound derivatives.[6][7]

Route 2: Partial Hydrolysis of 6-Chloropyrazine-2-carbonitrile

This route offers a more direct approach, provided the starting nitrile is readily available. It involves the selective hydrolysis of the nitrile group to a primary amide, without affecting the chloro-substituent on the pyrazine ring.

Experimental Protocol
  • Prepare a solution of hydrogen peroxide (30% aqueous solution) and water.

  • Adjust the pH of the hydrogen peroxide solution to approximately 9 by the controlled addition of an aqueous solution of a base, such as sodium hydroxide (e.g., 8% w/v).

  • Heat the basic hydrogen peroxide solution to around 50 °C.

  • Add 6-chloropyrazine-2-carbonitrile portion-wise to the heated solution over a period of 30 minutes.

  • Maintain the reaction mixture at a temperature of 50-60 °C for 2-3 hours, while periodically monitoring and adjusting the pH back to 9 with the base solution.

  • The progress of the reaction can be monitored by TLC or HPLC to follow the disappearance of the starting nitrile.

  • Upon completion, cool the reaction mixture in an ice bath to induce crystallization of the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • Recrystallization from ethanol can be performed for further purification.

Reaction Pathway and Mechanism

The partial hydrolysis of a nitrile to an amide under basic conditions with hydrogen peroxide is a well-established method. The hydroperoxide anion, a potent nucleophile, attacks the electrophilic carbon of the nitrile group. The resulting intermediate undergoes a series of proton transfers and rearrangements, ultimately leading to the formation of the primary amide and the regeneration of the hydroxide catalyst. The controlled pH and temperature are crucial to prevent over-hydrolysis to the carboxylic acid.[8]

Route 2: Partial Hydrolysis of 6-Chloropyrazine-2-carbonitrile start 6-Chloropyrazine-2-carbonitrile product This compound start->product H₂O₂, NaOH (aq) pH 9, 50-60 °C

Caption: Workflow for the synthesis of this compound via the partial hydrolysis route.

Discussion of Route 2
  • Expertise & Experience: This method is elegant in its simplicity and often provides high yields of the desired amide with excellent purity. The key to success lies in the careful control of the reaction parameters, particularly pH and temperature. Deviation from the optimal pH can lead to the formation of the corresponding carboxylic acid as a byproduct. The availability and synthesis of the starting material, 6-chloropyrazine-2-carbonitrile, is a critical consideration for the overall feasibility of this route.

  • Trustworthiness: The reaction is generally clean, and the product often crystallizes directly from the reaction mixture in high purity. The workup procedure is straightforward and avoids the use of large quantities of organic solvents, making it a "greener" alternative.

  • Authoritative Grounding: The selective hydrolysis of nitriles to amides using hydrogen peroxide in a basic medium is a well-documented and reliable transformation in organic synthesis.[8] This method has been successfully applied to the synthesis of various heterocyclic carboxamides.

Route 3 (Potential): Direct Regioselective Chlorination of Pyrazine-2-carboxamide

A theoretically more atom-economical approach would be the direct chlorination of commercially available pyrazine-2-carboxamide. However, achieving regioselectivity in the chlorination of the pyrazine ring can be challenging.

Discussion of Route 3

Head-to-Head Comparison of Synthesis Routes

ParameterRoute 1: Amidation of Carboxylic AcidRoute 2: Partial Hydrolysis of NitrileRoute 3: Direct Chlorination (Potential)
Starting Material Availability 6-chloropyrazine-2-carboxylic acid is commercially available or can be synthesized.[9]6-chloropyrazine-2-carbonitrile may require synthesis.Pyrazine-2-carboxamide is readily available.
Number of Steps 21 (if starting from nitrile)1
Typical Yield Good to Excellent (70-90%)High (often >80%)[8]Potentially low and variable due to lack of regioselectivity.
Product Purity Generally good, may require recrystallization.Often high, can crystallize directly from the reaction.Likely to be a mixture of isomers requiring extensive purification.
Scalability Readily scalable, with safety considerations for exothermic reactions.Scalable, with good control of temperature and pH.Difficult to scale due to potential for complex product mixtures.
Safety & Handling Involves corrosive and water-sensitive reagents (e.g., SOCl₂). Exothermic amidation step.Uses hydrogen peroxide (strong oxidizer) and base. Requires careful temperature and pH control.May involve hazardous chlorinating agents and harsh reaction conditions.
Environmental Impact Use of chlorinated solvents and generation of acidic waste."Greener" option with aqueous media and fewer organic solvents.Dependent on the specific chlorination method used.
Cost-Effectiveness Can be cost-effective, especially at scale, due to the use of common reagents.Dependent on the cost of the starting nitrile.Potentially low cost if a selective method could be developed.

Conclusion and Recommendations

For researchers and drug development professionals, the choice between these synthetic routes for this compound will depend on several factors, including the scale of the synthesis, available starting materials, and the desired level of purity.

  • Route 1 (Amidation of 6-Chloropyrazine-2-carboxylic Acid) is a robust, reliable, and well-established method that is particularly suitable for both lab-scale and larger-scale production. Its primary drawbacks are the handling of hazardous reagents and the two-step nature of the process. For a greener and safer alternative within this route, replacing thionyl chloride with TCBC or using a direct catalytic amidation method should be considered.[6][7][10][11]

  • Route 2 (Partial Hydrolysis of 6-Chloropyrazine-2-carbonitrile) is an elegant and efficient one-step synthesis that can provide a high yield of a pure product. Its main limitation is the availability of the starting nitrile. If 6-chloropyrazine-2-carbonitrile is readily accessible or can be synthesized efficiently, this route offers significant advantages in terms of simplicity and environmental impact.

  • Route 3 (Direct Chlorination) remains a theoretically attractive but practically challenging option. The lack of a reliable method for regioselective chlorination makes it unsuitable for predictable and efficient synthesis at this time. Further research into selective C-H activation and chlorination of the pyrazine ring could make this a more viable route in the future.

Ultimately, for most applications requiring a reliable and scalable synthesis of this compound, Route 1 offers the most practical and well-documented approach . For situations where the starting nitrile is available and a greener process is prioritized, Route 2 presents a compelling alternative .

References

Benchmarking the cytotoxicity of 6-Chloropyrazine-2-carboxamide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An objective guide for researchers, scientists, and drug development professionals on benchmarking the cytotoxic properties of 6-Chloropyrazine-2-carboxamide derivatives. This document provides a comparative analysis, supported by experimental methodologies and mechanistic insights.

Introduction: The Pyrazine Carboxamide Scaffold in Drug Discovery

Pyrazine and its derivatives represent a vital class of heterocyclic compounds that are foundational to numerous biologically active molecules.[1] From the first-line anti-tuberculosis agent Pyrazinamide to the broad-spectrum antiviral Favipiravir, the pyrazine carboxamide core is a privileged scaffold in medicinal chemistry.[1][2] The this compound framework serves as a key starting point for synthesizing novel derivatives. The strategic placement of the chlorine atom at the C6 position can significantly influence the molecule's electronic properties and binding interactions, potentially enhancing its therapeutic activity.[3]

This guide provides a framework for the systematic evaluation of the cytotoxicity of novel this compound derivatives. Benchmarking these compounds against established cancer cell lines is a critical step in identifying promising candidates for further development as anticancer agents. We will explore the methodologies for assessing cytotoxicity, delve into potential mechanisms of action, and present a logical workflow for comparative analysis.

Comparative Cytotoxicity of Pyrazine Derivatives

The primary goal of initial screening is to determine the concentration at which a compound elicits a cytotoxic response, typically expressed as the half-maximal inhibitory concentration (IC50). The potency of pyrazine derivatives can vary significantly based on the substitutions on the pyrazine ring and the amide nitrogen.

While comprehensive public data on a wide range of this compound derivatives is limited, we can draw insights from studies on structurally related pyrazine carboxamides to understand potential structure-activity relationships (SAR). For instance, studies on various pyrazine carboxamide derivatives have demonstrated significant anticancer activity against a panel of cancer cell lines.[4][5]

Table 1: Example Cytotoxicity Data for Pyrazine Carboxamide Derivatives

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
Compound 12b Imidazo[1,2-a]pyrazineHepG2 (Liver)13[4]
MCF-7 (Breast)11[4]
A375 (Melanoma)11[4]
Compound 8 3-benzylaminopyrazine-2-carboxamideHepG2 (Liver)≥ 250[6][7]
RuComplex 1 Ru(II) (pyrazine)carboxamideA549 (Lung)12.1[5]
PC-3 (Prostate)13.5[5]
RuComplex 2 Ru(II) (pyrazine)carboxamideA549 (Lung)10.8[5]
PC-3 (Prostate)11.2[5]

Note: The compounds listed are structurally related to the core topic and serve to illustrate the range of activities observed in pyrazine carboxamides. The cytotoxicity of novel 6-chloro derivatives must be determined empirically.

Potential Mechanism of Action: Targeting Signaling Pathways

Understanding the mechanism by which a compound induces cell death is as crucial as quantifying its potency. Certain 3-amino-pyrazine-2-carboxamide derivatives have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFR).[8][9] FGFRs are receptor tyrosine kinases that, when dysregulated, can drive cancer cell growth, proliferation, and survival.[8] Inhibition of FGFR blocks critical downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways.[8][9] This provides a plausible and testable hypothesis for the mechanism of action for novel cytotoxic pyrazine derivatives.

FGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K PLCg PLCg FGFR->PLCg RAF RAF RAS->RAF MAPK Pathway MEK MEK RAF->MEK MAPK Pathway ERK ERK MEK->ERK MAPK Pathway Transcription Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Cell Growth, Survival Proliferation Proliferation Transcription->Proliferation Derivative 6-Chloro-Pyrazine Carboxamide Derivative Derivative->FGFR Inhibits FGF FGF Ligand FGF->FGFR Binds & Activates

Caption: Potential mechanism of action via FGFR signaling inhibition.

Methodologies for Comprehensive Cytotoxicity Assessment

To build a complete picture of a compound's cytotoxic profile, it is essential to use multiple assays that measure different cellular endpoints. A compound could be cytostatic (inhibit proliferation) or cytotoxic (induce cell death), and the mode of cell death could be necrotic or apoptotic. Relying on a single assay can be misleading.[10] For instance, the widely used MTT assay measures metabolic activity and cannot distinguish between cell death and growth inhibition.[10] Therefore, a multi-assay approach is scientifically rigorous.

Cytotoxicity_Workflow cluster_assays Parallel Cytotoxicity Assays cluster_analysis Data Analysis & Interpretation Start Seed Cells in Microplates Incubate1 Incubate (24h) for Adherence Start->Incubate1 Treat Treat with 6-Chloro-Pyrazine Carboxamide Derivatives (Concentration Gradient) Incubate1->Treat Incubate2 Incubate (24-72h) Treat->Incubate2 MTT MTT Assay (Metabolic Activity) Incubate2->MTT LDH LDH Assay (Membrane Integrity) Incubate2->LDH Apoptosis Annexin V / PI Staining (Apoptosis vs. Necrosis) Incubate2->Apoptosis IC50 Calculate IC50 Values MTT->IC50 Compare Compare Assay Results LDH->Compare Apoptosis->Compare Mechanism Determine Mode of Action (Cytostatic, Apoptotic, Necrotic) Compare->Mechanism

Caption: Experimental workflow for cytotoxicity benchmarking.

Protocol: MTT Assay for Metabolic Viability

Principle: This colorimetric assay measures the activity of mitochondrial reductase enzymes. Viable cells contain NAD(P)H-dependent oxidoreductases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of metabolically active cells.

Methodology:

  • Cell Seeding: Plate cells (e.g., HepG2, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives. Remove the old media from the cells and add 100 µL of media containing the test compounds. Include wells for "untreated" (cells with vehicle, e.g., 0.1% DMSO) and "blank" (media only) controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Carefully remove the media and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control after subtracting the blank absorbance. Plot the viability against the compound concentration (log scale) to determine the IC50 value.

Protocol: LDH Release Assay for Membrane Integrity

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of necrosis or late-stage apoptosis.[11][12] The released LDH catalyzes a reaction that results in the reduction of a tetrazolium salt to a colored formazan product, which can be quantified.[13]

Methodology:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Crucially, you must also include a "maximum LDH release" control. This is achieved by adding a lysis buffer (e.g., 1% Triton X-100) to a set of untreated wells 45 minutes before the end of the incubation period.[12]

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes to pellet any detached cells.

  • Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's kit instructions and add 50 µL to each well containing the supernatant.

  • Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light. Measure the absorbance at 490 nm.

  • Analysis: Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = [(Compound Abs - Untreated Abs) / (Max LDH Release Abs - Untreated Abs)] * 100

Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay

Principle: This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells.[14]

  • Annexin V: A protein that binds to phosphatidylserine (PS), which translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.

  • Propidium Iodide (PI): A fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells. It only enters cells with compromised membrane integrity (necrotic or late apoptotic cells).[14]

Methodology:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the compounds at concentrations around their IC50 value (determined by MTT).

  • Cell Harvesting: After the treatment period, collect both the adherent and floating cells. Use trypsin for adherent cells and combine them with the supernatant from their respective wells.

  • Washing: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer provided in the assay kit.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the cells using a flow cytometer. The results will typically be displayed on a quadrant plot:

    • Lower-Left (Annexin V- / PI-): Live cells.

    • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

    • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells.

    • Upper-Left (Annexin V- / PI+): Necrotic cells (often considered debris).

Conclusion and Future Directions

A systematic, multi-assay approach is imperative for accurately benchmarking the cytotoxicity of novel this compound derivatives. By combining assays that measure metabolic activity (MTT), membrane integrity (LDH), and the specific pathways of cell death (Annexin V/PI), researchers can build a comprehensive profile of each compound. This allows for a more informed selection of lead candidates for further preclinical development. The data gathered from such a screening cascade provides critical insights into the structure-activity relationship and potential mechanisms of action, guiding the next steps in optimization and validation.

References

In Silico Comparative Analysis of Binding Affinities for 6-Chloropyrazine-2-carboxamide Derivatives: A Guide for Drug Discovery Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive in silico comparison of the binding affinities of various 6-Chloropyrazine-2-carboxamide derivatives, a class of compounds with significant therapeutic potential, particularly as anti-tuberculosis agents. By leveraging computational methodologies, we can elucidate the structure-activity relationships (SAR) that govern their binding to biological targets, thereby guiding the rational design of more potent and selective drug candidates.

Introduction: The Therapeutic Promise of Pyrazine Scaffolds

Pyrazine and its derivatives are pivotal heterocyclic scaffolds in medicinal chemistry, forming the core of numerous bioactive molecules.[1] Pyrazinamide, a first-line anti-tuberculosis drug, underscores the importance of the pyrazine-2-carboxamide core in combating infectious diseases.[1][2] The derivatization of this core, particularly with a chloro-substituent at the 6-position, has been a fruitful strategy in the development of novel therapeutic agents.[3] In silico methods, such as molecular docking and molecular dynamics simulations, are indispensable tools in modern drug discovery, offering a rapid and cost-effective means to predict and compare the binding affinities of novel compounds, thereby prioritizing synthetic efforts.[3][4]

This guide will delve into a comparative analysis of this compound derivatives, focusing on their binding affinities to key biological targets. We will explore the underlying molecular interactions and rationalize the observed differences in binding energies based on structural modifications.

The In Silico Workflow: A Validated Approach to Binding Affinity Prediction

The prediction of binding affinity is a multi-step process that requires careful execution and validation to ensure the reliability of the results. The following workflow represents a robust and widely accepted methodology in computational drug design.

Experimental Workflow for In Silico Binding Affinity Comparison

G cluster_0 Preparation Phase cluster_1 Docking & Scoring Phase cluster_2 Analysis & Validation Phase PDB Protein Target Preparation (e.g., PDB ID: 4DRE for InhA) Docking Molecular Docking (e.g., AutoDock, MOE) PDB->Docking Ligand Ligand Preparation (3D structure generation & energy minimization) Ligand->Docking Scoring Binding Affinity Prediction (Scoring Functions, e.g., Rerank Score) Docking->Scoring Analysis Pose Analysis & Interaction Mapping (Hydrogen bonds, π-π interactions) Scoring->Analysis Comparison Comparative Analysis of Derivatives Analysis->Comparison

Caption: A generalized workflow for in silico comparison of binding affinities.

Detailed Methodologies

Step 1: Protein Target Preparation The initial step involves the retrieval of the three-dimensional structure of the target protein from a repository such as the Protein Data Bank (PDB). For the context of anti-tuberculosis activity of this compound derivatives, a common target is the enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis (e.g., PDB ID: 4DRE).[3] The protein structure is then prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges, a crucial step for accurate force field calculations.

Step 2: Ligand Preparation The 2D structures of the this compound derivatives are drawn using chemical drawing software and subsequently converted to 3D structures. Energy minimization is then performed using a suitable force field (e.g., MMFF94x) to obtain a low-energy, stable conformation for each ligand.

Step 3: Molecular Docking Molecular docking simulations are performed to predict the preferred orientation of the ligand when bound to the target protein. Software such as Molecular Operating Environment (MOE) or AutoDock are commonly employed for this purpose. The docking protocol involves defining the binding site on the protein and running the docking algorithm to generate a series of possible binding poses for each ligand.

Step 4: Binding Affinity Prediction and Scoring The binding affinity of each ligand is estimated using a scoring function, which calculates a score representing the strength of the ligand-protein interaction. A lower score typically indicates a higher binding affinity.[5] For instance, the "Rerank Score" is a metric used to evaluate the binding affinity, where a lower value suggests a more favorable interaction.[3][5]

Step 5: Pose Analysis and Interaction Mapping The final and most critical step is the detailed analysis of the docking poses. This involves visualizing the ligand-protein complex and identifying the key molecular interactions, such as hydrogen bonds, π-π stacking, and hydrophobic interactions, that contribute to the binding affinity. This analysis provides a rational explanation for the observed binding scores and is fundamental to understanding the structure-activity relationship.

Comparative Binding Affinity of this compound Derivatives

A study by Purba et al. (2020) provides valuable data for a comparative analysis of three this compound derivatives against the InhA protein of M. tuberculosis.[2][3][5][6] The derivatives vary in the substituent attached to the amide nitrogen.

Compound IDDerivative NameRerank ScoreKey Interactions with InhA Active Site Residues
1a 6-chloro-N-(4-ethylphenyl)pyrazine-2-carboxamide-6.58Hydrogen bonding, π-π interactions
1b 6-chloro-N-cycloheptylpyrazine-2-carboxamide-7.14Hydrogen bonding, π-π interactions
1c 6-chloro-N-octylpyrazine-2-carboxamide-8.12π-π interactions with Gly14, Phe41, Leu63, Gly40

Data synthesized from Purba et al. (2020).[3][5]

Discussion: Unraveling the Structure-Activity Relationship

The in silico data reveals a clear trend in the binding affinities of the three derivatives. Compound 1c , with an N-octyl substituent, exhibits the lowest rerank score, indicating the highest binding affinity among the three.[3][5] This suggests that a longer, flexible alkyl chain at the amide nitrogen is favorable for binding to the InhA active site.

The interaction analysis provides a molecular basis for this observation. While compounds 1a and 1b engage in both hydrogen bonding and π-π interactions, compound 1c 's enhanced affinity appears to be driven primarily by extensive π-π and hydrophobic interactions with key residues in the active site.[3] The octyl chain likely adopts a conformation that maximizes favorable van der Waals contacts within the hydrophobic pocket of the InhA binding site.

In contrast, the N-(4-ethylphenyl) group in 1a and the N-cycloheptyl group in 1b are bulkier and less flexible, which may lead to suboptimal interactions within the binding pocket. The structure-activity relationship (SAR) suggests that increasing the lipophilicity and the length of the alkyl substituent at the amide nitrogen can enhance the binding affinity to the InhA protein.[3] This insight is invaluable for the design of future this compound derivatives with improved anti-tuberculosis activity.

Conclusion: Guiding Future Drug Design Efforts

This in silico comparative analysis demonstrates the power of computational methods in elucidating the binding affinities and structure-activity relationships of this compound derivatives. The findings indicate that modifications to the amide substituent significantly impact the binding to the InhA protein of M. tuberculosis. Specifically, a long, flexible alkyl chain appears to be a key feature for enhanced binding affinity.

Researchers and drug development professionals can leverage these insights to guide the synthesis of novel derivatives with potentially greater therapeutic efficacy. The workflow and analysis presented here serve as a template for the rational, structure-based design of the next generation of pyrazine-based therapeutics.

References

A Comparative Guide to the Validation of a Stability-Indicating Assay for 6-Chloropyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of a stability-indicating assay method (SIAM) for 6-Chloropyrazine-2-carboxamide, a crucial step in ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs) and finished drug products. Drawing upon extensive field experience and grounded in regulatory expectations, this document will not only outline the necessary validation protocols but also delve into the scientific rationale behind the experimental choices. We will objectively compare potential analytical approaches and present supporting data to guide researchers, scientists, and drug development professionals in establishing a robust and reliable SIAM.

The Imperative of a Stability-Indicating Method

A stability-indicating method is a validated quantitative analytical procedure designed to accurately and precisely measure the concentration of an active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or excipients.[1][2] The development and validation of such a method are mandated by regulatory bodies worldwide, including the International Council for Harmonisation (ICH), to ensure that any changes in the quality of the drug substance or drug product over time can be detected.[3][4] For this compound, a molecule with potential therapeutic applications, establishing a robust SIAM is a non-negotiable aspect of its development lifecycle.

The core principle of a SIAM lies in its specificity. To achieve this, the method must be challenged through forced degradation studies, where the drug substance is exposed to a variety of stress conditions more severe than accelerated stability testing.[1] These studies are instrumental in identifying potential degradation pathways and generating the very impurities the method must be able to resolve and quantify.[5][6] A target degradation of 5-20% is generally considered optimal to ensure the formation of a sufficient amount of degradation products for analytical detection without compromising the integrity of the primary analyte peak.[7]

Comparative Analysis of Analytical Techniques for SIAM

While various analytical techniques can be employed for pharmaceutical analysis, High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a suitable detector (e.g., Diode Array Detector - DAD, or Mass Spectrometry - MS) are the gold standards for stability-indicating assays due to their high resolving power, sensitivity, and versatility.

Analytical Technique Advantages Disadvantages Suitability for this compound SIAM
HPLC with UV/DAD Detection Robust, widely available, cost-effective, provides spectral information for peak purity analysis.Lower resolution and speed compared to UHPLC. May not be suitable for complex mixtures of degradants.Highly Suitable. A well-developed HPLC-DAD method is often sufficient for routine quality control and stability testing.
UHPLC with UV/DAD Detection Faster analysis times, higher resolution, and improved sensitivity compared to HPLC.[8]Higher initial instrument cost and requires higher quality solvents and columns.Excellent Choice. The increased resolution is particularly beneficial for separating closely eluting degradation products.
LC-MS/MS Unparalleled sensitivity and selectivity, provides molecular weight and structural information for impurity identification.[9][10]High cost, complex instrumentation, and potential for matrix effects.Essential for Impurity Identification. While not typically used for routine quantification, LC-MS/MS is invaluable for characterizing unknown degradation products formed during forced degradation studies.

For the validation of a SIAM for this compound, a Reversed-Phase HPLC (RP-HPLC) method with DAD detection is recommended as the primary analytical technique. This approach offers a balance of performance, cost-effectiveness, and regulatory acceptance. The use of a DAD allows for peak purity analysis, a critical component of demonstrating specificity.

Experimental Design: A Step-by-Step Validation Protocol

The validation of the stability-indicating assay for this compound will be conducted in accordance with the ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology".[3][4]

Forced Degradation (Stress Testing) Protocol

The objective of forced degradation is to intentionally degrade the this compound to generate potential degradation products and to demonstrate the specificity of the analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Heat the solution at 80°C for 24 hours. After cooling, neutralize the solution with 1 mL of 0.1 N NaOH and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Heat the solution at 80°C for 4 hours. After cooling, neutralize the solution with 1 mL of 0.1 N HCl and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Store the solution at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation: Expose the solid powder of this compound to dry heat at 105°C for 48 hours. After exposure, dissolve the powder to prepare a solution with a final concentration of 100 µg/mL in the mobile phase.

  • Photolytic Degradation: Expose a solution of this compound (100 µg/mL in mobile phase) to UV light (254 nm) and visible light in a photostability chamber for a period compliant with ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method.

Diagram of the Forced Degradation Workflow:

Forced_Degradation_Workflow cluster_stress Forced Degradation Conditions Acid_Hydrolysis Acid Hydrolysis (0.1 N HCl, 80°C) Analysis HPLC-DAD Analysis Acid_Hydrolysis->Analysis Base_Hydrolysis Base Hydrolysis (0.1 N NaOH, 80°C) Base_Hydrolysis->Analysis Oxidation Oxidation (3% H₂O₂, RT) Oxidation->Analysis Thermal Thermal Degradation (105°C, Solid) Thermal->Analysis Photolytic Photolytic Degradation (UV/Vis Light) Photolytic->Analysis API_Sample 6-Chloropyrazine- 2-carboxamide Sample API_Sample->Acid_Hydrolysis API_Sample->Base_Hydrolysis API_Sample->Oxidation API_Sample->Thermal API_Sample->Photolytic Results Degradation Profile & Specificity Assessment Analysis->Results

Caption: Workflow for Forced Degradation Studies.

Chromatographic Conditions (A Representative Method)
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A gradient mixture of Buffer (e.g., 20 mM potassium phosphate, pH 3.0) and Acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 275 nm (based on the UV spectrum of this compound and its derivatives)[11]

Validation Parameters and Acceptance Criteria

The following validation parameters will be assessed according to ICH Q2(R1) guidelines.[4]

Parameter Methodology Acceptance Criteria
Specificity Analyze stressed samples, placebo, and API spiked with impurities. Assess peak purity using DAD.The peak for this compound should be free from interference from degradation products, impurities, and placebo. Peak purity index > 0.995.
Linearity Analyze a minimum of five concentrations of this compound ranging from 50% to 150% of the nominal concentration.Correlation coefficient (r²) ≥ 0.999. The y-intercept should be close to zero.
Range The range is established based on the linearity, accuracy, and precision data.80% to 120% of the nominal concentration for assay. From the Limit of Quantitation (LOQ) to 120% of the specification limit for impurities.
Accuracy Perform recovery studies by spiking a placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be within 98.0% to 102.0%.
Precision Repeatability (Intra-day): Analyze six replicate preparations of a homogenous sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument. Intermediate Precision (Inter-day): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.Relative Standard Deviation (RSD) ≤ 2.0% for repeatability. RSD ≤ 2.0% for intermediate precision.
Limit of Detection (LOD) Determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.The LOD should be reported but not necessarily quantified.
Limit of Quantitation (LOQ) Determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve. The LOQ should be validated for accuracy and precision.RSD for precision at the LOQ should be ≤ 10.0%.
Robustness Deliberately vary method parameters such as mobile phase composition (±2%), pH of the buffer (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min).The system suitability parameters should remain within the acceptance criteria. No significant change in the results should be observed.
Solution Stability Analyze the stability of the sample and standard solutions at room temperature and under refrigerated conditions at specified time intervals.The solutions should be stable for the duration of the analysis, with no significant change in concentration (e.g., < 2% deviation from the initial value).

Diagram of the Validation Process:

Validation_Process cluster_validation Method Validation (ICH Q2(R1)) Method_Development Analytical Method Development (HPLC-DAD) Forced_Degradation Forced Degradation Studies Method_Development->Forced_Degradation Specificity Specificity Forced_Degradation->Specificity Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy Accuracy Linearity_Range->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Solution_Stability Solution Stability Robustness->Solution_Stability Validation_Report Validation Report Solution_Stability->Validation_Report

Caption: Overview of the Analytical Method Validation Process.

Data Interpretation and Causality

The data generated from the validation experiments must be meticulously analyzed to confirm the suitability of the method.

  • Specificity: The chromatograms from the forced degradation studies are the cornerstone of demonstrating specificity. Successful separation of the this compound peak from all degradation product peaks, with a peak purity index greater than 0.995, provides strong evidence of the method's stability-indicating nature. The choice of a gradient elution is often crucial here to resolve both early and late-eluting impurities.

  • Linearity and Range: A high correlation coefficient (r² ≥ 0.999) indicates a direct and proportional relationship between the concentration and the analytical response. This is fundamental for accurate quantification. The established range ensures that the method is reliable for both the assay of the API and the quantification of impurities at their respective levels.

  • Accuracy and Precision: Low RSD values for repeatability and intermediate precision demonstrate that the method is consistent and reproducible. Acceptable recovery values confirm that the method accurately measures the true concentration of the analyte. These parameters are critical for ensuring the reliability of data generated during routine testing and stability studies.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in its parameters is a measure of its reliability in a real-world laboratory setting. A robust method will not require significant re-optimization when transferred between different instruments or laboratories.

Conclusion

The validation of a stability-indicating assay for this compound is a scientifically rigorous process that underpins the quality and safety of the final drug product. By following a systematic approach guided by ICH principles, employing a suitable analytical technique like RP-HPLC with DAD, and meticulously evaluating all validation parameters, a reliable and robust method can be established. This guide provides a comprehensive framework and the scientific rationale to empower researchers and drug development professionals in this critical endeavor. The ultimate goal is to have a self-validating system that consistently produces accurate and trustworthy data throughout the lifecycle of the pharmaceutical product.

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 6-Chloropyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical compound extends beyond its synthesis and application. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 6-Chloropyrazine-2-carboxamide, ensuring the safety of laboratory personnel and the protection of our environment. Our approach is rooted in the principles of chemical safety, regulatory compliance, and scientific integrity, empowering you to manage your chemical waste with confidence and precision.

Foundational Safety and Hazard Assessment

Immediate Safety Precautions:

  • Personal Protective Equipment (PPE): At a minimum, standard laboratory PPE is required. This includes a flame-resistant lab coat, chemical splash goggles, and nitrile gloves. For handling larger quantities or in situations with a risk of aerosolization, a chemical fume hood and respiratory protection should be utilized.

  • Spill Response: In the event of a spill, immediately evacuate the area and alert your institution's Environmental Health and Safety (EHS) department. Small spills of solid material can be carefully cleaned up by personnel with appropriate PPE, using absorbent pads. The contaminated materials must then be disposed of as hazardous waste. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill before collection.

The Cornerstone of Compliance: Hazardous Waste Characterization

The U.S. Environmental Protection Agency (EPA) mandates that any generator of chemical waste is responsible for determining if that waste is hazardous.[2][3] This process, known as hazardous waste characterization, is the first and most critical step in compliant disposal.[4]

Waste can be classified as hazardous in two ways: it is either a "listed" waste or it exhibits one or more "characteristic" hazardous properties.[4][5]

  • Listed Wastes: These are wastes from specific industrial processes and are designated by the EPA with codes F, K, P, or U.[4][5] this compound is not currently a listed waste.

  • Characteristic Wastes: A waste is considered hazardous if it exhibits any of the following four characteristics:[5][6]

    • Ignitability: The ability to readily catch fire.[6]

    • Corrosivity: The ability to corrode metal.[6]

    • Reactivity: The tendency to be unstable and undergo rapid or violent chemical change.[6]

    • Toxicity: The presence of certain toxic chemicals that can be harmful if ingested or absorbed.[6]

Without a specific SDS, a conservative approach is to treat this compound as a hazardous waste. At a minimum, due to its chemical structure, it should be evaluated for toxicity. Your institution's EHS department can assist with this determination, potentially through analytical testing.

Table 1: Key Properties for Waste Characterization of this compound

PropertyValue/InformationImplication for Disposal
Physical State SolidSegregate from liquid waste streams.
Solubility Data not readily availableAssume limited water solubility; do not dispose of down the drain.
Toxicity Data not readily available; related compounds are irritants.[1]Handle with appropriate PPE and dispose of as toxic hazardous waste.
Environmental Fate Halogenated organic compounds can be persistent.Requires disposal methods that prevent environmental release.

Procedural Guide to Disposal: A Step-by-Step Protocol

Once characterized as hazardous waste, this compound must be managed according to strict regulatory guidelines. The following protocol outlines the essential steps for its proper disposal.

Waste Segregation and Containerization

Proper segregation is fundamental to safe and compliant waste management.[7]

  • Dedicated Waste Stream: Establish a dedicated hazardous waste container for this compound and any materials contaminated with it (e.g., gloves, weigh boats, absorbent pads).

  • Container Selection: Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle with a secure, leak-proof cap.[8] Ensure the container is in good condition and free of cracks or defects.

  • Avoid Mixing: Never mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department.[3] Incompatible chemicals can react, leading to dangerous outcomes.

Labeling: The Language of Safety

Accurate and clear labeling is a regulatory requirement and a critical safety measure.[3][9] The hazardous waste label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The approximate quantity of waste in the container

  • The date on which the first amount of waste was added to the container

  • The specific hazards (e.g., "Toxic")

Accumulation and Storage

Designate a specific, secure area within the laboratory for the accumulation of hazardous waste containers.[8] This area should be away from general laboratory traffic and clearly marked with a "Hazardous Waste" sign.

Arranging for Disposal

The final step is to arrange for the pickup and disposal of the waste by a licensed hazardous waste management company.[8]

  • Contact your EHS Department: Your institution's EHS department will have established procedures and contracts with certified hazardous waste vendors.

  • Waste Manifest: A hazardous waste manifest is a legal document that tracks the waste from its point of generation to its final disposal facility.[10] Your EHS department will typically handle the preparation of this document.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_collection Collection & Segregation cluster_storage Accumulation & Storage cluster_disposal Final Disposal start Start: Generation of This compound Waste ppe Don Appropriate PPE start->ppe Safety First assess Hazard Assessment: Treat as Hazardous Waste ppe->assess segregate Segregate Waste: Dedicated Container assess->segregate Precautionary Principle container Select Compatible Container (HDPE or Glass) segregate->container label_waste Label Container: 'Hazardous Waste', Chemical Name, Date, Hazards container->label_waste store Store in Designated Satellite Accumulation Area label_waste->store Regulatory Compliance contact_ehs Contact Institutional EHS for Pickup store->contact_ehs manifest Complete Hazardous Waste Manifest contact_ehs->manifest vendor Licensed Vendor Transports for Disposal manifest->vendor end_node End: Compliant Disposal vendor->end_node Cradle-to-Grave Responsibility

Caption: Compliant Disposal Workflow for this compound.

Chemical Inactivation: A Theoretical Perspective

In some instances, chemical inactivation can be a viable method for rendering a hazardous compound non-hazardous before disposal. For amides, chemical reactions such as chlorination have been studied.[11][12] However, it is crucial to understand that these studies are often focused on reaction kinetics and mechanisms, not on developing a validated, safe, and practical protocol for laboratory waste disposal.

The application of such methods without rigorous validation is strongly discouraged. The potential for incomplete reactions, the generation of equally or more hazardous byproducts, and the risks of uncontrolled reactions make this a high-risk endeavor for a non-specialist.

Therefore, the recommended and most prudent course of action is to dispose of this compound through your institution's established hazardous waste management program.

Selecting a Trustworthy Disposal Partner

While your institution's EHS department will likely have a preferred vendor, it is valuable to understand the criteria for selecting a reputable hazardous waste disposal company.

  • Licensing and Certification: The vendor must be fully licensed and permitted by the EPA and relevant state authorities.[11][13]

  • Experience and Reputation: Choose a company with a proven track record of handling chemical waste from research and development facilities.[13][14]

  • Comprehensive Services: A good vendor will offer services beyond simple transportation, including waste characterization support, packaging, and documentation.[13]

  • Insurance and Liability: Ensure the company has adequate insurance to cover any potential incidents.[12][14]

By adhering to these rigorous protocols, you not only ensure the safety of your laboratory and community but also uphold the highest standards of scientific responsibility. The proper disposal of chemical waste is a non-negotiable aspect of our work, reflecting our commitment to a sustainable and safe scientific future.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for 6-Chloropyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols for researchers, scientists, and drug development professionals handling 6-Chloropyrazine-2-carboxamide. Moving beyond a simple checklist, we delve into the rationale behind each safety measure, grounding our recommendations in established hazard classifications and best practices for laboratory safety. Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring both personal protection and data integrity.

Hazard Assessment: Understanding the Risks of this compound

The primary risks associated with handling chloropyrazine compounds involve dermal, ocular, and respiratory exposure.[1][2][3] These compounds are often fine solids, increasing the risk of aerosolization and inhalation.[2][4]

Table 1: Summary of GHS Hazard Classifications for Structurally Related Chloropyrazine Compounds

Hazard ClassGHS CategoryHazard StatementRepresentative Sources
Acute Toxicity, OralCategory 3 / 4H301/H302: Toxic/Harmful if swallowed[5]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][3][6]
Serious Eye Damage/IrritationCategory 2A / 1H319/H318: Causes serious eye irritation/damage[3][5]
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation[6]
Reproductive ToxicityCategory 2H361: Suspected of damaging fertility or the unborn child[5]

This data compels a cautious approach. We must assume this compound presents, at minimum, risks of skin, eye, and respiratory irritation, with potential for acute oral toxicity.

The Hierarchy of Controls: A Foundation for Safety

Before detailing Personal Protective Equipment (PPE), it is critical to acknowledge the Hierarchy of Controls. PPE is the last line of defense. The most effective safety protocols prioritize engineering and administrative controls.

cluster_0 Hierarchy of Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE PPE (Least Effective) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes safer work systems over personal protection.

For handling this compound, the most critical engineering control is the mandatory use of a certified chemical fume hood. This immediately mitigates the risk of inhaling airborne particles.

Core PPE Requirements: A Head-to-Toe Protocol

Based on the hazard assessment, the following PPE is mandatory for all procedures involving this compound.

Eye and Face Protection

Standard safety glasses are insufficient. The risk of serious eye irritation from splashes or airborne powder necessitates more robust protection.[7]

  • Minimum Requirement: Chemical splash goggles with indirect ventilation that conform to EN166 standards.[7]

  • Best Practice/Large Quantities: A full-face shield worn over chemical splash goggles provides superior protection, especially during procedures with a high risk of splashing, such as transferring solutions or preparing stock.[7][8][9]

Respiratory Protection

Given the potential for respiratory irritation and the compound's solid form, respiratory protection is crucial.[6]

  • Minimum Requirement: A NIOSH-approved N95-rated filtering facepiece respirator is required for handling small quantities of the solid.

  • Enhanced Protection: For weighing larger quantities or when there is a risk of significant aerosolization, a half-mask or full-face air-purifying respirator (APR) with P100 (particulate) filters should be used.[10] Ensure proper fit testing and adherence to a comprehensive respiratory protection program as outlined by OSHA (29 CFR 1910.134).[11]

Hand Protection

Direct skin contact is a primary route of exposure, and the compound is a known skin irritant.[1][3] Therefore, proper glove selection is paramount.

  • Material: Nitrile gloves are the standard choice for incidental contact. They provide good resistance to a range of chemicals and are preferable to latex, which can cause allergic reactions.[7]

  • Procedure: Always use two pairs of gloves (double-gloving). This provides a critical safety buffer; if the outer glove is compromised, the inner glove still offers protection. Remove the outer glove immediately upon suspected contamination and inspect the inner glove before proceeding.

  • Inspection: Before every use, visually inspect gloves for any signs of degradation, punctures, or tears.

Body Protection

To prevent contamination of personal clothing and skin, dedicated laboratory apparel is required.

  • Minimum Requirement: A long-sleeved, knee-length laboratory coat made of a flame-resistant material.[2]

  • Enhanced Protection: For procedures involving larger quantities or significant splash risk, a chemical-resistant apron worn over the lab coat is recommended.[9] For extensive handling, non-woven fabric coveralls (e.g., Tyvek) may be appropriate.[9]

  • Footwear: Fully enclosed, chemical-resistant shoes are mandatory. Do not wear perforated shoes, sandals, or cloth sneakers in the laboratory.

Operational Plans: Step-by-Step Procedures

Adherence to standardized procedures is essential for safety. The following workflows must be followed without deviation.

Pre-Handling Safety Protocol

This workflow ensures all safety measures are in place before the compound is accessed.

A Review SDS & SOP for This compound B Verify Chemical Fume Hood Certification is Current & Airflow is Normal A->B Confirm Understanding C Assemble All Required PPE (Goggles, Gloves, Respirator, Coat) B->C Confirm Functionality D Locate & Verify Spill Kit and Emergency Shower/Eyewash C->D Inspect PPE E Designate Waste Containers for Solid Waste & Contaminated PPE D->E Ensure Accessibility F Proceed to Handle Compound E->F Prepare Workspace

Caption: A mandatory pre-work safety verification checklist.

PPE Donning and Doffing Sequence

The order of removing PPE is arguably more important than the order of putting it on. An incorrect doffing procedure can lead to self-contamination.

cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) D1 Lab Coat D2 Respirator D1->D2 D3 Goggles/ Face Shield D2->D3 D4 Outer Gloves D3->D4 F1 Outer Gloves (Contaminated) F2 Lab Coat/ Coverall F1->F2 F3 Goggles/ Face Shield F2->F3 F4 Inner Gloves F3->F4 F5 Respirator F4->F5

Caption: Proper sequence for donning and, critically, doffing PPE to prevent contamination.

Disposal Plan: Managing Contaminated Materials

All materials that come into contact with this compound must be treated as hazardous waste.

  • Contaminated PPE: Used gloves, disposable aprons, and any grossly contaminated items must be placed in a designated, sealed hazardous waste bag or container within the fume hood.[5]

  • Empty Containers: The original product container is considered hazardous waste and should not be rinsed into the drain. Dispose of it according to your institution's hazardous waste guidelines.

  • Chemical Waste: Dispose of unused compounds and reaction waste through your institution's Environmental Health & Safety (EHS) office. Do not dispose of them down the sink or in regular trash.[1][4]

By integrating this comprehensive safety framework into your daily operations, you build a robust and defensible protocol for handling this compound, protecting yourself, your colleagues, and the integrity of your research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloropyrazine-2-carboxamide
Reactant of Route 2
6-Chloropyrazine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.